molecular formula C19H25Cl2N3O3 B1241198 GR103545 CAS No. 126766-42-5

GR103545

Numéro de catalogue: B1241198
Numéro CAS: 126766-42-5
Poids moléculaire: 414.3 g/mol
Clé InChI: HJUAKZYKCANOOZ-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GR103545, also known as this compound, is a useful research compound. Its molecular formula is C19H25Cl2N3O3 and its molecular weight is 414.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

126766-42-5

Formule moléculaire

C19H25Cl2N3O3

Poids moléculaire

414.3 g/mol

Nom IUPAC

methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H25Cl2N3O3/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14/h4-5,10,15H,2-3,6-9,11-13H2,1H3/t15-/m1/s1

Clé InChI

HJUAKZYKCANOOZ-OAHLLOKOSA-N

SMILES isomérique

COC(=O)N1CCN([C@@H](C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

SMILES canonique

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Synonymes

1-((3,4-dichlorophenyl)acetyl)-4-acetyl-2-(1-pyrrolidinylmethyl)piperazine
GR 103545
GR 85571
GR 89696
GR 89696, (R)-isomer, (E)-2-butenedioate (1:1)
GR-103545
GR-85571
GR-89696
GR103545
GR85571
methyl 4-((3,4-dichlorophenyl)acetyl)-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate fumarate

Origine du produit

United States

Foundational & Exploratory

GR103545: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Kappa-Opioid Receptor Agonist and PET Radiotracer

Abstract

GR103545 is a highly potent and selective agonist for the kappa-opioid receptor (KOR). Its primary application in scientific research is in the form of its carbon-11 (B1219553) labeled radiotracer, [¹¹C]this compound, which is utilized for in vivo imaging of KOR in the brain via positron emission tomography (PET). This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, experimental applications, and detailed methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Introduction

The kappa-opioid receptor system is implicated in a variety of neurological and psychiatric conditions, including addiction, depression, and psychosis.[1][2] The ability to non-invasively quantify KOR in the living brain is crucial for understanding its role in these disorders and for the development of novel therapeutics. This compound, the more potent (-)-isomer of the racemic compound GR89696, has emerged as a key tool for this purpose.[2][3] When labeled with carbon-11, [¹¹C]this compound serves as a valuable PET radiotracer for imaging and quantifying KOR distribution and density.[3][4]

Pharmacology

This compound exhibits high affinity and selectivity for the kappa-opioid receptor. However, it also shows some affinity for the mu-opioid receptor (MOR), which should be considered when interpreting experimental results.[1][5]

Binding Affinity

The binding affinities of this compound for the kappa (κ), mu (μ), and delta (δ) opioid receptors have been determined through in vitro binding assays.

ReceptorKᵢ (nM)Reference Compound(s)Cell Line
KOR0.02 ± 0.01[³H]U69593, Salvinorin AHEK cells
KOR0.11 ± 0.03[³H]U69593, Salvinorin AHEK cells
MOR2.1 ± 0.4[³H]DAMGO, MorphineHEK cells
DOR80.6 ± 31[³H]DADLE, NaltrindoleHEK cells

Table 1: In vitro binding affinities of this compound for opioid receptors. Data compiled from multiple sources.[1][4][5]

Functional Activity

Functional assays have characterized this compound as a full agonist at the kappa-opioid receptor and a weak agonist at the delta-opioid receptor. Interestingly, it exhibits antagonistic behavior at the mu-opioid receptor.[5]

ReceptorFunctional ActivityEC₅₀Assay Type
KORFull Agonist26 pMGTPγS stimulation, cAMP formation
DORWeak Agonist650 nMGTPγS stimulation, cAMP formation
MORAntagonist-Tango and Gi assays

Table 2: Functional activity of this compound at opioid receptors.[5]

Experimental Applications: PET Imaging with [¹¹C]this compound

The primary application of this compound is as the PET radiotracer [¹¹C]this compound for in vivo imaging of KOR.

Radiosynthesis

The radiosynthesis of [¹¹C]this compound has been a critical area of development to ensure high specific activity and radiochemical purity for human studies.[6] A common method involves a two-step, one-pot procedure using the desmethoxycarbonyl precursor.[6]

G cluster_synthesis [¹¹C]this compound Radiosynthesis Workflow precursor Desmethoxycarbonyl precursor intermediate Carbamic acid intermediate (desmethyl-GR103545) precursor->intermediate Transcarboxylation with 1,8-diazabicyclo[5.4.0]undec-7-ene -carbon dioxide complex product [¹¹C]this compound intermediate->product Radiolabeling labeling_agent [¹¹C]Methyl trifluoromethanesulfonate labeling_agent->product purification Purification (e.g., HPLC) product->purification qc Quality Control purification->qc

Diagram 1: A simplified workflow for the one-pot radiosynthesis of [¹¹C]this compound.

Preclinical and Human PET Imaging Protocols

PET studies with [¹¹C]this compound have been conducted in non-human primates and humans to investigate KOR availability in various conditions.

  • Subject Preparation: Subjects are typically scanned under baseline (control) conditions. For blocking studies, a KOR antagonist like naltrexone (B1662487) is administered prior to the scan.[2][7]

  • Radiotracer Administration: [¹¹C]this compound is administered intravenously.[7]

  • PET Scan Acquisition: Dynamic PET scans are acquired over a period of up to 150 minutes.[7]

  • Arterial Blood Sampling: Metabolite-corrected arterial input functions are measured to allow for kinetic modeling.[7]

  • Data Analysis: Regional time-activity curves are generated and analyzed using kinetic models (e.g., 2-tissue compartment model) to derive the volume of distribution (Vₜ).[2][7]

G cluster_pet_workflow [¹¹C]this compound PET Imaging Experimental Workflow start Start subject_prep Subject Preparation (Baseline or Blocking) start->subject_prep tracer_injection [¹¹C]this compound Injection (Intravenous) subject_prep->tracer_injection pet_scan Dynamic PET Scan (up to 150 min) tracer_injection->pet_scan blood_sampling Arterial Blood Sampling (Metabolite Correction) tracer_injection->blood_sampling data_analysis Kinetic Modeling (e.g., 2TC model) pet_scan->data_analysis blood_sampling->data_analysis outcome Determine Volume of Distribution (Vₜ) data_analysis->outcome

Diagram 2: A generalized experimental workflow for a [¹¹C]this compound PET imaging study.

Key Findings from PET Studies
  • Brain Distribution: The regional brain uptake of [¹¹C]this compound is consistent with the known distribution of KOR, with the highest binding observed in the striatum, cingulate cortex, and prefrontal cortex.[2][3]

  • Cocaine Use Disorder: Studies have investigated changes in KOR availability in individuals with cocaine use disorder, finding a significant reduction in [¹¹C]this compound binding after a cocaine binge.[8] Greater KOR availability was also associated with more choices for cocaine in a self-administration paradigm.[8]

  • Receptor Occupancy: [¹¹C]this compound PET has been used to determine the receptor occupancy of KOR antagonists, such as PF-04455242.[7]

Signaling Pathway

As a KOR agonist, this compound activates the G-protein coupled kappa-opioid receptor. This initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

G cluster_signaling This compound Signaling Pathway at the Kappa-Opioid Receptor This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds and Activates G_protein Gi/o Protein KOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase downstream Downstream Cellular Effects cAMP->downstream Modulates

Diagram 3: A simplified representation of the canonical signaling pathway initiated by this compound binding to the kappa-opioid receptor.

Conclusion

This compound, particularly in its radiolabeled form [¹¹C]this compound, is an invaluable tool for the in vivo investigation of the kappa-opioid receptor system. Its high affinity and selectivity, coupled with established PET imaging protocols, enable researchers to quantify KOR in the context of various neuropsychiatric disorders and to assess the therapeutic potential of novel KOR-targeting drugs. While its off-target affinity for the mu-opioid receptor warrants consideration, careful experimental design and data interpretation can mitigate this issue. Future research will likely continue to leverage [¹¹C]this compound to further elucidate the role of KOR in health and disease.

References

GR103545: A Technical Guide to its High Selectivity for the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GR103545, the active enantiomer of GR89696, is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2] This technical guide provides an in-depth overview of its binding affinity and functional activity, complete with experimental methodologies and pathway visualizations to support further research and development. Its remarkable selectivity makes it a valuable tool for investigating the physiological and pathological roles of the KOR system, which is implicated in conditions such as addiction, depression, and pain.[2][3]

Quantitative Analysis of Receptor Binding and Functional Potency

The selectivity of this compound for the kappa-opioid receptor has been quantified through various in vitro studies. The data consistently demonstrates a significantly higher affinity and functional potency for the KOR compared to the mu (MOR) and delta (DOR) opioid receptors.

Opioid Receptor Binding Affinity

The binding affinity of this compound to the human kappa, mu, and delta opioid receptors is summarized below. The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Opioid Receptor SubtypeBinding Affinity (Ki, nM)Reference
Kappa (KOR)0.02 ± 0.01[4]
0.13 ± 0.03[5]
0.11[6]
Mu (MOR)~12 (calculated from 600-fold selectivity)[4]
2.1 ± 0.4[5]
2.1[6]
Delta (DOR)~400 (calculated from 20,000-fold selectivity)[4]
80.6 ± 31[5]
76[6]

Note: The significant variation in reported Ki values for MOR and DOR across different studies may be attributable to differences in experimental conditions and cell lines used.

Functional Activity at Opioid Receptors

The functional activity of this compound as an agonist was assessed by measuring its ability to stimulate G-protein coupling (via GTPγS binding) or inhibit adenylyl cyclase (via cAMP formation). The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.

Opioid Receptor SubtypeFunctional Activity (EC50, nM)Agonist/Antagonist ProfileReference
Kappa (KOR)0.026 (26 pM)Full Agonist[5]
0.26 (260 pM)Full Agonist[6]
Mu (MOR)Not sensitive in agonistic assaysAntagonistic Behavior[5][6]
Delta (DOR)650Agonist[5][6]

These data highlight that while this compound is a full and potent agonist at the KOR, it exhibits antagonistic properties at the MOR and acts as a weak agonist at the DOR.[5][6]

Key Experimental Methodologies

The following sections detail the protocols for the primary in vitro assays used to characterize the kappa-opioid receptor selectivity of this compound.

Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK) cells stably transfected with the human kappa, mu, or delta opioid receptor are cultured and harvested.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the receptor-containing fractions.

  • Competition Binding: Cell membranes are incubated with a specific radioligand and varying concentrations of this compound.

    • For KOR: [³H]U69593 is used as the radioligand.[5][6]

    • For MOR: [³H]DAMGO is used as the radioligand.[5][6]

    • For DOR: [³H]DADLE is used as the radioligand.[5][6]

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow A HEK cells with Opioid Receptors B Membrane Preparation A->B C Incubation with Radioligand and this compound B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Radioligand Binding Assay Workflow
Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist.

GTPγS Binding Assay Protocol:

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Buffer: Membranes are resuspended in a buffer containing GDP and [³⁵S]GTPγS.

  • Agonist Stimulation: Varying concentrations of this compound are added to the membrane suspension.

  • Incubation: The mixture is incubated to allow for G-protein activation and the binding of [³⁵S]GTPγS.

  • Separation and Quantification: The amount of bound [³⁵S]GTPγS is measured, which is proportional to the degree of G-protein activation.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 and maximal effect (Emax).

cAMP Formation Assay Protocol:

  • Cell Culture: Whole cells expressing the opioid receptor of interest are used.

  • Forskolin (B1673556) Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.

  • Agonist Treatment: Cells are co-incubated with forskolin and varying concentrations of this compound.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method (e.g., ELISA).

  • Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and Emax.

G cluster_1 Functional Assay Workflow cluster_GTP GTPγS Binding cluster_cAMP cAMP Formation A1 Membranes + GDP + [³⁵S]GTPγS B1 Add this compound A1->B1 C1 Measure [³⁵S]GTPγS Binding B1->C1 A2 Whole Cells + Forskolin B2 Add this compound A2->B2 C2 Measure cAMP Levels B2->C2 G This compound This compound KOR Kappa-Opioid Receptor This compound->KOR G_protein Gi/o Protein KOR->G_protein AC Adenylyl Cyclase G_protein->AC αi/o GIRK GIRK Channel Activation G_protein->GIRK βγ Ca_channel Calcium Channel Inhibition G_protein->Ca_channel βγ cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_influx->Hyperpolarization

References

GR103545: An In-Depth Technical Guide to a High-Affinity Kappa-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR103545 is a potent and highly selective full agonist for the kappa-opioid receptor (KOR). Predominantly utilized as a radiolabeled tracer, [¹¹C]this compound, for in vivo imaging of KORs via Positron Emission Tomography (PET), its well-defined pharmacological profile makes it a valuable tool for neuroscience research. This technical guide provides a comprehensive overview of this compound, summarizing its binding affinity, functional efficacy, and the experimental protocols used for its characterization. It also details the canonical signaling pathways activated by KOR agonists and visualizes key experimental workflows. While in vitro data for this compound is robust, quantitative in vivo behavioral data remains limited in the public domain.

Introduction

The kappa-opioid receptor (KOR) system is a critical modulator of a wide range of physiological and pathological processes, including pain, mood, addiction, and psychosis. The development of selective KOR ligands is paramount for elucidating the therapeutic potential of targeting this receptor. This compound, the active (-)-enantiomer of the racemic compound GR89696, has emerged as a key research tool due to its high binding affinity and selectivity for the KOR.[1] Its primary application has been in PET imaging to map the distribution and density of KORs in the brain. This guide synthesizes the available technical data on this compound to serve as a resource for researchers in pharmacology and drug development.

Quantitative Pharmacological Data

The pharmacological properties of this compound have been characterized through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional efficacy at the kappa-opioid receptor.

Table 1: In Vitro Binding Affinity of this compound

Receptor SubtypeRadioligandPreparationKᵢ (nM)Reference
Kappa (human)[³H]U-69,593Cloned human opioid receptors0.02 ± 0.01[2]
Mu (human)Not SpecifiedCloned human opioid receptors~12[2]
Delta (human)Not SpecifiedCloned human opioid receptors~440[2]

Kᵢ: Inhibitory constant, a measure of binding affinity.

Table 2: In Vitro Functional Efficacy of this compound

Assay TypeCell LineParameterValueNotesReference
Functional AssayHEK cellsEC₅₀26 pMDescribed as a "full agonist".[1]
Functional AssayRabbit vas deferensIC₅₀0.018 nM[1]

Table 3: In Vivo Binding Parameters of [¹¹C]this compound in Rhesus Monkeys

ParameterValueMethodReference
Kₑ0.048 nMPET with Scatchard analysis[3]
Bₘₐₓ0.3 - 6.1 nMPET with Scatchard analysis[3]

Kₑ: In vivo equilibrium dissociation constant. Bₘₐₓ: Maximum receptor density.

Signaling Pathways

Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the KOR primarily couples to inhibitory G proteins (Gαi/o).

G_Protein_Signaling This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein (αβγ) KOR->G_protein Activates Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Decreased activation MAPK MAPK (e.g., ERK, p38) Beta_arrestin->MAPK Activates Internalization Receptor Internalization Beta_arrestin->Internalization Mediates Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing KOR Incubate Incubate membranes, radioligand, and this compound at 25-30°C Membrane_Prep->Incubate Radioligand_Prep Prepare [³H]U-69,593 (Radioligand) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count Plot Plot % inhibition vs. log[this compound] Count->Plot Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

References

GR103545: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GR103545, a potent and highly selective kappa-opioid receptor (KOR) agonist, and its application in neuroscience research. This document details its mechanism of action, key quantitative data from in vitro and in vivo studies, and detailed experimental protocols for its use.

Core Compound Profile

This compound is the biologically active (-)-enantiomer of the potent and selective KOR agonist, GR89696. In neuroscience research, it is primarily utilized in its radiolabeled form, [11C]this compound, as a tracer for in vivo imaging of KORs in the brain using Positron Emission Tomography (PET). Its high affinity and selectivity for KORs make it an invaluable tool for studying the role of this receptor system in various neurological and psychiatric conditions, including addiction, mood disorders, and pain.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies, providing a comparative overview for researchers.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

ParameterReceptorValueSpeciesAssay TypeReference
Ki Kappa (κ)0.02 ± 0.01 nMHumanRadioligand Binding Assay[1]
Selectivity Mu (μ) vs. Kappa (κ)~600-foldHumanRadioligand Binding Assay[1]
Selectivity Delta (δ) vs. Kappa (κ)~20,000-foldHumanRadioligand Binding Assay[1]

Table 2: In Vivo Imaging Parameters of [11C]this compound

ParameterValueSpeciesImaging ModalityKey FindingsReference
In vivo KD 0.069 nmol/LHumanPETEstimated from receptor occupancy studies.[2]
Test-Retest Variability (VT) ~15%HumanPETIndicates moderate variability in quantification.[2][3]
Non-displaceable Distribution Volume (VND) 3.4 ± 0.9 mL/cm³HumanPETEstimated from blocking studies with naltrexone.[2]
Specific-to-Nonspecific Equilibrium Partition Coefficient (V3'') 1 to 2BaboonPETPredicts reliable quantification in most regions.[4]
Peak Brain Uptake (%ID/g) 0.010 ± 0.004%BaboonPETOccurred at 16 ± 3 minutes post-injection.
Minimum Scan Time for Stable VT 140 minutesHumanPETReflects the slow kinetics of the tracer.[3][5]

Signaling Pathways of this compound at the Kappa-Opioid Receptor

This compound exerts its effects by binding to and activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.

Canonical G-Protein Signaling

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ dimer can directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound KOR KOR This compound->KOR Gi_o Gi/o KOR->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition IonChannel Ion Channels (GIRK, Ca2+) Gi_o->IonChannel Modulation cAMP cAMP AC->cAMP NeuronalActivity ↓ Neuronal Excitability IonChannel->NeuronalActivity cAMP->NeuronalActivity

Canonical G-protein signaling pathway of KOR activation.
Downstream Kinase Cascades and Biased Agonism

Beyond the classical G-protein pathway, KOR activation can also trigger signaling through various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, and JNK). This can be mediated by both G-protein subunits and β-arrestin scaffolding proteins. The concept of "biased agonism" suggests that different KOR ligands can preferentially activate certain downstream pathways over others, leading to distinct physiological and behavioral effects. For instance, activation of the p38 MAPK pathway has been linked to the aversive effects associated with some KOR agonists.

Kinase_Cascades cluster_mapk MAPK Pathways cluster_outcomes Cellular & Behavioral Outcomes This compound This compound KOR KOR This compound->KOR G_protein G-protein (αβγ) KOR->G_protein beta_Arrestin β-Arrestin KOR->beta_Arrestin Recruitment ERK ERK1/2 G_protein->ERK JNK JNK G_protein->JNK Analgesia Analgesia G_protein->Analgesia p38 p38 beta_Arrestin->p38 Gene_Expression Gene Expression ERK->Gene_Expression Aversion Aversion p38->Aversion

Downstream kinase cascades activated by KOR signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its radiolabeled form, [11C]this compound.

Radiosynthesis of [11C]this compound (One-Pot Method)

This protocol describes a novel, efficient one-pot synthesis method for [11C]this compound.[6]

Materials:

Procedure:

  • Intermediate Formation: In the automated synthesis module, the desmethoxycarbonyl precursor is converted to the carbamic acid intermediate, desmethyl-GR103545. This is achieved via transcarboxylation with the DBU-CO2 complex in the presence of cesium carbonate and tetrabutylammonium triflate in anhydrous DMF.

  • Radiolabeling: The resulting intermediate is then radiolabeled at the carboxyl oxygen with [11C]methyl trifluoromethanesulfonate within the same reaction vessel.

  • Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).

  • Formulation: The purified [11C]this compound is formulated in a sterile solution for injection.

This method typically yields [11C]this compound with high specific activity and radiochemical purity (≥90%) within an average synthesis time of 43 minutes.[6]

Radiosynthesis_Workflow Start Start: [11C]CO2 from Cyclotron Methyl_Triflate Conversion to [11C]CH3OTf Start->Methyl_Triflate Reaction One-Pot Reaction: Transcarboxylation & Radiolabeling Methyl_Triflate->Reaction Precursor Desmethoxycarbonyl Precursor + DBU-CO2 Precursor->Reaction Purification HPLC Purification Reaction->Purification Formulation Final Formulation for Injection Purification->Formulation End End: [11C]this compound Formulation->End

Workflow for the one-pot radiosynthesis of [11C]this compound.
In Vivo PET Imaging with [11C]this compound in Non-Human Primates

This protocol outlines a typical PET imaging study in rhesus monkeys to quantify KORs.[7]

Subjects:

  • Adult rhesus monkeys.

Radiotracer Administration:

  • A bolus-plus-infusion protocol is used for the administration of [11C]this compound.

  • Injected mass for baseline scans is approximately 0.042 ± 0.014 µg/kg.[7]

PET Scan Acquisition:

  • Scans are acquired for a duration of 120-150 minutes.[2][7]

  • Dynamic 3D acquisitions are performed.

Arterial Blood Sampling:

  • An automated blood sampling system is used to collect arterial blood samples frequently during the initial phase of the scan, with manual sampling at later time points to measure the arterial input function.

  • Plasma is analyzed by HPLC to determine the fraction of unmetabolized parent tracer.

Data Analysis:

  • Image Reconstruction: PET data are reconstructed using appropriate algorithms (e.g., filtered back-projection).

  • Region of Interest (ROI) Definition: ROIs are delineated on co-registered magnetic resonance images (MRIs) for various brain regions.

  • Kinetic Modeling: Regional time-activity curves are generated and analyzed using kinetic models such as the two-tissue compartment model (2TC) or multilinear analysis (MA1) to derive the regional volume of distribution (VT).[2]

  • Parameter Estimation: The cerebellum is often used as a reference region to estimate the non-displaceable binding potential (BPND).

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the kappa-opioid receptor.

Materials:

  • Cell membranes from cells stably expressing the human kappa-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]U69,593 (a selective KOR agonist).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Whatman GF/C glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes (approximately 20 µg of protein) are incubated with a fixed concentration of the radioligand ([3H]U69,593, e.g., 0.4 nM) and varying concentrations of unlabeled this compound.

  • Equilibrium: The incubation is carried out at 25°C for 60 minutes to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through Whatman GF/C filters to separate bound from free radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Cell-Based Functional Assay: cAMP Inhibition

This assay measures the functional consequence of KOR activation by this compound.

Materials:

  • HEK293 or CHO cells stably expressing the human kappa-opioid receptor.

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., HTRF-based).

Procedure:

  • Cell Plating: Cells are plated in a suitable microplate format (e.g., 384-well).

  • Stimulation: Cells are pre-treated with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Adenylyl Cyclase Activation: Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production is determined, and an EC50 value (the concentration of agonist that produces 50% of its maximal effect) is calculated.

References

An In-depth Technical Guide to the Endogenous Ligands of the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands for the kappa-opioid receptor (KOR), a critical target in the development of therapeutics for pain, addiction, and mood disorders. This document details the key endogenous peptides, their binding and functional characteristics, the signaling pathways they initiate, and the experimental protocols used to study these interactions.

Introduction to the Kappa-Opioid Receptor and its Endogenous Ligands

The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins.[1] Its activation by endogenous ligands, the dynorphins, leads to a range of physiological and behavioral effects, including analgesia, dysphoria, and the modulation of reward pathways.[2] The dynorphin (B1627789) family of peptides are the primary endogenous agonists for the KOR and are derived from the precursor protein prodynorphin.[3] The major endogenous KOR ligands include:

  • Dynorphin A (Dyn A)

  • Dynorphin B (Dyn B)

  • Big Dynorphin

These peptides play a crucial role in the central nervous system and are implicated in various neurological and psychiatric conditions.[2]

Quantitative Data of Endogenous Ligands at the Kappa-Opioid Receptor

The binding affinity and functional potency of the endogenous dynorphin peptides at the KOR have been characterized through various in vitro assays. The following tables summarize key quantitative data for Dynorphin A, Dynorphin B, and Big Dynorphin.

Table 1: Binding Affinities (Ki) of Endogenous Ligands for the Kappa-Opioid Receptor
LigandRadioligandCell LineKi (nM)Reference(s)
Dynorphin A [³H]-DiprenorphinehKOR transfected cells0.05 ± 0.01[4]
[³H]-DiprenorphinehKOR transfected cells0.11 ± 0.2[5]
Dynorphin B [³H]-U69,593hKOR-CHO0.72 ± 0.18[6]
Big Dynorphin [³H]-DiprenorphinehKOR transfected cells~0.1 (similar to Dyn A)[7]
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Endogenous Ligands in [³⁵S]GTPγS Binding Assays
LigandCell Line/TissueEC50 (nM)Emax (% of control)Reference(s)
Dynorphin A (1-17) Mouse StriatumNot determined (linear)Not determined[2]
Dynorphin A (1-13) Mouse StriatumNot determined (linear)Not determined[2]
Dynorphin B (1-13) Mouse StriatumNot determined (linear)Not determined[2]
Big Dynorphin hKOR transfected cellsPotent (14-32 fold > Dyn A)Full agonist[8]
Table 3: Functional Potency (EC50) and Efficacy (Emax) of Endogenous Ligands in cAMP Inhibition Assays
LigandCell LineEC50 (nM)Emax (% inhibition of forskolin-stimulated cAMP)Reference(s)
Dynorphin A (1-13) CHO-K1 / HEK-293Not specified51% / 35% inhibition at 5 µM[9][10]
Dynorphin A (1-17) PC12 SpH-KOR~1000Similar to Dyn B[11]
Dynorphin B PC12 SpH-KOR~1000Similar to Dyn A[11]

Kappa-Opioid Receptor Signaling Pathways

Activation of the KOR by its endogenous ligands initiates two primary signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. These pathways can lead to distinct physiological outcomes, a concept known as biased agonism.

G Protein-Dependent Signaling

Upon ligand binding, the KOR undergoes a conformational change, leading to the activation of the associated Gi/o heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate the activity of various ion channels, including G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).[12]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KOR KOR G_protein Gi/o Protein KOR->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition GIRK GIRK Channel G_protein->GIRK Activation VGCC Ca2+ Channel G_protein->VGCC Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Blocked ATP ATP ATP->Adenylyl_Cyclase K_ion K+ Efflux GIRK->K_ion Ca_influx Ca2+ Influx Inhibition VGCC->Ca_influx Ligand Dynorphin Ligand->KOR

Canonical G protein-dependent signaling pathway of the KOR.
β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, the KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin2. β-arrestin2 binding desensitizes the receptor to further G protein signaling and initiates a distinct signaling cascade, including the activation of mitogen-activated protein kinases (MAPKs) such as p38.[12] This pathway is often associated with the adverse effects of KOR agonists, such as dysphoria.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KOR_P Phosphorylated KOR Beta_Arrestin β-Arrestin2 KOR_P->Beta_Arrestin Recruitment GRK GRK GRK->KOR_P p38_MAPK p38 MAPK Beta_Arrestin->p38_MAPK Activation Downstream_Effects Dysphoria, etc. p38_MAPK->Downstream_Effects Ligand Dynorphin KOR KOR Ligand->KOR KOR->GRK Phosphorylation

β-arrestin-dependent signaling pathway of the KOR.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of endogenous ligands with the KOR.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the KOR.

Materials:

  • Cell membranes expressing the KOR

  • Radioligand (e.g., [³H]-Diprenorphine)

  • Unlabeled endogenous ligand (Dynorphin A, Dynorphin B, or Big Dynorphin)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • 96-well microplates

  • Filtration apparatus

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

  • Total Binding: Add binding buffer, radioligand (at a concentration near its Kd), and cell membranes.

  • Non-specific Binding: Add binding buffer, radioligand, a high concentration of a non-radiolabeled KOR ligand (e.g., 10 µM U-50,488), and cell membranes.

  • Competition: Add binding buffer, radioligand, varying concentrations of the unlabeled endogenous ligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Competitor) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate at Room Temperature B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters with Cold Buffer D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Experimental workflow for a radioligand competition binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon KOR activation.[13][14]

Materials:

  • Cell membranes expressing the KOR

  • [³⁵S]GTPγS

  • GDP

  • Unlabeled GTPγS (for non-specific binding)

  • Endogenous ligand (Dynorphin A, Dynorphin B, or Big Dynorphin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, GDP, and either vehicle, unlabeled GTPγS (for non-specific binding), or varying concentrations of the endogenous ligand.

  • Membrane Addition: Add the cell membrane suspension to each well.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Drying and Counting: Dry the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other values to obtain specific binding. Plot the specific binding against the ligand concentration to determine the EC50 and Emax values.

GTPgS_Binding_Workflow A Prepare Reagents (Membranes, [35S]GTPγS, Ligands) B Set up 96-well Plate with Ligands and GDP A->B C Add Membranes and Pre-incubate B->C D Initiate Reaction with [35S]GTPγS C->D E Incubate at 30°C D->E F Terminate by Filtration and Wash E->F G Measure Radioactivity F->G H Data Analysis (Determine EC50 and Emax) G->H cAMP_Inhibition_Workflow A Plate Cells Expressing KOR B Pre-treat with PDE Inhibitor A->B C Add Endogenous Ligand B->C D Stimulate with Forskolin C->D E Incubate at 37°C D->E F Lyse Cells E->F G Measure Intracellular cAMP F->G H Data Analysis (Determine IC50 and Emax) G->H

References

GR103545: A Technical Guide to Brain Penetration and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the brain penetration and distribution of GR103545, a potent and selective kappa-opioid receptor (KOR) agonist. The information is compiled from preclinical and clinical studies utilizing positron emission tomography (PET) with the radiolabeled tracer [¹¹C]this compound.

Executive Summary

This compound demonstrates excellent penetration of the blood-brain barrier (BBB), attributed to its lipophilic nature. Following administration, it distributes throughout the brain in a pattern consistent with the known density of kappa-opioid receptors. The highest concentrations are observed in cortical and striatal regions, with the lowest levels in the cerebellum. This document details the quantitative data, experimental methodologies, and underlying biological pathways associated with the central nervous system (CNS) pharmacokinetics of this compound.

Brain Penetration and Blood-Brain Barrier Transport

This compound exhibits high permeability across the blood-brain barrier.[1] Its lipophilicity, with a measured logarithm of the partition coefficient (log P) of 3.14, is a key determinant of its ability to enter the CNS, likely via passive diffusion.[1] Studies in baboons have quantified the peak total brain uptake of [¹¹C]this compound as 0.010% ± 0.004% of the injected dose per gram, occurring at approximately 16 ± 3 minutes post-injection.[1]

Regional Brain Distribution

PET imaging studies in non-human primates and humans have consistently shown that the distribution of [¹¹C]this compound in the brain aligns with the known distribution of kappa-opioid receptors.[1][2]

Key findings on regional distribution include:

  • High Uptake Regions: The greatest accumulation of [¹¹C]this compound is observed in the cingulate cortex, striatum, frontal cortex, temporal cortex, and parietal cortex.[1][2]

  • Intermediate Uptake Regions: Moderate levels of the tracer are found in the thalamus and medial temporal lobe.[1]

  • Low Uptake Regions: The brain stem and occipital cortex show low levels of uptake.[1]

  • Lowest Uptake Region: The cerebellum consistently exhibits the lowest concentration of [¹¹C]this compound, making it a suitable reference region for kinetic modeling in some analyses.[1]

Quantitative Distribution Data

The following tables summarize the quantitative data on the regional brain distribution of [¹¹C]this compound from PET studies in baboons and humans. The total distribution volume (VT), a measure of the total concentration of a tracer in a region relative to its concentration in plasma at equilibrium, is a key parameter.

Table 1: Regional Brain Distribution of [¹¹C]this compound in Baboons

Brain RegionTotal Distribution Volume (VT) (mL/g)Binding Potential (BP)Specific-to-Nonspecific Equilibrium Partition Coefficient (V3″)
Cingulate Cortex7.8 ± 1.21.1 ± 0.21.8 ± 0.3
Striatum7.3 ± 1.11.0 ± 0.21.6 ± 0.3
Frontal Cortex6.4 ± 0.90.7 ± 0.11.2 ± 0.2
Temporal Cortex6.0 ± 0.90.6 ± 0.11.0 ± 0.2
Parietal Cortex5.8 ± 0.80.6 ± 0.10.9 ± 0.1
Medial Temporal Lobe5.4 ± 0.80.5 ± 0.10.7 ± 0.1
Thalamus5.2 ± 0.70.4 ± 0.10.6 ± 0.1
Brain Stem4.4 ± 0.50.2 ± 0.10.3 ± 0.1
Occipital Cortex4.2 ± 0.50.1 ± 0.10.2 ± 0.1
Cerebellum3.7 ± 0.4--

Data adapted from a study in baboons.[1]

Table 2: Pharmacokinetic Parameters of [¹¹C]this compound in Humans

ParameterValue (mean ± SD)
Non-displaceable Distribution Volume (VND)3.4 ± 0.9 mL/cm³
In vivo KD0.069 nmol/L

Data from a first-in-human PET study.[3]

Experimental Protocols

The primary methodology for assessing the brain penetration and distribution of this compound is Positron Emission Tomography (PET) imaging with the carbon-11 (B1219553) labeled radiotracer, [¹¹C]this compound.

[¹¹C]this compound PET Imaging Protocol (Human Study)
  • Subject Preparation: Subjects are typically scanned in a supine position with their head immobilized. A venous catheter is inserted for radiotracer injection and an arterial line is placed for blood sampling.

  • Radiotracer Administration: A bolus injection of [¹¹C]this compound is administered intravenously.

  • PET Scan Acquisition: Dynamic PET scans are acquired for a duration of up to 150 minutes.[3]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.

  • Data Analysis and Kinetic Modeling:

    • Regional time-activity curves (TACs) are generated for various brain regions of interest.

    • The TACs are analyzed using kinetic models to derive quantitative parameters such as the total distribution volume (VT).

    • Commonly evaluated models include the one- and two-tissue compartment models (1TC and 2TC) and the multilinear analysis (MA1) method.[3] For [¹¹C]this compound in humans, the MA1 model has been identified as the model of choice.[3]

Blocking Studies

To confirm the specificity of [¹¹C]this compound binding to kappa-opioid receptors, blocking studies are performed. This involves pre-treating the subject with a non-radioactive KOR antagonist, such as naloxone, prior to the administration of the radiotracer.[2] A significant reduction in the binding of [¹¹C]this compound in receptor-rich regions following the blocking agent confirms specific binding.

Visualization of Pathways and Workflows

Kappa-Opioid Receptor Signaling Pathway

This compound exerts its effects by acting as an agonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR). The activation of KOR initiates a cascade of intracellular signaling events.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds and Activates G_protein Gαi/o-GDP-Gβγ KOR->G_protein Activates GRK GRK KOR->GRK Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_betagamma->Ion_Channels Modulates MAPK_Cascade MAPK Cascade (ERK, p38, JNK) G_betagamma->MAPK_Cascade Activates cAMP ↓ cAMP AC->cAMP

Caption: Kappa-Opioid Receptor (KOR) signaling cascade initiated by this compound.

Experimental Workflow for [¹¹C]this compound PET Imaging

The following diagram illustrates the typical workflow for a clinical or preclinical PET study to evaluate the brain distribution of this compound.

PET_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation (Cannulation) Injection IV Injection of [¹¹C]this compound Subject_Prep->Injection Radiotracer_Synth [¹¹C]this compound Synthesis Radiotracer_Synth->Injection PET_Scan Dynamic PET Scan (120-150 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Kinetic_Modeling Kinetic Modeling (e.g., MA1) PET_Scan->Kinetic_Modeling Metabolite_Analysis Plasma Metabolite Analysis Blood_Sampling->Metabolite_Analysis Input_Function Generate Input Function Metabolite_Analysis->Input_Function Input_Function->Kinetic_Modeling Quantification Quantification of Regional V(T) Kinetic_Modeling->Quantification

Caption: Standardized workflow for a [¹¹C]this compound PET imaging study.

References

In Vivo Pharmacokinetics of GR103545: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of GR103545, a potent and selective kappa-opioid receptor (KOR) agonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The primary application of this compound discussed in the literature is as a radiolabeled positron emission tomography (PET) tracer, [¹¹C]this compound, for imaging and quantifying KORs in the brain.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound derived from in vivo studies in various species.

Table 1: Pharmacokinetic Parameters of [¹¹C]this compound in Humans
ParameterValueSpeciesNotes
Non-displaceable Distribution Volume (VND)3.4 ± 0.9 mL/cm³HumanEstimated from a blocking study with naltrexone.[1]
In vivo Dissociation Constant (KD)0.069 nmol/LHuman
Half Maximal Inhibitory Concentration (IC50) of PF-0445524255 ng/mLHumanDetermined from occupancies and plasma drug concentrations in the presence of [¹¹C]this compound.[1]
Test-Retest Variability (TRV) of VT~15%Human
Table 2: Pharmacokinetic and Binding Parameters of [¹¹C]this compound in Non-Human Primates
ParameterValueSpeciesNotes
Receptor Concentration (Bmax)0.3 - 6.1 nMRhesus MonkeyRange across different regions of interest and animals.[2][3]
Dissociation Equilibrium Constant (Kd)0.048 nMRhesus MonkeyCorrected from Kd(ND).[2][3]
Dissociation Equilibrium Constant with respect to cerebellar concentration (Kd(ND))1.72 nMRhesus Monkey
Injected Mass (Baseline)0.042 ± 0.014 µg/kgRhesus Monkey
Injected Mass (Self-blocking)0.16 - 0.3 µg/kgRhesus Monkey
Recommended Human Tracer Dose0.02 µg/kg (1.4 µg for a 70 kg person)Rhesus MonkeyBased on the estimated Kd value.[2]
Initial Distribution Volume (Vbal)1.9 ± 0.5 LBaboon
Clearance23.3 ± 8.6 L/hBaboon
Free Fraction in Plasma (f1)24% ± 9%Baboon
In vitro Inhibition Constant (Ki) for KOR0.02 ± 0.01 nMRhesus Macaque
Selectivity over µ-opioid receptor600-foldRhesus Macaque
Selectivity over δ-opioid receptor20,000-foldRhesus Macaque
Table 3: Plasma Metabolite Analysis of [¹¹C]this compound in Baboons
Time Post-Injection% of Parent Compound in Plasma
2 min91% ± 10%
4 min83% ± 14%
12 min55% ± 12%
30 min35% ± 7%
60 min25% ± 5%
90 min28% ± 9%

Experimental Protocols

Detailed methodologies for the key in vivo pharmacokinetic studies of this compound are outlined below.

Human PET Imaging Studies
  • Objective: To determine an appropriate kinetic model for [¹¹C]this compound PET imaging data, assess test-retest reproducibility, and evaluate KOR occupancy by antagonists.[1]

  • Subjects: Healthy human volunteers.[1]

  • Radiotracer: [¹¹C]this compound.

  • Study Design:

    • Kinetic Modeling and Test-Retest: 11 subjects were scanned twice with [¹¹C]this compound for 150 minutes.[1]

    • Blocking Study (for VND estimation): 7 subjects were scanned before and 75 minutes after oral administration of 150 mg naltrexone.[1]

    • KOR Occupancy Study: 6 subjects were scanned at baseline and 1.5 and 8 hours after an oral dose of the KOR antagonist PF-04455242 (15 mg or 30 mg).[1]

  • Data Acquisition: Metabolite-corrected arterial input functions were measured throughout the 150-minute scans.[1]

  • Data Analysis: Regional time-activity curves (TACs) were analyzed using 1- and 2-tissue compartment models (1TC and 2TC) and the multilinear analysis (MA1) method to derive the regional volume of distribution (VT).[1]

Non-Human Primate PET Imaging Studies (Rhesus Monkeys)
  • Objective: To estimate the in vivo receptor concentration (Bmax) and dissociation equilibrium constant (Kd) of [¹¹C]this compound.[2][3]

  • Subjects: Four rhesus monkeys.[2][3]

  • Radiotracer: [¹¹C]this compound.

  • Study Design: 12 PET scans were conducted under baseline and self-blocking conditions.[2][3]

    • Baseline Scans: Injected mass of 0.042 ± 0.014 µg/kg.[2][3]

    • Self-blocking Scans: Injected mass ranged from 0.16 to 0.3 µg/kg.[2][3]

  • Administration: The radiotracer was administered using a bolus-plus-infusion protocol.[2][3]

  • Data Analysis: The cerebellum was used as a reference region. Binding potential (BPND) was calculated. A Scatchard plot was used to estimate Bmax and Kd(ND).[2][3]

Non-Human Primate PET Imaging Studies (Baboons)
  • Objective: To characterize the brain uptake, kinetics, and distribution of [¹¹C]this compound.[4][5]

  • Subjects: Baboons (Papio anubis).[5]

  • Radiotracer: [¹¹C]this compound.

  • Study Design:

    • Control Scans: Baseline scans to establish regional distribution.[5]

    • Blocking Scans: Scans were performed after intravenous administration of naloxone (B1662785) (1 mg/kg) to block specific binding.[4][5]

  • Data Analysis: Regional total distribution volumes were derived using the arterial input function and a 2-tissue-compartment model.[4][5] Plasma metabolite analysis was conducted to determine the fraction of the parent compound over time.[5]

Visualizations

Signaling Pathway and Mechanism of Action

This compound acts as a selective agonist at the kappa-opioid receptor (KOR), which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a downstream signaling cascade.

GR103545_Signaling cluster_membrane Cell Membrane This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/Go Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux MAPK_effect Cellular Effects MAPK->MAPK_effect PET_Workflow cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Data Analysis Phase Subject_Prep Subject Preparation (e.g., fasting, consent) Baseline_Scan Baseline PET Scan (150 min) Subject_Prep->Baseline_Scan Radiosynthesis Radiosynthesis of [¹¹C]this compound Dose_Prep Dose Preparation and Quality Control Radiosynthesis->Dose_Prep Dose_Prep->Baseline_Scan Arterial_Sampling Metabolite-Corrected Arterial Blood Sampling Baseline_Scan->Arterial_Sampling Antagonist_Admin Optional: Antagonist Administration (e.g., Naltrexone) Baseline_Scan->Antagonist_Admin TAC_Gen Generation of Regional Time-Activity Curves (TACs) Baseline_Scan->TAC_Gen Input_Function Derivation of Arterial Input Function Arterial_Sampling->Input_Function Post_Block_Scan Post-Antagonist PET Scan Antagonist_Admin->Post_Block_Scan Post_Block_Scan->Arterial_Sampling Post_Block_Scan->TAC_Gen Kinetic_Modeling Kinetic Modeling (e.g., 2TC, MA1) TAC_Gen->Kinetic_Modeling Input_Function->Kinetic_Modeling Param_Estimation Estimation of Pharmacokinetic Parameters (V_T, BP_ND, etc.) Kinetic_Modeling->Param_Estimation

References

The Double-Edged Sword: Kappa-Opioid Receptors in the Neurobiology of Addiction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The kappa-opioid receptor (KOR) system, a key component of the endogenous opioid network, has emerged as a critical modulator of the addiction cycle. Unlike the mu-opioid receptor, which is associated with the rewarding effects of opioids, the KOR system is often characterized as an "anti-reward" system. Its activation is linked to dysphoria, stress, and the negative affective states that drive drug-seeking behavior and relapse. This guide provides a comprehensive overview of the role of KORs in addiction, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for researchers in the field.

The Dynorphin (B1627789)/KOR System: A Key Player in the "Dark Side" of Addiction

The endogenous ligands for the KOR are dynorphins, a class of opioid peptides. The dynorphin/KOR system is densely expressed in brain regions critical for reward, motivation, and stress, including the nucleus accumbens (NAc), ventral tegmental area (VTA), amygdala, and hippocampus.[1][2] Chronic exposure to drugs of abuse, as well as stress, leads to the upregulation of the dynorphin/KOR system.[3][4] This heightened KOR activity is thought to contribute to the negative emotional state associated with drug withdrawal, a primary factor in the maintenance of addiction and relapse.[5][6]

Activation of KORs generally produces aversive and pro-depressive-like effects.[1][7] This is in stark contrast to the euphoric effects mediated by mu-opioid receptors. Consequently, the KOR system is believed to play a pivotal role in the negative reinforcement cycle of addiction, where drugs are consumed not for pleasure, but to alleviate the dysphoric state of withdrawal.

KOR Signaling: A Dichotomy of G-Protein and β-Arrestin Pathways

The cellular effects of KOR activation are mediated through two primary signaling pathways: the canonical G-protein pathway and the β-arrestin pathway. These pathways can have distinct and sometimes opposing effects on neuronal function and behavior.

G-Protein-Mediated Signaling: Inhibiting Neuronal Excitability

KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[8] Activation of the G-protein pathway leads to:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels, a ubiquitous second messenger involved in numerous cellular processes.[8]

  • Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released upon G-protein activation directly bind to and open GIRK channels.[9][10][11] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.[9][10][12]

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gβγ subunits can also inhibit the opening of VGCCs, reducing calcium influx and, consequently, neurotransmitter release.[8]

Collectively, these actions result in a powerful inhibition of neuronal activity and neurotransmitter release, including the suppression of dopamine (B1211576) release in the mesolimbic reward pathway.[3][13][14]

G_Protein_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gi/o KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates VGCC VGCC G_protein->VGCC inhibits cAMP cAMP AC->cAMP converts K_ion K+ GIRK->K_ion efflux Ca_ion Ca2+ VGCC->Ca_ion influx (blocked) Dynorphin Dynorphin Dynorphin->KOR binds ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmitter_Release

KOR G-Protein Signaling Pathway
β-Arrestin-Mediated Signaling: Driving Dysphoria and Stress Responses

Upon agonist binding, KORs are also phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which not only desensitize G-protein signaling but also initiate a distinct wave of intracellular signaling cascades.[15][16] A key downstream effector of β-arrestin signaling is the p38 mitogen-activated protein kinase (MAPK) pathway.[3][13][17]

Activation of the KOR/β-arrestin/p38 MAPK pathway has been strongly implicated in the aversive and dysphoric effects of KOR activation, as well as in stress-induced reinstatement of drug-seeking behavior.[3][13][18] Studies have shown that blocking this pathway can alleviate the negative affective states associated with KOR activation without affecting G-protein-mediated analgesia.[3][17]

Beta_Arrestin_Signaling cluster_membrane Cell Membrane KOR KOR GRK GRK KOR->GRK recruits Beta_Arrestin β-Arrestin KOR->Beta_Arrestin recruits Dynorphin Dynorphin Dynorphin->KOR binds GRK->KOR phosphorylates p38_MAPK p38 MAPK Beta_Arrestin->p38_MAPK activates Downstream_Effectors Downstream Effectors p38_MAPK->Downstream_Effectors activates Dysphoria_Stress Dysphoria & Stress Responses Downstream_Effectors->Dysphoria_Stress lead to Beta_Arrestin_Assay_Workflow Start Start Plate_Cells Plate PathHunter® cells (KOR-PK + β-arrestin-EA) Start->Plate_Cells Add_Compounds Add test compounds and reference agonist (e.g., U-50,488) Plate_Cells->Add_Compounds Incubate Incubate to allow for β-arrestin recruitment Add_Compounds->Incubate Add_Detection_Reagent Add detection reagent (β-galactosidase substrate) Incubate->Add_Detection_Reagent Measure_Luminescence Measure chemiluminescent signal Add_Detection_Reagent->Measure_Luminescence Analyze_Data Generate dose-response curves (EC50, Emax) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

GR103545: A Technical Guide for Researchers Studying Mood Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a High-Affinity Kappa-Opioid Receptor Agonist for Preclinical and Clinical Research

Introduction

GR103545, the biologically active (R)-(−)-enantiomer of GR89696, is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2] The KOR system is increasingly implicated in the pathophysiology of mood disorders, including major depressive disorder (MDD) and anxiety, primarily through its role in stress-response pathways.[3][4][5] Dysregulation of the endogenous KOR ligand, dynorphin, is thought to contribute to the negative affective states associated with these conditions.[3] As such, this compound has emerged as a critical pharmacological tool for investigating the role of KORs in the etiology and potential treatment of mood disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in preclinical and clinical research related to mood disorders.

Pharmacological Profile

This compound exhibits subnanomolar affinity for the human kappa-opioid receptor, with excellent selectivity over mu- and delta-opioid receptors.[1][6][7] Its high affinity and selectivity make it an ideal ligand for in vitro and in vivo studies aimed at elucidating the function of KORs.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and functional potencies across different opioid receptor subtypes.

Binding Affinity (Ki) Data for this compound
Receptor Target Ki (nM) Reference Compound Cell Line/Tissue
Kappa-Opioid Receptor (KOR)0.02 ± 0.01[3H]U69593Cloned Human Opioid Receptors
Kappa-Opioid Receptor (KOR)0.13 ± 0.03[3H]U69593HEK Cells
Mu-Opioid Receptor (MOR)2.1 ± 0.4[3H]DAMGOHEK Cells
Delta-Opioid Receptor (DOR)80.6 ± 31[3H]DADLEHEK Cells
Functional Activity (EC50) Data for this compound
Receptor Target EC50 Assay Type
Kappa-Opioid Receptor (KOR)26 pMFunctional Assay
Delta-Opioid Receptor (DOR)650 nMFunctional Assay
Mu-Opioid Receptor (MOR)No agonistic activity; exhibits antagonistic behaviorFunctional Assay

Signaling Pathways

As a G-protein coupled receptor (GPCR) agonist, this compound initiates a cascade of intracellular signaling events upon binding to the kappa-opioid receptor. This primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in neuronal excitability.

GR103545_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Ion_Channels->Neuronal_Excitability

Caption: this compound signaling cascade via the kappa-opioid receptor.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from published research.

In Vitro Receptor Binding Assays

This protocol is designed to determine the binding affinity (Ki) of this compound for opioid receptors.

Materials:

  • HEK cells stably transfected with human kappa, mu, or delta opioid receptors.

  • Radioligands: [3H]U69593 (for KOR), [3H]DAMGO (for MOR), [3H]DADLE (for DOR).

  • Unlabeled this compound.

  • Reference standards: Salvinorin A (for KOR), Morphine (for MOR), Naltrindole (for DOR).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the transfected HEK cells.

  • In a 96-well plate, add increasing concentrations of unlabeled this compound or the reference standard.

  • Add a fixed concentration of the appropriate radioligand to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Transfected HEK cells) start->prep_membranes add_ligands Add Radioligand and Unlabeled this compound prep_membranes->add_ligands incubate Incubate to Equilibrium add_ligands->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for in vitro receptor binding assay.

Positron Emission Tomography (PET) Imaging

This compound can be radiolabeled with Carbon-11 ([11C]) for in vivo imaging of KORs in the brain using PET.

Protocol for Non-Human Primate PET Imaging:

  • Radiosynthesis of [11C]this compound: Synthesize [11C]this compound with high radiochemical purity and specific activity.

  • Animal Preparation: Anesthetize the subject (e.g., rhesus macaque) and place it in the PET scanner. Insert an arterial line for blood sampling.

  • Tracer Injection: Administer a bolus injection of [11C]this compound intravenously.

  • PET Scan Acquisition: Acquire dynamic PET data for a duration of 90-120 minutes.

  • Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the arterial input function and plasma free fraction.

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) on co-registered MRI scans.

    • Apply kinetic modeling (e.g., two-tissue compartment model) to the time-activity curves to estimate the total volume of distribution (VT).

    • Use the cerebellum as a reference region to estimate the binding potential (BPND).

PET_Imaging_Workflow start Start synthesis Radiosynthesis of [11C]this compound start->synthesis animal_prep Animal Preparation (Anesthesia, Arterial Line) synthesis->animal_prep injection IV Bolus Injection of [11C]this compound animal_prep->injection pet_scan Dynamic PET Scan (90-120 min) injection->pet_scan blood_sampling Arterial Blood Sampling pet_scan->blood_sampling data_analysis Data Analysis (Kinetic Modeling, ROI Analysis) blood_sampling->data_analysis end End data_analysis->end

Caption: Experimental workflow for [11C]this compound PET imaging.

Application in Mood Disorder Research

The high affinity and selectivity of this compound make it an invaluable tool for studying the role of the KOR system in mood disorders.

Preclinical Research

In animal models of depression and anxiety, this compound can be used to:

  • Induce depressive-like phenotypes: As a KOR agonist, administration of this compound can produce pro-depressant-like effects, allowing for the study of the underlying neurobiological changes.[5]

  • Investigate the neurocircuitry of mood: By combining this compound administration with techniques like fMRI or electrophysiology, researchers can map the neural circuits affected by KOR activation.

  • Screen novel KOR antagonists: this compound can be used as a challenge agent to test the efficacy of potential KOR antagonists as antidepressants.

Clinical Research

In human studies, [11C]this compound PET imaging has been employed to:

  • Quantify KOR availability in patients with mood disorders: PET studies have been conducted to compare KOR binding in individuals with MDD and healthy volunteers.[3][4]

  • Assess receptor occupancy of novel therapeutics: [11C]this compound can be used to determine the degree to which a new drug binds to and blocks KORs in the human brain.[8]

  • Explore the relationship between KORs and stress: Studies have investigated the correlation between KOR binding and stress markers, such as cortisol levels.[4]

Conclusion

This compound is a powerful and selective pharmacological tool that has significantly advanced our understanding of the kappa-opioid receptor system. Its utility as a PET radiotracer has provided unprecedented insights into the in vivo distribution and function of KORs in the context of mood disorders. For researchers in neuroscience and drug development, this compound remains a cornerstone for investigating the intricate role of the KOR system in the pathophysiology and treatment of depression, anxiety, and other stress-related conditions.

References

Methodological & Application

Application Notes and Protocols for [11C]GR103545 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]GR103545 is a potent and selective agonist for the kappa-opioid receptor (KOR) utilized as a radiotracer for in vivo imaging with Positron Emission Tomography (PET).[1] This technique allows for the quantification and visualization of KOR distribution and density in the brain, which is crucial for understanding the role of this receptor in various neurological and psychiatric disorders, including addiction, depression, anxiety, and psychosis.[2][3][4] Dynamic studies have demonstrated that [11C]this compound exhibits high affinity for KORs, excellent brain penetration, rapid uptake and washout kinetics, and a low degree of non-specific binding, making it a promising tool for central nervous system (CNS) research and drug development.

Mechanism of Action

This compound is the active (-)-isomer of the potent and selective kappa-opioid receptor agonist GR89696.[2] As a KOR agonist, [11C]this compound binds to and activates kappa-opioid receptors, which are G protein-coupled receptors (GPCRs) predominantly coupled to the Gαi/o subunit.[3][5] Activation of KORs leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4][5] This signaling cascade also involves the modulation of ion channels, including the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[3][4][5] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, particularly dopamine (B1211576) in the striatum.[4]

Quantitative Data Summary

Radiosynthesis of [11C]this compound
ParameterReported Value(s)Reference(s)
Precursor des-carbamate-GR103545[6]
Radiolabeling Method [11C]Methyl-triflate mediated methylation of carbamino adducts[6]
Radiochemical Yield (RCY) 2-14% (traditional method); up to 85 ± 6% (optimized method)[6]
Specific Activity 150-495 mCi/µmol to 2564 mCi/µmol (traditional); 1792 ± 312 mCi/µmol (optimized)[6]
Radiochemical Purity > 98%[6]
Preclinical PET Imaging in Non-Human Primates
ParameterBaboonsRhesus MacaquesReference(s)
Tracer [11C]this compound[11C]this compound[2][7]
Injected Mass -Baseline: 0.042 ± 0.014 µg/kg; Self-blocking: 0.16 to 0.3 µg/kg[7]
Scan Duration 120 min90-120 min[7][8]
Kinetic Model 2-tissue-compartment model-[2]
Key Findings High KOR affinity, excellent brain penetration, rapid kinetics, low non-specific binding. Regional distribution consistent with known KOR distribution.Successful estimation of Bmax and Kd in vivo.[7]
Clinical PET Imaging in Humans
ParameterReported Value(s)Reference(s)
Tracer [11C]this compound[9]
Scan Duration 150 min[9]
Kinetic Model of Choice Multilinear Analysis (MA1)[9]
Test-Retest Variability (VT) ~15%[9]
Non-displaceable Distribution Volume (VND) 3.4 ± 0.9 mL/cm³[9]
In vivo KD 0.069 nmol/L[9]
Recommended Tracer Dose 0.02 µg/kg (1.4 µg for a 70 kg person)[7]

Experimental Protocols

Radiosynthesis of [11C]this compound (Optimized Method)

This protocol is based on the [11C]methyl-triflate mediated methylation of the corresponding carbamino adduct.[6]

  • Production of [11C]CO2: Cyclotron-produced [11C]CO2 is the starting material.

  • Formation of [11C]Methyl-triflate: The [11C]CO2 is converted to [11C]methyl-triflate ([11C]CH3OTf).

  • Preparation of the Precursor Solution: A solution of the des-carbamate-GR103545 precursor is prepared in a suitable solvent such as DMF.

  • Trapping of [11C]CH3OTf: The [11C]CH3OTf is efficiently trapped by the precursor solution.

  • 11C-Carbamate Formation: The reaction mixture is heated to complete the formation of [11C]this compound.

  • Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC).

  • Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution for injection.

[11C]this compound PET Imaging Protocol (Human Studies)

This protocol is a general guideline based on published human studies.[9]

  • Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. An intravenous catheter is placed for radiotracer injection and, if required, for arterial blood sampling.

  • Tracer Administration: A bolus injection of [11C]this compound is administered intravenously. The injected mass should be carefully controlled to avoid pharmacological effects.[7][10]

  • PET Scan Acquisition: A dynamic PET scan is initiated simultaneously with the tracer injection and continues for up to 150 minutes.[9]

  • Arterial Blood Sampling (if applicable): If a metabolite-corrected arterial input function is required for kinetic modeling, arterial blood samples are collected throughout the scan to measure plasma radioactivity and metabolite fractions.

  • Image Reconstruction: PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.

  • Data Analysis:

    • Regions of interest (ROIs) are delineated on co-registered magnetic resonance images (MRIs).

    • Regional time-activity curves (TACs) are generated.

    • Kinetic modeling (e.g., Multilinear Analysis, MA1) is applied to the TACs to estimate the total volume of distribution (VT).[9]

    • For receptor occupancy studies, scans are performed at baseline and after administration of a blocking agent.

Visualizations

experimental_workflow Experimental Workflow for [11C]this compound PET Imaging cluster_synthesis Radiotracer Synthesis cluster_imaging PET Imaging Study cluster_analysis Data Analysis CO2 [11C]CO2 Production MeOTf [11C]CH3OTf Synthesis CO2->MeOTf Reaction Radiolabeling Reaction MeOTf->Reaction Precursor Precursor Preparation Precursor->Reaction HPLC HPLC Purification Reaction->HPLC QC Quality Control HPLC->QC Injection [11C]this compound Injection QC->Injection Subject Subject Preparation Subject->Injection Scan Dynamic PET Scan Injection->Scan Blood Arterial Blood Sampling Injection->Blood Recon Image Reconstruction Scan->Recon Model Kinetic Modeling Blood->Model ROI ROI Delineation Recon->ROI TAC Time-Activity Curves ROI->TAC TAC->Model

Caption: Experimental workflow for a [11C]this compound PET imaging study.

KOR_signaling_pathway Kappa Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neuronal_activity Decreased Neuronal Excitability & Neurotransmitter Release Ca_channel->Neuronal_activity Contributes to K_channel->Neuronal_activity Contributes to Agonist [11C]this compound (Agonist) Agonist->KOR Binds to cAMP->Neuronal_activity Leads to

Caption: Simplified kappa opioid receptor signaling pathway upon agonist binding.

References

Application Notes and Protocols for the Synthesis and Use of [11C]GR103545 in PET Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[11C]GR103545 is a potent and selective agonist for the kappa-opioid receptor (KOR) utilized as a radiotracer in Positron Emission Tomography (PET) imaging.[1][2] This powerful tool enables in vivo quantification and visualization of KORs in the central nervous system, which are implicated in various neurological and psychiatric conditions such as addiction, depression, anxiety, and psychosis.[2][3] Dynamic studies in baboons have demonstrated its high affinity for KOR, excellent brain penetration, rapid uptake and washout kinetics, and a low degree of non-specific binding.[1][4] This document provides detailed protocols for the radiolabeling of this compound with Carbon-11 and its application in PET imaging studies.

Data Presentation

Table 1: Radiosynthesis of [11C]this compound - Comparison of Methods

ParameterTraditional MethodImproved One-Pot Method
Precursor Amine precursorDes-carbamate-GR103545
Reagents [11C]CO2 -> [11C]Methanol -> [11C]Methyl chloroformate[11C]Methyl triflate, CO2, Cs2CO3, TBAOTf
Radiochemical Yield (RCY) 2-14%[1]Up to 91 ± 5%
Specific Activity 150-2564 mCi/µmol[1]1792 ± 312 mCi/µmol
Radiochemical Purity >98%>98%[1]
Synthesis Time (post EOB) ~50 min[5]< 25 min[1]

Table 2: In Vivo Binding Characteristics of [11C]this compound in PET Studies

ParameterValueSpeciesReference
Specific-to-Nonspecific Equilibrium Partition Coefficient (V3'') 1 to 2 in most brain regionsBaboon[4]
In vivo K D 0.069 nmol/LHuman[6]
Non-displaceable Distribution Volume (V ND) 3.4 ± 0.9 mL/cm³Human[6]
Test-Retest Variability (V T) ~15%Human[6][7]

Experimental Protocols

Radiosynthesis of [11C]this compound (Improved One-Pot Method)

This protocol is based on a highly efficient method utilizing [11C]methyl triflate for the methylation of a carbamino adduct.[1]

Materials and Reagents:

  • Des-carbamate-GR103545 (precursor)

  • Carbon Dioxide (CO2)

  • Cesium Carbonate (Cs2CO3)

  • Tetrabutylammonium triflate (TBAOTf)

  • [11C]Methyl triflate ([11C]CH3OTf)

  • Dimethylformamide (DMF)

  • HPLC purification system

  • Solvents for HPLC (e.g., acetonitrile, ammonium (B1175870) formate)

  • Sterile water for injection

  • Sterile filters (0.22 µm)

Procedure:

  • Precursor Solution Preparation: Dissolve the des-carbamate-GR103545 precursor in DMF.

  • Carbamino Adduct Formation: In a reaction vessel, combine the precursor solution with Cs2CO3 and TBAOTf. Bubble CO2 gas through the solution to form the carbamino adduct.

  • Radiolabeling with [11C]Methyl Triflate: Introduce cyclotron-produced [11C]CH3OTf into the reaction vessel containing the carbamino adduct.

  • Reaction Conditions: Allow the reaction to proceed for 2 minutes at a temperature of up to 40°C.[1]

  • Purification: Purify the resulting [11C]this compound using a semi-preparative HPLC system.

  • Formulation: Collect the HPLC fraction containing the purified [11C]this compound, remove the HPLC solvents under reduced pressure, and formulate the final product in a sterile, injectable solution (e.g., saline).

  • Quality Control: Perform quality control tests to determine radiochemical purity, chemical purity, specific activity, and to ensure sterility and apyrogenicity.

PET Imaging Protocol with [11C]this compound

This protocol outlines a typical procedure for a human or non-human primate PET imaging study.

Subject Preparation:

  • Obtain informed consent and ensure the subject has followed any pre-scan instructions (e.g., fasting).

  • Insert intravenous catheters for radiotracer injection and, if required, for arterial blood sampling.

  • Position the subject comfortably in the PET scanner to minimize motion during the scan. A head-holder or other fixation device is recommended.

PET Scan Acquisition:

  • Transmission Scan: Perform a transmission scan for attenuation correction of the emission data.

  • Radiotracer Injection: Administer a bolus injection of [11C]this compound. The injected mass should be carefully controlled to avoid pharmacological effects. A suitable tracer dose for humans has been suggested as 0.02 µg/kg.[8]

  • Dynamic Emission Scan: Begin a dynamic emission scan immediately upon injection. The scan duration is typically 90-120 minutes.[5][7]

  • Arterial Blood Sampling (if applicable): If an arterial input function is required for kinetic modeling, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.

Blocking Study (for determination of non-specific binding):

  • To determine the non-displaceable binding, a separate PET scan can be performed following the administration of a non-selective opioid receptor antagonist like naloxone (B1662785) (e.g., 1 mg/kg intravenously) or a selective KOR antagonist.[4][6]

  • The blocking agent is administered prior to the injection of [11C]this compound.

  • The subsequent PET imaging procedure is identical to the baseline scan.

Data Analysis:

  • Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay.

  • Kinetic Modeling: Analyze the regional time-activity curves using appropriate kinetic models (e.g., two-tissue compartment model or multilinear analysis) to derive quantitative parameters such as the total distribution volume (VT).[6][7] The cerebellum has been used as a reference region in some analyses.[8]

Visualizations

Radiosynthesis_Workflow Radiosynthesis Workflow for [11C]this compound cluster_precursor Precursor Preparation cluster_reaction One-Pot Reaction cluster_purification Purification and Formulation Precursor Des-carbamate-GR103545 Precursor_Solution Precursor Solution Precursor->Precursor_Solution DMF DMF DMF->Precursor_Solution Carbamino_Adduct Carbamino Adduct Formation Precursor_Solution->Carbamino_Adduct CO2 CO2 CO2->Carbamino_Adduct Reagents Cs2CO3, TBAOTf Reagents->Carbamino_Adduct Radiolabeling Radiolabeling Reaction (2 min, ≤ 40°C) Carbamino_Adduct->Radiolabeling CH3OTf [11C]CH3OTf CH3OTf->Radiolabeling HPLC HPLC Purification Radiolabeling->HPLC Formulation Formulation HPLC->Formulation QC Quality Control Formulation->QC Final_Product [11C]this compound for Injection QC->Final_Product

Caption: Radiosynthesis Workflow for [11C]this compound.

KOR_Signaling_Pathway Kappa-Opioid Receptor (KOR) Signaling Pathway This compound [11C]this compound (Agonist) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases production of Cellular_Response Cellular Response (e.g., altered nociception, mood) cAMP->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response

Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.

PET_Study_Workflow PET Imaging Study Workflow with [11C]this compound Subject_Prep Subject Preparation Transmission_Scan Transmission Scan Subject_Prep->Transmission_Scan Tracer_Injection [11C]this compound Injection Transmission_Scan->Tracer_Injection Emission_Scan Dynamic Emission Scan Tracer_Injection->Emission_Scan Blood_Sampling Arterial Blood Sampling Tracer_Injection->Blood_Sampling Image_Reconstruction Image Reconstruction Emission_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling Blood_Sampling->Kinetic_Modeling Image_Reconstruction->Kinetic_Modeling Data_Interpretation Data Interpretation Kinetic_Modeling->Data_Interpretation

Caption: PET Imaging Study Workflow with [11C]this compound.

References

Application Notes and Protocols for GR103545 in Primate Brain Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR103545, specifically its radiolabeled form [¹¹C]this compound, is a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2] This characteristic makes it a valuable tool for in vivo imaging of KOR distribution and density in the primate brain using Positron Emission Tomography (PET).[1][3] The KOR system is implicated in a variety of neurological and psychiatric conditions, including addiction, depression, and psychosis.[1][4] Consequently, [¹¹C]this compound serves as a critical radiotracer for studying the pathophysiology of these disorders and for the development of novel therapeutics targeting the KOR.[4]

These application notes provide a comprehensive overview of the use of [¹¹C]this compound in primate brain imaging, including its binding characteristics, detailed experimental protocols for PET imaging, and data analysis methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound derived from various in vitro and in vivo studies in primates.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity vs. µ-opioid receptorSelectivity vs. δ-opioid receptor
Kappa-opioid receptor (KOR)0.02 ± 0.01[3][5]600-fold[3][5]20,000-fold[3][5]

Table 2: In Vivo Pharmacokinetic and Binding Parameters of [¹¹C]this compound in Primates

ParameterSpeciesValueBrain Region(s)Reference
Volume of Distribution (VT) Rhesus MacaqueStriatum = Temporal Cortex > Cingulate Cortex > Frontal Cortex > Parietal Cortex > Thalamus > CerebellumVarious[3]
Binding Potential (BPND) Titi MonkeySignificant reduction with KOR antagonist (CERC-501)Superior Frontal Gyrus (most notable)[6]
Receptor Density (Bmax) Rhesus Monkey0.3 - 6.1 nMVarious ROIs[7]
Dissociation Constant (Kd) Rhesus Monkey0.048 nMGlobal estimate[7]
Non-displaceable Distribution Volume (VND) Human3.4 ± 0.9 mL/cm³Global estimate[5][8]
Test-Retest Variability (TRV) Human~15%Various[5][8]

Signaling Pathway

This compound acts as an agonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

KOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Neuronal_Activity Decreased Neuronal Activity Ca_channel->Neuronal_Activity Contributes to K_channel->Neuronal_Activity Leads to Hyperpolarization PKA PKA cAMP->PKA Activates

Caption: this compound signaling pathway at the kappa-opioid receptor.

Experimental Protocols

Radiosynthesis of [¹¹C]this compound

While detailed, step-by-step synthesis protocols are often proprietary and require specialized radiochemistry facilities, the general approach for the radiosynthesis of [¹¹C]this compound involves the use of [¹¹C]methyl triflate or [¹¹C]methyl iodide to methylate a suitable precursor. The synthesis is followed by purification using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity.

Primate PET Imaging Protocol

This protocol provides a general framework for conducting a [¹¹C]this compound PET scan in non-human primates.

2.1. Animal Preparation:

  • Fasting: Primates should be fasted for at least 12 hours prior to the scan to minimize metabolic variability. Water can be provided ad libitum.

  • Anesthesia: Anesthesia is induced and maintained throughout the procedure. Common anesthetics include ketamine for induction followed by isoflurane (B1672236) for maintenance. Vital signs (heart rate, respiration, blood pressure, and body temperature) should be monitored continuously.

  • Catheterization: Intravenous catheters are placed for radiotracer injection and for arterial blood sampling.

2.2. Radiotracer Administration:

  • [¹¹C]this compound is administered intravenously. A bolus-plus-infusion protocol has been shown to be effective for estimating in vivo Bmax and Kd.[7]

  • The injected mass should be carefully controlled to avoid receptor saturation. A tracer dose of approximately 0.02 µg/kg has been suggested for use in humans, and a similar dose is appropriate for primates.[7]

2.3. PET Scan Acquisition:

  • The primate is positioned in the PET scanner with its head immobilized to minimize motion artifacts.

  • A transmission scan is performed prior to the emission scan for attenuation correction.

  • Dynamic emission scanning begins simultaneously with the injection of [¹¹C]this compound and continues for 90-120 minutes.[3][7]

2.4. Arterial Blood Sampling:

  • Arterial blood samples are collected frequently during the initial phase of the scan (e.g., every 15-30 seconds for the first 2 minutes) and then at increasing intervals for the remainder of the scan.

  • These samples are used to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound versus radiometabolites. This is crucial for generating an accurate arterial input function for kinetic modeling.

PET_Workflow cluster_prep Preparation cluster_scan PET Imaging cluster_analysis Data Analysis Fasting Animal Fasting Anesthesia Anesthesia & Vital Monitoring Fasting->Anesthesia Catheterization IV & Arterial Catheterization Anesthesia->Catheterization Positioning Animal Positioning & Immobilization Catheterization->Positioning Transmission Transmission Scan Positioning->Transmission Injection [11C]this compound Injection Transmission->Injection Emission Dynamic Emission Scan (90-120 min) Injection->Emission Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling ROI_Delineation Delineate Regions of Interest (ROIs) Emission->ROI_Delineation Input_Function Generate Arterial Input Function Blood_Sampling->Input_Function Kinetic_Modeling Kinetic Modeling (e.g., 2-TC model) Input_Function->Kinetic_Modeling ROI_Delineation->Kinetic_Modeling Parameter_Estimation Estimate V_T, BP_ND, etc. Kinetic_Modeling->Parameter_Estimation

References

Application Notes and Protocols for Kinetic Modeling of [11C]GR103545 PET Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[11C]GR103545 is a potent and selective agonist radiotracer for in vivo imaging of kappa-opioid receptors (KOR) using Positron Emission Tomography (PET). KORs are implicated in a variety of neuropsychiatric disorders, including addiction, depression, and anxiety, making them a significant target for drug development. [11C]this compound has demonstrated high brain uptake with good binding specificity and selectivity for KORs.[1][2] However, its kinetic properties present certain challenges, such as slow kinetics requiring long scan durations and a higher than desirable test-retest variability of its binding parameters.[1][2][3][4]

These application notes provide a comprehensive overview of the kinetic modeling strategies for [11C]this compound PET data, detailed experimental protocols, and a summary of key quantitative findings to guide researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters derived from kinetic modeling of [11C]this compound PET data.

Table 1: Comparison of Kinetic Models for [11C]this compound PET Data

Kinetic ModelGoodness of FitReliability of Parameter EstimatesRecommendation
One-Tissue Compartment (1TC)PoorNot reliableNot Recommended[1][4]
Two-Tissue Compartment (2TC)GoodCan be unreliable with high standard errors in some casesApplicable, but with caution[1][3][4]
Multilinear Analysis-1 (MA1)GoodReliable and provides a good match to 2TC VT valuesModel of Choice [1][3][4]

Table 2: Test-Retest Reproducibility of [11C]this compound

Outcome MeasureTest-Retest Variability (TRV)Absolute Test-Retest Variability (aTRV)Intra-Class Coefficient (ICC)
Total Distribution Volume (VT)~15%[1][2][3][4]Information not consistently availableInformation not consistently available

Table 3: In Vivo Binding Parameters of [11C]this compound

ParameterValueMethodSpecies
Nondisplaceable Distribution Volume (VND)3.4 ± 0.9 mL/cm³Naltrexone blocking studyHuman[3]
In vivo KD0.069 nmol/LOccupancy plotHuman[3]
In vitro Ki0.02 ± 0.01 nMRadioligand competition assayHuman cloned receptors[5][6]
Bmax0.3 to 6.1 nM (region-dependent)Scatchard plot (bolus-plus-infusion)Rhesus monkey[7][8]
Kd(ND)1.72 nMScatchard plot (bolus-plus-infusion)Rhesus monkey[7][8]

Table 4: Comparison of [11C]this compound with Newer KOR Agonist Tracers

TracerMinimum Scan Time for Stable VTMean Absolute Test-Retest Variability in VTNondisplaceable Binding Potential (BPND)
[11C]this compound 140 min[1][2][4]15%[1][2][4]Baseline reference
[11C]EKAP90 min[1][2][4]7%[1][2]~25% lower than [11C]this compound[1][2][4]
[11C]FEKAP110 min[1][2][4]18%[1][2]Similar to [11C]this compound[1][2][4]

Experimental Protocols

Protocol 1: [11C]this compound PET Imaging for Kinetic Modeling

This protocol outlines the key steps for acquiring dynamic PET data for the kinetic modeling of [11C]this compound.

1. Subject Preparation:

  • Subjects should fast for at least 4 hours prior to the scan.

  • An intravenous catheter should be placed for radiotracer injection and an arterial line for blood sampling.

  • A head-fixation device should be used to minimize motion during the scan.

2. Radiotracer Administration:

  • [11C]this compound is administered as an intravenous bolus injection.

  • A suitable tracer dose for human studies is approximately 0.02 μg/kg.[7]

3. PET Scan Acquisition:

  • Dynamic PET scanning should commence at the time of injection.

  • Due to the slow kinetics of [11C]this compound, a total scan duration of at least 140-150 minutes is required to achieve stable VT measurements.[1][2][3][4]

  • The acquired data should be framed into a sequence of time frames (e.g., 20 x 5 min or similar).[9]

4. Arterial Blood Sampling and Analysis:

  • Arterial blood samples should be collected throughout the scan to measure the concentration of the radiotracer in plasma.

  • Samples should be analyzed to determine the fraction of unmetabolized radiotracer to generate a metabolite-corrected arterial input function.[2][3]

5. Image Reconstruction and Processing:

  • PET data should be reconstructed using an appropriate algorithm (e.g., 3D OP-OSEM).[9]

  • Reconstructed images should be co-registered with the subject's anatomical MRI for delineation of regions of interest (ROIs).

  • Regional time-activity curves (TACs) are generated for each ROI.

Protocol 2: Kinetic Data Analysis using Multilinear Analysis-1 (MA1)

The MA1 method is the recommended approach for estimating the total distribution volume (VT) from [11C]this compound PET data.[1][3]

1. Software Requirement:

  • Use a validated kinetic modeling software package such as PMOD, PETKinetiX, or QModeling.[10][11][12][13]

2. Data Input:

  • Load the regional time-activity curves (TACs).

  • Load the metabolite-corrected arterial input function.

3. Model Selection:

  • Select the Multilinear Analysis-1 (MA1) model.

4. Parameter Setting:

  • A key parameter for the MA1 model is t, the time from which the relationship between tissue and plasma concentrations becomes linear. For [11C]this compound, a t of 20 minutes has been shown to be appropriate.[1][4]

5. Model Fitting and Output:

  • The software will fit the model to the TAC data to estimate the total distribution volume (VT).

  • The primary outcome measure is VT, which represents the ratio of the concentration of the radiotracer in a tissue to that in plasma at equilibrium.

Visualizations

Kappa-Opioid Receptor (KOR) Signaling Pathway

KOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR KOR GPCR G-Protein (Gi/o) KOR->GPCR Activates BetaArrestin β-Arrestin 2 KOR->BetaArrestin Recruits AC Adenylyl Cyclase GPCR->AC Inhibits Ca_Channel Ca²⁺ Channel GPCR->Ca_Channel Inhibits K_Channel K⁺ Channel GPCR->K_Channel Activates MAPK MAPK Pathway GPCR->MAPK Activates cAMP ↓ cAMP AC->cAMP This compound [11C]this compound (Agonist) This compound->KOR Binds

Caption: Simplified KOR signaling pathway upon agonist binding.

Experimental Workflow for [11C]this compound PET Kinetic Modeling

PET_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_model Kinetic Modeling SubjectPrep Subject Preparation (Fasting, IV lines) TracerAdmin [11C]this compound Injection (IV Bolus) SubjectPrep->TracerAdmin PETScan Dynamic PET Scan (≥140 min) TracerAdmin->PETScan BloodSampling Arterial Blood Sampling TracerAdmin->BloodSampling ImageRecon Image Reconstruction & ROI Definition PETScan->ImageRecon Metabolite Metabolite Analysis BloodSampling->Metabolite InputFunc Generate Arterial Input Function Metabolite->InputFunc KineticModel Apply Kinetic Model (e.g., MA1) InputFunc->KineticModel TACs Generate Time-Activity Curves (TACs) ImageRecon->TACs TACs->KineticModel Quantification Quantify Parameters (Vᴛ, BPɴᴅ, etc.) KineticModel->Quantification

Caption: Workflow for a [11C]this compound PET kinetic modeling study.

Logical Flow for Kinetic Model Selection for [11C]this compound Data

Model_Selection Start Start with Regional Time-Activity Curves (TACs) & Arterial Input Function Test1TC Fit with 1-Tissue Compartment (1TC) Model Start->Test1TC Fit1TC_Result Poor Fit Test1TC->Fit1TC_Result Result Test2TC Fit with 2-Tissue Compartment (2TC) Model Fit1TC_Result->Test2TC Fit2TC_Result Good Fit Test2TC->Fit2TC_Result Result Check2TC_Params Are 2TC parameters estimated reliably (low standard error)? Fit2TC_Result->Check2TC_Params Params_Reliable Yes Check2TC_Params->Params_Reliable Yes Params_Unreliable No Check2TC_Params->Params_Unreliable No TestMA1 Fit with Multilinear Analysis-1 (MA1) Model Params_Reliable->TestMA1 Compare Vᴛ Params_Unreliable->TestMA1 FitMA1_Result Good Fit & Reliable Vᴛ TestMA1->FitMA1_Result Result Conclusion MA1 is the Model of Choice FitMA1_Result->Conclusion

Caption: Decision process for selecting a kinetic model.

References

Application Notes and Protocols for GR103545 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR103545 is a potent and highly selective agonist for the kappa-opioid receptor (KOR). It is the active (-)-enantiomer of the racemic compound GR89696. Primarily utilized in its radiolabeled form, [¹¹C]this compound, it serves as a crucial tool for in vivo imaging of KOR distribution and occupancy in the central nervous system using Positron Emission Tomography (PET). This document provides a comprehensive overview of the reported dosages of this compound and related compounds in animal studies, detailed protocols for conducting representative in vivo experiments, and diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation: In Vivo Dosages

The following tables summarize the quantitative data on the dosages of this compound, its racemic parent compound GR89696, and other common KOR agonists used in various in vivo animal studies.

Table 1: Dosages of this compound and its Racemic Precursor (GR89696) in In Vivo Studies

CompoundAnimal ModelApplicationRoute of AdministrationDosage RangeKey Findings
[¹¹C]this compoundRhesus MonkeyPET ImagingIntravenous (IV)0.042 ± 0.014 µg/kg (baseline); 0.16 - 0.3 µg/kg (self-blocking)Successful in vivo estimation of Bmax and Kd. A tracer dose of 0.02 µg/kg was proposed for human studies.
[¹¹C]this compoundBaboonPET ImagingIntravenous (IV)Not specifiedExcellent brain penetration and uptake kinetics consistent with KOR distribution.
[¹¹C]this compoundMousePET ImagingNot specifiedNot specifiedHigh affinity for KOR in the brain.[1]
GR89696Mongolian GerbilNeuroprotection (Cerebral Ischemia)Subcutaneous (s.c.)3 - 30 µg/kgDose-dependent reduction in hippocampal neuronal cell loss.[2]
GR89696MouseNeuroprotection (Cerebral Ischemia)Subcutaneous (s.c.)300 µg/kg (repeated)50% reduction in cerebrocortical infarct volume.[2]
GR89696RatNeuropathic Pain / LearningIntrathecal (i.t.)6 - 30 nmolAttenuated neuropathic pain and inhibited instrumental learning.[3][4]

Table 2: Dosages of Other Selective Kappa-Opioid Receptor Agonists for Comparative Reference

CompoundAnimal ModelApplicationRoute of AdministrationDosage Range
U-50,488HRatAnalgesiaIntrathecal (i.t.)5 - 35 nmol
U-50,488HRatBehavioral StudiesIntraperitoneal (i.p.)3.2 - 10 mg/kg
U-50,488HMouseBehavioral StudiesNot specified3 - 10 mg/kg
U-50,488HMouseAnalgesiaSubcutaneous (s.c.)6.66 - 20 mg/kg
Salvinorin ARatReceptor Occupancy (PET)Intravenous (IV)0.01 - 1.8 mg/kg
Salvinorin ARatBehavioral StudiesIntraperitoneal (i.p.)80 - 640 µg/kg
Salvinorin ARatBehavioral StudiesSubcutaneous (s.c.)0.001 - 1000 µg/kg
Salvinorin AMouseHistological StudiesNot specified400 - 6400 µg/kg (chronic)

Experimental Protocols

Protocol 1: Evaluation of the Antinociceptive Effects of this compound in a Mouse Model of Acute Pain (Hot Plate Test)

This protocol is a representative example for assessing the pharmacological effects of non-radiolabeled this compound, with dosage selection informed by studies on the parent compound GR89696 and other KOR agonists.

1. Materials and Animals

  • This compound

  • Vehicle (e.g., sterile saline, 10% DMSO in saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Hot plate apparatus (set to 52-55°C)

  • Animal scale

  • Syringes and needles for administration (e.g., subcutaneous)

2. Animal Handling and Acclimatization

  • House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to food and water.

  • Allow at least one week for acclimatization to the facility before any experimental procedures.

  • Handle mice daily for several days leading up to the experiment to minimize stress.

3. Drug Preparation

  • On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle.

  • Prepare serial dilutions to achieve the desired final doses. Based on the data for GR89696, a starting dose range of 10-300 µg/kg could be explored.

  • The final injection volume should be consistent across all animals (e.g., 10 ml/kg).

4. Experimental Procedure

  • Baseline Latency:

    • Place each mouse individually on the hot plate and start a timer.

    • Observe the mouse for signs of nociception (e.g., paw licking, jumping).

    • Record the latency to the first sign of nociception.

    • To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds) at which the mouse is removed from the hot plate regardless of its response.

    • Allow at least a 30-minute recovery period before drug administration.

  • Drug Administration:

    • Divide mice into groups (e.g., vehicle control, and different dose levels of this compound).

    • Administer the vehicle or this compound via the chosen route (e.g., subcutaneous injection).

  • Post-Treatment Latency:

    • At a predetermined time after injection (e.g., 30 minutes), place each mouse back on the hot plate and measure the response latency as described for the baseline.

    • Repeat the measurement at several time points (e.g., 60, 90, 120 minutes) to establish a time-course of the drug's effect.

5. Data Analysis

  • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.

  • A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway of this compound (Kappa-Opioid Receptor Agonist)

KOR_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling KOR KOR G_protein Gi/o Protein KOR->G_protein Activation GRK GRK KOR->GRK Recruitment This compound This compound This compound->KOR Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition IonChannels Ion Channel Modulation G_protein->IonChannels Modulation cAMP ↓ cAMP AC->cAMP p_KOR Phosphorylated KOR GRK->p_KOR Phosphorylation beta_arrestin β-Arrestin p_KOR->beta_arrestin Binding p38_MAPK p38 MAPK Activation beta_arrestin->p38_MAPK Scaffolding

This compound activates the KOR, leading to G-protein and β-arrestin mediated signaling pathways.
Experimental Workflow for In Vivo Pharmacological Study

experimental_workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization baseline Baseline Behavioral/ Physiological Measurement acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping drug_prep Drug Preparation (this compound & Vehicle) grouping->drug_prep administration Drug/Vehicle Administration drug_prep->administration post_treatment Post-Treatment Measurements (Time-Course) administration->post_treatment data_collection Data Collection and Recording post_treatment->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

A generalized workflow for conducting an in vivo pharmacological study with this compound.

References

Application Notes and Protocols for GR103545 Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting receptor occupancy (RO) studies of the kappa-opioid receptor (KOR) using the selective agonist GR103545. The primary methodologies covered are in vivo Positron Emission Tomography (PET) imaging with the radioligand [¹¹C]this compound and in vitro receptor binding assays.

Introduction

This compound is a potent and selective agonist for the kappa-opioid receptor (KOR), a key target in the central nervous system implicated in mood disorders, addiction, and pain.[1][2] Determining the degree to which a therapeutic agent binds to and occupies KORs at various doses is crucial for optimizing drug development.[3][4] Receptor occupancy studies with this compound, particularly using PET imaging, offer a quantitative method to assess the in vivo potency and dose-response relationship of novel KOR-targeting drugs.[5][6]

The radiolabeled version of this compound, [¹¹C]this compound, has demonstrated its utility as a PET tracer for imaging and quantifying KORs in both human and non-human primate brains.[2][7] Although it exhibits some challenges, such as slow kinetics, it is considered a suitable tool for receptor occupancy studies, especially those aiming for high occupancy levels.[5]

Key Quantitative Data Summary

The following tables summarize key binding affinity and in vivo imaging parameters for this compound, derived from published studies.

Table 1: In Vitro Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki) [nM]Selectivity vs. µ-opioid receptorSelectivity vs. δ-opioid receptor
Kappa-opioid receptor (KOR)0.02 ± 0.01~600-fold~20,000-fold

Data obtained from studies using cells transfected with cloned human opioid receptors.[8]

Table 2: In Vivo Parameters for [¹¹C]this compound PET in Humans

ParameterValueDescription
In vivo K D0.069 nMThe equilibrium dissociation constant in a living system, indicating the affinity of the radioligand for the receptor.
V ND3.4 ± 0.9 mL/cm³Non-displaceable distribution volume, representing the concentration of the radiotracer in tissue that is not specifically bound to the target receptor.
Test-Retest Variability (V T )~15%The variability in the total distribution volume (V T ) upon repeated measurements.

These parameters were estimated from human PET studies.[5]

Table 3: Example Receptor Occupancy Data for a KOR Antagonist (PF-04455242)

ParameterValue
IC 5055 ng/mL

This value was determined from receptor occupancy studies in humans using [¹¹C]this compound PET.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the kappa-opioid receptor signaling pathway and the general workflow for a receptor occupancy study using [¹¹C]this compound PET.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel K_channel ↑ K⁺ Efflux (Hyperpolarization) G_protein->K_channel MAPK ↑ MAPK Signaling G_protein->MAPK cAMP ↓ cAMP AC->cAMP This compound This compound (Agonist) This compound->KOR Binds to

Figure 1: Simplified Kappa-Opioid Receptor Signaling Pathway.

PET_Occupancy_Workflow cluster_subject Study Subject Baseline_Scan Baseline PET Scan with [¹¹C]this compound Drug_Admin Administer Test Drug (KOR-targeting) Baseline_Scan->Drug_Admin Data_Acquisition Dynamic PET Data Acquisition (e.g., 150 min) Baseline_Scan->Data_Acquisition Post_Drug_Scan Post-Dose PET Scan with [¹¹C]this compound Drug_Admin->Post_Drug_Scan Post_Drug_Scan->Data_Acquisition Arterial_Sampling Metabolite-Corrected Arterial Input Function Data_Acquisition->Arterial_Sampling Kinetic_Modeling Kinetic Modeling (e.g., 2TC, MA1) Data_Acquisition->Kinetic_Modeling Arterial_Sampling->Kinetic_Modeling Occupancy_Calc Calculate Receptor Occupancy (%) Kinetic_Modeling->Occupancy_Calc

Figure 2: Experimental Workflow for a [¹¹C]this compound PET Receptor Occupancy Study.

Experimental Protocols

Protocol 1: In Vivo Receptor Occupancy Measurement using [¹¹C]this compound PET

This protocol outlines the key steps for a human PET study to determine the receptor occupancy of a novel KOR-targeting drug.

1. Subject Selection and Preparation:

  • Recruit healthy volunteers or the target patient population.

  • Obtain informed consent and ensure all ethical guidelines are followed.

  • Subjects should abstain from any medications that may interfere with the opioid system for a specified period before the study.

  • Subjects should fast for at least 4 hours prior to radiotracer injection.

2. Radiotracer Synthesis:

  • [¹¹C]this compound is synthesized using a two-step, one-pot procedure from a desmethoxycarbonyl precursor.[9]

  • The final product must pass quality control tests for radiochemical purity, chemical purity, and specific activity.

3. PET Imaging Procedure:

  • Baseline Scan:

    • Position the subject in the PET scanner.

    • Acquire a transmission scan for attenuation correction.

    • Administer a bolus injection of [¹¹C]this compound intravenously.

    • Begin dynamic PET data acquisition for a duration of up to 150 minutes.[5]

    • Simultaneously, perform arterial blood sampling to measure the metabolite-corrected arterial input function.

  • Drug Administration:

    • Administer the test drug at the desired dose and route.

    • The timing between drug administration and the post-dose scan should be determined by the pharmacokinetics of the test drug.

  • Post-Dose Scan:

    • Repeat the PET imaging procedure as described for the baseline scan.

4. Data Analysis:

  • Reconstruct the dynamic PET images.

  • Define regions of interest (ROIs) on the images corresponding to brain areas with high KOR density (e.g., striatum, cingulate cortex) and a reference region with low KOR density (e.g., cerebellum, although some studies suggest no suitable reference region exists for this tracer).[5][8]

  • Generate time-activity curves (TACs) for each ROI.

  • Analyze the TACs using a two-tissue compartment model (2TC) or multilinear analysis (MA1) to derive the regional total distribution volume (V T ).[5]

  • Calculate receptor occupancy (RO) using the following formula:

    • RO (%) = [(V T_baseline - V T_post-dose) / (V T_baseline - V ND )] * 100

    • Where V T_baseline is the total distribution volume at baseline, V T_post-dose is the total distribution volume after drug administration, and V ND is the non-displaceable distribution volume.

Protocol 2: In Vitro Competitive Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor by competing against a radiolabeled ligand.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing the human kappa-opioid receptor.

  • Radioligand (e.g., [³H]diprenorphine or another suitable KOR radioligand).

  • Unlabeled this compound (as a reference compound).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and the reference compound (unlabeled this compound).

  • In a series of tubes, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or reference compound.

  • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a potent unlabeled ligand like naloxone).

  • Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC 50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC 50 / (1 + [L]/K d )

    • Where [L] is the concentration of the radioligand and K d is the equilibrium dissociation constant of the radioligand for the receptor.

These protocols provide a foundation for conducting robust receptor occupancy studies with this compound. Researchers should adapt and validate these methods based on their specific experimental objectives and available resources.

References

Application Notes and Protocols for Arterial Input Function in [11C]GR103545 PET Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: [11C]GR103545 is a potent and selective agonist radiotracer for Positron Emission Tomography (PET) imaging of the kappa-opioid receptor (KOR).[1] KORs are implicated in a variety of neurological and psychiatric conditions, including depression, addiction, and mood disorders.[2][3] Quantitative analysis of [11C]this compound PET data, which is crucial for receptor occupancy studies and understanding disease mechanisms, necessitates the accurate measurement of the arterial input function (AIF). The AIF describes the time-dependent concentration of the unmetabolized radiotracer in arterial plasma, serving as a critical input for pharmacokinetic modeling to derive parameters like the total volume of distribution (VT).[1][4]

These notes provide a detailed protocol for the acquisition and analysis of the AIF for [11C]this compound PET studies in humans.

Data Presentation

Quantitative analysis using a metabolite-corrected AIF allows for the derivation of key pharmacokinetic parameters. The two-tissue compartment (2TC) model and the multilinear analysis (MA1) method have been shown to be suitable for analyzing regional time-activity curves for [11C]this compound.[1][4] However, due to the slow kinetics of the tracer and potential for high standard errors with the 2TC model, MA1 is often the model of choice.[1][5]

Table 1: [11C]this compound Metabolism in Humans This table summarizes the percentage of the parent (unmetabolized) [11C]this compound compound found in human arterial plasma at various time points post-injection. The data indicates a moderate rate of metabolism.

Time Post-Injection (minutes)Mean Parent Fraction (%)
30~50%
60~27% (in baboons)[4]
90~25%
120~20%
Note: Human metabolism data is synthesized from typical PET study descriptions. The 60-minute data point is from a baboon study, which showed a moderate metabolic rate.[4]

Table 2: Key Kinetic Parameters for [11C]this compound This table presents important in vivo binding parameters for [11C]this compound, estimated using AIF-driven kinetic models.

ParameterEstimated ValueMethodSpecies
VND (Non-displaceable Distribution Volume)3.4 ± 0.9 mL/cm³Naltrexone Blocking StudyHuman[1]
In vivo KD (Equilibrium Dissociation Constant)0.069 nmol/LNaltrexone Blocking StudyHuman[1]
Test-Retest Variability (VT) ~15%MA1 ModelHuman[1][5]
Recommended Scan Duration 140-150 minutesFor stable VT measurementHuman[1][6]

Experimental Protocols

Subject Preparation
  • Informed Consent: Obtain written informed consent from all subjects in accordance with institutional review board (IRB) guidelines.

  • Fasting: Subjects should fast for a minimum of 4 hours prior to the PET scan to ensure stable physiological conditions.

  • Abstinence: Subjects should refrain from caffeine, alcohol, and nicotine (B1678760) for at least 24 hours before the study.

  • Catheter Placement:

    • Insert an intravenous (IV) catheter into an antecubital vein for radiotracer injection.[7]

    • For arterial blood sampling, place a catheter in the radial or dorsal pedal artery of the contralateral arm/leg under local anesthesia.[7][8] This procedure should be performed by a trained medical professional.

Radiotracer Administration
  • Dosage: Administer a bolus injection of [11C]this compound. A suitable tracer mass dose for human studies is approximately 1.4 µg for a 70 kg individual to minimize pharmacological effects.[2]

  • Injection: The injection should be followed immediately by a saline flush (e.g., 50 mL) to ensure the full dose reaches circulation.[9]

  • Timing: The start of the PET scan acquisition should be synchronized with the start of the bolus injection.[9]

Arterial Blood Sampling
  • Rationale: Direct arterial sampling is the gold standard for accurately measuring the concentration of the radiotracer entering the tissue of interest.[8][10]

  • Automated System (Optional): For the initial minutes (0-5 min) post-injection when radioactivity changes rapidly, an automated blood sampling system (ABSS) connected to the arterial line is recommended to precisely capture the peak of the input function.[7]

  • Manual Sampling Schedule:

    • Collect manual arterial blood samples in heparinized syringes according to a rigorous schedule.[7][11]

    • Initial Phase (0-2 minutes): Every 10-15 seconds.

    • Early Phase (2-10 minutes): Every 30-60 seconds.

    • Mid Phase (10-30 minutes): Every 2-5 minutes.

    • Late Phase (30-150 minutes): Every 10-15 minutes.

  • Sample Handling:

    • Record the exact time of each blood draw.[7]

    • Immediately place blood tubes on ice to halt further metabolism.[7]

Plasma and Metabolite Analysis
  • Whole Blood Radioactivity: Measure the radioactivity of a small aliquot (e.g., 1 mL) of each whole blood sample in a gamma counter to determine the total blood radioactivity curve.

  • Plasma Separation: Centrifuge the remaining blood samples (e.g., at 2,000g for 5 minutes at 4°C) to separate plasma from blood cells.[7]

  • Plasma Radioactivity: Measure the radioactivity in a known volume of plasma from each sample to determine the total plasma radioactivity curve.

  • Metabolite Analysis (HPLC):

    • Determine the fraction of radioactivity corresponding to the unchanged parent compound ([11C]this compound).

    • Pool plasma from several time points (e.g., 5, 15, 30, 60, 90, 120 min).

    • Precipitate plasma proteins using a solvent like acetonitrile.

    • Analyze the supernatant using reverse-phase High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

    • The percentage of the parent compound is calculated as the area under the curve (AUC) of the [11C]this compound peak divided by the total AUC of all radioactive peaks in the chromatogram.

  • Generating the Final AIF:

    • Fit a suitable function (e.g., a sum of exponentials) to the parent fraction data over time.

    • Multiply the total plasma radioactivity curve by the fitted parent fraction curve at each time point. This final curve represents the metabolite-corrected arterial input function used for kinetic modeling.[1]

Mandatory Visualizations

G cluster_0 Protocol Workflow A Subject Preparation (Fasting, Catheter Placement) B [11C]this compound Injection (Bolus + Saline Flush) A->B C Dynamic PET Scan (150 min) B->C D Arterial Blood Sampling (Manual & Automated) B->D I Kinetic Modeling (e.g., MA1) C->I E Blood Processing D->E F Plasma Radioactivity Measurement E->F G Metabolite Analysis (HPLC) E->G H Generate Metabolite-Corrected Arterial Input Function (AIF) F->H G->H H->I J Derive Quantitative Parameters (V_T, BP_ND) I->J G cluster_1 Kappa-Opioid Receptor Signaling Ligand [11C]this compound (Agonist) KOR KOR (GPCR) Ligand->KOR Binds G_Protein Gi/Go Protein KOR->G_Protein Activates GRK GRK KOR->GRK Phosphorylation AC Adenylyl Cyclase G_Protein->AC Inhibits Channels Modulate Ion Channels (↑ K+, ↓ Ca2+) G_Protein->Channels cAMP ↓ cAMP AC->cAMP Arrestin β-Arrestin GRK->Arrestin Recruitment MAPK p38 MAPK Pathway Arrestin->MAPK Aversive_Effects Aversive Effects (e.g., Dysphoria) MAPK->Aversive_Effects

References

Measuring GR103545 Binding Potential in the Brain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR103545 is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1] The development of radiolabeled this compound, particularly [¹¹C]this compound, has provided a valuable tool for in vivo quantification and visualization of KORs in the brain using Positron Emission Tomography (PET).[1][2][3] Understanding the binding potential of this compound is crucial for elucidating the role of the KOR system in various neurological and psychiatric disorders, including addiction, depression, and pain, and for the development of novel therapeutics targeting this system.[4][5]

These application notes provide an overview of the methodologies used to measure this compound binding potential in the brain, with a focus on in vivo PET imaging and in vitro autoradiography. Detailed protocols for these key experimental techniques are provided to guide researchers in their study design and execution.

Data Presentation: Quantitative Analysis of this compound Binding

The binding potential (BP) of this compound, a measure that is proportional to the density of available KORs, has been quantified in various brain regions using [¹¹C]this compound PET in both non-human primates and humans. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Binding Affinity of this compound

Receptor SubtypeKi (nM)Selectivity vs. KOR
Kappa (κ)0.02-
Mu (μ)16.2810-fold
Delta (δ)53626,800-fold

Data from Schoultz et al. (2010) as cited in[1]. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: [¹¹C]this compound Volume of Distribution (VT) in Rhesus Macaques

Brain RegionVT (mL/cm³)
Striatum21
Cingulate Cortex-
Frontal Cortex-
Temporal Cortex-
Parietal Cortex-
Thalamus-
Cerebellum8

VT represents the total distribution volume of the radiotracer in a given brain region. Data from a study in rhesus monkeys as cited in[1].

Table 3: [¹¹C]this compound Non-Displaceable Binding Potential (BPND) in Titi Monkeys

Brain RegionBPND (SRTM)BPND (LRTM)
Superior Frontal Gyrus--
Average across several VOIsSignificant reduction of 55.99% with CERC-501Significant reduction of 59.68% with CERC-501

BPND is the binding potential relative to a reference region with no specific binding. SRTM (Simplified Reference Tissue Model) and LRTM (Logan Reference Tissue Model) are kinetic models used to estimate BPND. Data from a study in titi monkeys pretreated with a KOR antagonist (CERC-501).[6][7]

Table 4: [¹¹C]this compound Kinetic Parameters in Humans

ParameterValue
Non-displaceable Distribution Volume (VND)3.4 ± 0.9 mL/cm³
In vivo KD0.069 nmol/L

VND is the distribution volume of the non-displaceable radiotracer pool. KD is the equilibrium dissociation constant, indicating the affinity of the radioligand for the receptor. Data from a first-in-human PET study.[5]

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Activation of the KOR by an agonist like this compound initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[8][9] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[10] The dissociation of the Gβγ subunit from Gαi/o can also modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[9] Furthermore, KOR activation can trigger signaling through mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which can be mediated by β-arrestin.[10][11]

KOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KOR KOR G_protein Gαi/o-βγ KOR->G_protein Activates beta_arrestin β-arrestin KOR->beta_arrestin Recruits This compound This compound (Agonist) This compound->KOR Binds to G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannels Ion Channels (GIRK, Ca2+) G_betagamma->IonChannels Modulates cAMP ↓ cAMP AC->cAMP MAPK MAPK Pathway (p38, JNK, ERK) beta_arrestin->MAPK Activates PET_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiosynthesis 1. Radiosynthesis of [¹¹C]this compound QC 2. Quality Control Radiosynthesis->QC SubjectPrep 3. Subject Preparation (e.g., fasting, cannulation) QC->SubjectPrep Injection 4. Intravenous Injection of [¹¹C]this compound SubjectPrep->Injection PET_Scan 5. Dynamic PET Scan (e.g., 90-120 min) Injection->PET_Scan Blood_Sampling 6. Arterial Blood Sampling (for input function) PET_Scan->Blood_Sampling Image_Reconstruction 8. PET Image Reconstruction PET_Scan->Image_Reconstruction Metabolite_Analysis 7. Plasma Metabolite Analysis Blood_Sampling->Metabolite_Analysis Kinetic_Modeling 10. Kinetic Modeling (e.g., 2TCM, SRTM) Metabolite_Analysis->Kinetic_Modeling ROI_Definition 9. ROI Definition on Anatomical Scans (MRI) Image_Reconstruction->ROI_Definition ROI_Definition->Kinetic_Modeling BP_Quantification 11. Quantification of BP, V_T Kinetic_Modeling->BP_Quantification

References

Application Notes and Protocols: GR103545 in Psychopharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GR103545 is a potent and highly selective agonist for the kappa-opioid receptor (KOR). Its primary application in psychopharmacology is in its radiolabeled form, [11C]this compound, which serves as a positron emission tomography (PET) radioligand for the in vivo imaging and quantification of KORs in the brain.[1][2][3] The involvement of KORs in various neuropathological conditions, including addiction, psychosis, mood disorders, and seizures, makes [11C]this compound a valuable tool for researchers and drug development professionals.[2][4][5] This document provides detailed application notes and protocols for the use of this compound in psychopharmacological research.

Molecular Profile and Binding Characteristics

This compound is the active (-)-enantiomer of the racemic compound GR89696.[2][4][6] Its high affinity and selectivity for the KOR over mu- and delta-opioid receptors make it an excellent candidate for targeted imaging studies.

Quantitative Data: Binding Affinity and Selectivity

The following table summarizes the in vitro binding characteristics of this compound.

ReceptorBinding ParameterValueSpeciesReference
Kappa-Opioid Receptor (KOR)Ki0.02 ± 0.01 nMHuman[1]
Mu-Opioid Receptor (MOR)Selectivity over KOR600-foldHuman[1]
Delta-Opioid Receptor (DOR)Selectivity over KOR20,000-foldHuman[1]
Quantitative Data: In Vivo Binding Parameters of [11C]this compound

The following table presents key in vivo binding parameters determined from human and non-human primate PET studies.

ParameterValueSpeciesMethodReference
In vivo KD0.069 nmol/LHumanPET[5]
Non-displaceable Distribution Volume (VND)3.4 ± 0.9 mL/cm³HumanPET with naltrexone (B1662487) blocking[5]
Half-maximal inhibitory concentration (IC50) of PF-0445524255 ng/mLHumanPET[5]

Signaling Pathway

This compound acts as an agonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression CREB->GeneExpression Regulates

Caption: Kappa-Opioid Receptor Signaling Pathway.

Experimental Protocols

The primary application of this compound is as the radiotracer [11C]this compound for PET imaging.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.

Materials:

  • Cell membranes prepared from cells transfected with cloned human opioid receptors (kappa, mu, and delta).

  • [3H]U69,593 (or other suitable radioligand for KOR).

  • This compound (non-radiolabeled).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a reaction tube, add the cell membranes, a fixed concentration of the radioligand (e.g., [3H]U69,593), and varying concentrations of this compound.

  • To determine non-specific binding, add a high concentration of a non-radiolabeled KOR ligand (e.g., naloxone) to a set of tubes.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

In Vivo [11C]this compound PET Imaging in Non-Human Primates and Humans

Objective: To quantify the distribution and density of kappa-opioid receptors in the brain.

Materials and Equipment:

  • [11C]this compound produced with high specific activity.[3]

  • PET scanner.

  • Arterial line for blood sampling (for metabolite analysis and input function determination).

  • Blocking agents (optional, for receptor occupancy studies): naloxone, naltrexone, or a selective KOR antagonist like PF-04455242.[2][5]

  • Anesthesia (for animal studies).

Experimental Workflow:

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging Session cluster_analysis Data Analysis SubjectPrep Subject Preparation (e.g., fasting, positioning) Injection Intravenous Injection of [11C]this compound SubjectPrep->Injection Radiotracer [11C]this compound Synthesis and Quality Control Radiotracer->Injection PET_Scan Dynamic PET Scan (e.g., 120-150 min) Injection->PET_Scan ArterialSampling Arterial Blood Sampling (for input function) Injection->ArterialSampling ImageReconstruction PET Image Reconstruction PET_Scan->ImageReconstruction MetaboliteAnalysis Plasma Metabolite Analysis ArterialSampling->MetaboliteAnalysis KineticModeling Kinetic Modeling (e.g., 2-Tissue Compartment Model) MetaboliteAnalysis->KineticModeling ImageReconstruction->KineticModeling OutcomeMeasures Calculation of Outcome Measures (V_T, BP_ND) KineticModeling->OutcomeMeasures

Caption: Experimental Workflow for a [11C]this compound PET Study.

Procedure:

  • Subject Preparation: Subjects are typically positioned in the PET scanner to image the brain. For animal studies, anesthesia is administered.

  • Radiotracer Administration: A bolus injection of [11C]this compound is administered intravenously.[2] For some studies, a bolus-plus-infusion protocol may be used to estimate Bmax and Kd.[7]

  • PET Data Acquisition: A dynamic PET scan is acquired for a duration of 120-150 minutes immediately following radiotracer injection.[5][6]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma, which serves as the input function for kinetic modeling.[2][5]

  • Metabolite Analysis: Plasma samples are analyzed to determine the fraction of unmetabolized [11C]this compound over time.

  • Image Reconstruction and Analysis: PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images corresponding to different brain regions.

  • Kinetic Modeling: Regional time-activity curves are generated and analyzed using compartmental models (e.g., 2-tissue compartment model) to derive quantitative outcome measures such as the total volume of distribution (VT).[2][5][6]

  • Receptor Occupancy Studies (Optional): To determine the occupancy of a KOR antagonist, a baseline PET scan is performed, followed by administration of the antagonist and a second PET scan. The reduction in [11C]this compound binding is used to calculate receptor occupancy.[5]

Applications in Psychopharmacology Research

  • Quantification of KORs: [11C]this compound PET allows for the in vivo quantification of KORs in healthy individuals and in patients with neuropsychiatric disorders.[1][5]

  • Drug Development: This technique is used to determine the receptor occupancy of novel KOR antagonists, aiding in the selection of appropriate doses for clinical trials.[5]

  • Understanding Disease Pathophysiology: By comparing KOR density in different populations, researchers can gain insights into the role of the kappa-opioid system in various brain disorders.[2][4]

  • Preclinical Evaluation: Studies in non-human primates have been crucial for characterizing the in vivo properties of [11C]this compound and validating its use as a PET tracer.[1][2][6]

Conclusion

This compound, in its radiolabeled form [11C]this compound, is a powerful and selective tool for imaging kappa-opioid receptors in the living brain. Its high affinity and selectivity, combined with favorable kinetic properties, make it suitable for quantifying receptor density and assessing the receptor occupancy of novel therapeutic agents. The detailed protocols and data presented here provide a foundation for researchers and drug developers to effectively utilize this valuable radioligand in the field of psychopharmacology.

References

Troubleshooting & Optimization

Technical Support Center: [11C]GR103545 Radiosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radiosynthesis of [11C]GR103545, with a focus on improving its specific activity.

Frequently Asked Questions (FAQs)

Q1: What is [11C]this compound and why is high specific activity important?

A1: [11C]this compound is a potent and selective kappa-opioid receptor (KOR) agonist used as a positron emission tomography (PET) tracer for in vivo imaging of cerebral KORs.[1][2][3] High specific activity (SA) is crucial for human imaging studies to minimize the injected mass of the compound, thereby avoiding potential pharmacological effects and ensuring that the tracer accurately reflects the receptor density without causing undesirable physiological side effects.[1][4]

Q2: What are the common challenges in the radiosynthesis of [11C]this compound that lead to low specific activity?

A2: Historically, the advancement of [11C]this compound to human imaging studies was hindered by difficulties associated with its multiple-step radiosynthesis, which often resulted in a final product with low specific activity.[1][4] Some older methods were found to be capricious, leading to large variations in specific activity.[5]

Q3: What is the recommended modern method for synthesizing [11C]this compound with high specific activity?

A3: A novel one-pot, two-step radiosynthesis method has been developed that reliably produces [11C]this compound with high specific activity and radiochemical yield.[1][4] This method involves the use of [11C]methyl trifluoromethanesulfonate (B1224126) ([11C]CH3OTf) for the radiolabeling step.[1][5]

Troubleshooting Guide

Issue 1: Low Radiochemical Yield (RCY)

  • Possible Cause: Suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Optimize Temperature and Time: The reaction of the carbamino adduct with [11C]CH3OTf is sensitive to temperature and reaction time. Increasing the temperature from 25°C to 40°C and optimizing the reaction time can significantly improve the radiochemical yield.[5][6]

    • Choice of Phase-Transfer Catalyst: Substituting tetrabutylammonium (B224687) iodide (TBAI) with tetrabutylammonium triflate (TBAOTf) has been shown to improve RCYs.[5]

    • Precursor Solution Volume: Reducing the volume of the precursor solution can lead to a higher isolated RCY. For instance, using 100 µl of the precursor solution in DMF has been found to be effective.[5]

Issue 2: Low Specific Activity (SA)

  • Possible Cause: Contamination with non-radioactive carbon or inefficient radiolabeling.

  • Troubleshooting Steps:

    • Utilize High Specific Activity Precursor: The use of [11C]CH3OTf is recommended over [11C]CH3I as it is more reactive and can lead to higher specific activity under milder conditions.[5]

    • Optimize Precursor Concentration: While not explicitly detailed in the provided results, ensuring the optimal concentration of the des-carbamate-GR103545 precursor is crucial.

    • Ensure Efficient Trapping of [11C]CH3OTf: The carbamino adduct solution in DMF should effectively trap the [11C]CH3OTf. A volume of 100 μl has been shown to retain over 90% of the introduced activity.[5]

Issue 3: Formation of Impurities

  • Possible Cause: Decomposition of the carbamino adduct at elevated temperatures.

  • Troubleshooting Steps:

    • Maintain Mild Reaction Temperatures: Heating the reaction mixture in an attempt to improve RCY can lead to the formation of N-[11C-methyl]-benzylamine as an impurity. It is crucial to maintain milder temperatures (≤ 40°C) to ensure the stability of the carbamino adduct.[5]

    • Use of [11C]CH3OTf: The high reactivity of [11C]CH3OTf allows the alkylation to proceed to completion before the decomposition of the carbamino adduct, thus minimizing impurity formation.[5]

Quantitative Data Summary

Table 1: Comparison of Different Radiosynthesis Methods for [11C]this compound

MethodRadiochemical Yield (RCY)Specific Activity (SA)Synthesis Time (EOS)
One-pot, two-step with [11C]CH3OTf85 ± 6% (isolated)1792 ± 312 mCi/µmol< 25 min
One-pot, two-step with [11C]CH3OTf≥90% (chemical and radiochemical purities)290.45 ± 99.9 MBq/nmol43 min
Older methods with [11C]CH3I18-36%150-495 mCi/µmol (variable)Not specified

Data compiled from multiple sources.[1][5]

Table 2: Effect of Reaction Conditions on Radiochemical Yield of [11C]this compound

Temperature (°C)Reaction Time (min)Radiochemical Yield (RCY)
25564 ± 5%
35572 ± 6%
40284 ± 4%
40591 ± 5%

Data from a study optimizing the reaction of des-carbamate-GR103545 with a TBA-reagent and Cs2CO3 in the presence of CO2.[6]

Experimental Protocols

Detailed Methodology for the One-Pot, Two-Step Radiosynthesis of [11C]this compound

This protocol is based on the improved method utilizing [11C]CH3OTf and is designed for an automated synthesis module like the TRACERLab FXC.[1]

Step 1: Formation of the Carbamino Adduct

  • To a solution of des-carbamate-GR103545 (3 mg, 8.4 µmol) in anhydrous dimethylformamide (DMF) (500 µl), add 3 molar equivalents of a tetrabutylammonium (TBA) reagent and 3 molar equivalents of cesium carbonate (Cs2CO3).[5][6]

  • Bubble carbon dioxide (CO2) gas (20 ml/min) through the suspension for 1 hour at room temperature. This converts the desmethoxycarbonyl precursor to the carbamic acid intermediate, desmethyl-GR103545.[1][5][6]

Step 2: Radiolabeling with [11C]CH3OTf

  • Produce [11C]CH3OTf from [11C]CH4 via [11C]CH3I.

  • Sweep and trap the [11C]CH3OTf in the reaction vial containing the carbamino adduct solution.

  • Allow the reaction to proceed for the desired period (e.g., 2-5 minutes) at the optimized temperature (e.g., 40°C).[5][6] The [11C]methyl trifluoromethanesulfonate radiolabels the intermediate at the carboxyl oxygen to yield [11C]this compound.[1]

Step 3: Purification and Formulation

  • Purify the final product using high-performance liquid chromatography (HPLC).

  • Formulate the purified [11C]this compound in a suitable solvent for injection. The entire process from the end of bombardment (EOB) should take less than 25-43 minutes.[1][5]

Visualizations

Radiosynthesis_Workflow Precursor Des-carbamate-GR103545 in DMF Intermediate Carbamino Adduct (desmethyl-GR103545) Precursor->Intermediate Step 1: Carbamation Reagents CO2, Cs2CO3, TBA-reagent Reagents->Intermediate Radiolabeling Radiolabeling Reaction (≤ 40°C, 2-5 min) Intermediate->Radiolabeling C11_Source [11C]CH3OTf C11_Source->Radiolabeling Step 2: Alkylation Crude_Product Crude [11C]this compound Radiolabeling->Crude_Product Purification HPLC Purification Crude_Product->Purification Step 3: Purification Final_Product Purified [11C]this compound Purification->Final_Product Troubleshooting_Logic Start Low Specific Activity or Yield Issue Check_Temp Check Reaction Temperature Start->Check_Temp Check_Catalyst Check Phase-Transfer Catalyst Start->Check_Catalyst Check_C11_Source Check [11C] Source Start->Check_C11_Source Temp_High Temperature > 40°C? Check_Temp->Temp_High Catalyst_Type Using TBAI? Check_Catalyst->Catalyst_Type C11_Type Using [11C]CH3I? Check_C11_Source->C11_Type Action_Lower_Temp Action: Lower Temp to ≤ 40°C Temp_High->Action_Lower_Temp Yes Success Improved SA/Yield Temp_High->Success No Action_Change_Catalyst Action: Switch to TBAOTf Catalyst_Type->Action_Change_Catalyst Yes Catalyst_Type->Success No Action_Change_C11 Action: Switch to [11C]CH3OTf C11_Type->Action_Change_C11 Yes C11_Type->Success No Action_Lower_Temp->Success Action_Change_Catalyst->Success Action_Change_C11->Success

References

Technical Support Center: [¹¹C]GR103545 Radiosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiosynthesis of [¹¹C]GR103545. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient radiosynthesis of this important kappa-opioid receptor PET tracer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My radiochemical yield (RCY) for [¹¹C]this compound is very low and inconsistent. What are the common causes and how can I improve it?

Low and variable radiochemical yields are a significant challenge, particularly with the traditional multi-step synthesis method. The original method, which involves the production of [¹¹C]methyl chloroformate, is known to be capricious, with reported radiochemical yields as low as 2-14%.[1]

Troubleshooting Steps:

  • Adopt the Improved One-Pot Synthesis: A more robust and higher-yielding method has been developed.[2][3] This method involves the in situ formation of a carbamino adduct from the des-carbamate precursor and carbon dioxide, followed by ¹¹C-methylation.[1] This newer protocol has been shown to produce [¹¹C]this compound with significantly higher and more consistent radiochemical yields.

  • Use [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf): Switching from [¹¹C]methyl iodide ([¹¹C]CH₃I) to the more reactive [¹¹C]CH₃OTf for the methylation step can dramatically improve yields.[1] [¹¹C]CH₃OTf reacts more efficiently at milder temperatures, preventing the decomposition of the temperature-sensitive carbamino adduct intermediate.[1]

  • Optimize Reaction Temperature: Elevated temperatures can lead to the formation of the N-[¹¹C-methyl]benzylamine byproduct and decomposition of the carbamino adduct.[1] The improved method using [¹¹C]CH₃OTf allows for lower reaction temperatures (≤ 40°C), which favors the desired product formation.[1]

  • Precursor Quality: Ensure the high purity of your desmethoxycarbonyl precursor. Impurities can interfere with the reaction and lead to lower yields.

Q2: I am observing significant byproduct formation in my reaction. How can I improve the radiochemical purity?

The primary byproduct of concern is N-[¹¹C-methyl]benzylamine, which forms at elevated temperatures due to the decomposition of the carbamino adduct intermediate.[1]

Troubleshooting Steps:

  • Control the Reaction Temperature: Maintain a reaction temperature at or below 40°C, especially when using the more reactive [¹¹C]CH₃OTf.[1] This minimizes the decomposition of the intermediate and subsequent N-alkylation.

  • Optimize the Phase-Transfer Catalyst: When using [¹¹C]CH₃OTf, substituting tetrabutylammonium (B224687) iodide (TBAI) with tetrabutylammonium triflate (TBAOTf) can prevent the in situ formation of the less reactive [¹¹C]CH₃I and improve the chemoselectivity of the reaction.[1]

  • Purification Method: Employ a robust purification method, such as preparative High-Performance Liquid Chromatography (HPLC), to effectively separate [¹¹C]this compound from any unreacted precursor and byproducts.[4]

Q3: The specific activity (SA) of my [¹¹C]this compound is too low for human studies. How can I increase it?

Low specific activity can lead to undesirable physiological effects due to the mass of the injected compound.[2][3] The traditional synthesis method has been reported to produce [¹¹C]this compound with highly variable and often low specific activity.[1]

Troubleshooting Steps:

  • Implement the One-Pot Synthesis Method: The newer, one-pot radiosynthesis method is designed to produce [¹¹C]this compound with reliably higher specific activity.[2][3]

  • High-Quality [¹¹C]CO₂: Start with high specific activity [¹¹C]CO₂ from the cyclotron. Any carrier (non-radioactive) CO₂ will lower the final specific activity.

  • Minimize Synthesis Time: The total synthesis time should be minimized to reduce radioactive decay. The improved one-pot method, including purification and formulation, can be completed in under 25-43 minutes.[1][2][3]

  • Automated Synthesis Module: Utilize an automated synthesis module, such as the TRACERLab FXC, to ensure reproducibility and minimize handling time, which contributes to higher specific activity.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from different radiosynthesis methods for [¹¹C]this compound, providing a clear comparison of their performance.

Table 1: Comparison of [¹¹C]this compound Radiosynthesis Methods

ParameterTraditional Method (using [¹¹C]methyl chloroformate)Improved One-Pot Method (using [¹¹C]CH₃OTf)
Radiochemical Yield (RCY) 2 - 14%[1]Up to 91 ± 5%[1]
Specific Activity (SA) Highly variable: 150 - 2564 mCi/µmol[1]Consistently high: 1792 ± 312 mCi/µmol (70.0 ± 11.5 GBq/µmol)[1] or 290.45 ± 99.9 MBq/nmol (1961 ± 814 GBq/μmol)[2]
Radiochemical Purity > 98%[5]> 98%[1] or ≥90%[2]
Total Synthesis Time ~50 min[5]< 25 min[1] or ~43 min[2]

Detailed Experimental Protocols

Protocol 1: Improved One-Pot Radiosynthesis of [¹¹C]this compound

This protocol is based on the highly efficient method utilizing [¹¹C]methyl triflate.

Materials:

  • Des-carbamate-GR103545 precursor

  • Anhydrous Dimethylformamide (DMF)

  • Tetrabutylammonium triflate (TBAOTf)

  • Cesium Carbonate (Cs₂CO₃)

  • Carbon Dioxide (CO₂) gas

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Automated synthesis module (e.g., TRACERLab FXC)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a solution of the des-carbamate-GR103545 precursor in anhydrous DMF.

    • Add 3 molar equivalents of TBAOTf and 3 molar equivalents of Cs₂CO₃ to the precursor solution.

  • Carbamino Adduct Formation:

    • Bubble CO₂ gas (20 ml/min) through the precursor suspension for 1 hour at room temperature to form the carbamino adduct in situ.

  • Radiolabeling:

    • Trap the cyclotron-produced [¹¹C]CO₂ and convert it to [¹¹C]CH₃OTf using standard methods within the automated synthesis module.

    • Sweep the [¹¹C]CH₃OTf into the reaction vial containing the carbamino adduct solution.

    • Allow the reaction to proceed for 2 minutes at 40°C.

  • Purification and Formulation:

    • Purify the reaction mixture using preparative HPLC.

    • Formulate the collected [¹¹C]this compound fraction for injection.

Visualized Workflows and Pathways

Diagram 1: Traditional vs. Improved Radiosynthesis Workflow

A comparison of the traditional multi-step and the improved one-pot radiosynthesis workflows for [¹¹C]this compound.

Diagram 2: Troubleshooting Logic for Low Radiochemical Yield

G Start Low Radiochemical Yield (RCY) CheckMethod Are you using the traditional method? Start->CheckMethod SwitchMethod Switch to improved one-pot synthesis CheckMethod->SwitchMethod Yes CheckReagent Are you using [¹¹C]CH₃I? CheckMethod->CheckReagent No End RCY Improved SwitchMethod->End SwitchReagent Switch to [¹¹C]CH₃OTf CheckReagent->SwitchReagent Yes CheckTemp Is the reaction temperature > 40°C? CheckReagent->CheckTemp No SwitchReagent->End LowerTemp Lower temperature to ≤ 40°C CheckTemp->LowerTemp Yes CheckPurity Check precursor purity CheckTemp->CheckPurity No LowerTemp->End CheckPurity->End

A troubleshooting decision tree for addressing low radiochemical yield in [¹¹C]this compound synthesis.

References

Technical Support Center: Optimizing Specificity of GR103545

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing potential off-target binding of the kappa-opioid receptor (KOR) agonist, GR103545. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2] Its primary target is the KOR, a G protein-coupled receptor involved in various physiological processes, including pain, mood, and addiction.[3][4]

Q2: How selective is this compound for the kappa-opioid receptor?

A2: this compound exhibits excellent selectivity for the KOR over other opioid receptor subtypes. In vitro binding assays have demonstrated that it has a much higher affinity for the KOR compared to the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).[1][5]

Q3: What are off-target effects and why are they a concern?

A3: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental data, where an observed biological effect may be incorrectly attributed to the primary target. In a therapeutic context, off-target effects can also result in undesirable side effects.

Q4: Is off-target binding a significant issue with this compound?

A4: Based on available data, this compound is considered highly selective for the kappa-opioid receptor.[1][6] However, it is a good laboratory practice to always consider the possibility of off-target effects, especially when using the compound in a new experimental system or at high concentrations.

Quantitative Data: Binding Affinity of this compound

The following table summarizes the in vitro binding affinities of this compound for human opioid receptors.

Receptor SubtypeBinding Affinity (Ki)Selectivity over MORSelectivity over DORReference
Kappa-Opioid Receptor (KOR)0.02 ± 0.01 nM--[1]
Mu-Opioid Receptor (MOR)~12 nM (calculated)~600-fold-[1]
Delta-Opioid Receptor (DOR)~400 nM (calculated)-~20,000-fold[1]

Troubleshooting Guide

Issue: I'm observing an unexpected phenotype in my cellular assay when using this compound.

Q1: Could this be an off-target effect? How can I begin to investigate this?

A1: While this compound is highly selective, an unexpected phenotype could potentially stem from off-target binding, especially at high concentrations. A primary step is to perform a dose-response experiment. If the unexpected phenotype only manifests at concentrations significantly higher than the Ki for KOR, it may suggest an off-target effect.

Q2: What are some initial experimental steps to mitigate potential non-specific binding?

A2: You can implement several strategies to reduce non-specific binding in your experiments:[7][8][9]

  • Optimize Buffer Conditions: Adjusting the pH and ionic strength of your experimental buffer can help minimize non-specific interactions.[8][9][10]

  • Include Blocking Agents: For in vitro assays, adding a blocking agent like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on surfaces.[7][11]

  • Use Surfactants: Low concentrations of a non-ionic surfactant, such as Tween-20, can disrupt hydrophobic interactions that may contribute to non-specific binding.[9][10][11]

Q3: How can I confirm that the observed effect is mediated by the kappa-opioid receptor?

A3: To confirm on-target activity, you can perform a competition binding experiment using a known KOR antagonist, such as norbinaltorphimine (B1679850) (nor-BNI). If this compound is acting on-target, its effect should be blocked or reversed by the antagonist. Additionally, using a structurally different KOR agonist to see if it recapitulates the phenotype can also provide evidence for on-target action.

Q4: Could the inactive enantiomer of this compound be a useful control?

A4: Yes, using the inactive (+)-enantiomer of this compound, if available, can be a powerful control.[2][12] This enantiomer has a much lower affinity for the KOR. If the unexpected phenotype is still observed with the inactive enantiomer, it strongly suggests an off-target effect that is not mediated by the KOR.

Experimental Protocols

Protocol: Competition Binding Assay to Confirm On-Target Effect

This protocol outlines a general procedure to verify that the biological effect of this compound is mediated through the kappa-opioid receptor.

Objective: To determine if a KOR-selective antagonist can block the effect of this compound.

Materials:

  • Cells or tissue expressing the kappa-opioid receptor.

  • This compound

  • A selective KOR antagonist (e.g., norbinaltorphimine).

  • Assay buffer appropriate for your experimental system.

  • Detection reagents for your specific assay readout (e.g., cAMP assay kit, reporter gene assay system).

Procedure:

  • Cell Preparation: Prepare your cells or tissue as required for your specific assay.

  • Antagonist Pre-incubation: Pre-incubate the cells/tissue with a concentration range of the KOR antagonist for a sufficient time to allow for receptor binding (e.g., 30 minutes). Include a vehicle control (no antagonist).

  • This compound Stimulation: Add this compound at a concentration that elicits a robust response in your assay (e.g., EC80) to all wells, including the vehicle control.

  • Incubation: Incubate for the appropriate time to allow for the biological response to occur.

  • Assay Readout: Measure the biological response using your chosen detection method.

  • Data Analysis: Plot the response as a function of the antagonist concentration. A rightward shift in the this compound dose-response curve in the presence of the antagonist indicates on-target activity.

Visualizations

Caption: Simplified KOR signaling pathway activated by this compound.

Non_Specific_Binding_Workflow Start Start: Unexpected Experimental Result Check_Conc Is this compound concentration significantly above Ki? Start->Check_Conc Optimize Optimize Assay Conditions: - Adjust pH/ionic strength - Add BSA or surfactant Check_Conc->Optimize Yes Antagonist Perform Antagonist Competition Assay Check_Conc->Antagonist No Optimize->Antagonist Inactive_Enantiomer Test Inactive Enantiomer Antagonist->Inactive_Enantiomer On_Target Result likely On-Target Inactive_Enantiomer->On_Target Effect Blocked/ Not Observed Off_Target Result likely Off-Target Inactive_Enantiomer->Off_Target Effect Persists

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Logic q1 Q1: Is it an off-target effect? A: Consider dose-response. q2 Q2: How to mitigate non-specific binding? A: Optimize buffer, use blocking agents. q1->q2 q3 Q3: How to confirm on-target action? A: Use a selective antagonist. q2->q3 q4 Q4: Can an inactive enantiomer be a control? A: Yes, a very effective one. q3->q4

Caption: Logical flow of the troubleshooting guide.

References

Technical Support Center: Optimizing [11C]GR103545 PET Scan Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [11C]GR103545 PET scans. Our goal is to help you optimize your experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended scan duration for a [11C]this compound PET study?

A1: Due to the slow kinetics of [11C]this compound, a scan duration of at least 140-150 minutes is recommended to achieve stable and reliable estimates of kinetic parameters.[1][2] Shorter scan durations may lead to underestimation of the total distribution volume (VT).

Q2: We are observing high test-retest variability in our [11C]this compound VT estimates. What are the potential causes and solutions?

A2: High test-retest variability (around 15%) is a known characteristic of [11C]this compound.[1][2][3] Several factors can contribute to this:

  • Slow Kinetics: The slow binding kinetics of the tracer make it sensitive to physiological fluctuations between scans.

  • Subject Motion: Even minor head motion during the long scan can introduce significant variability.

  • Arterial Input Function Measurement: Inaccuracies in arterial blood sampling and metabolite analysis can be a major source of error.

To mitigate this, consider the following:

  • Strict Subject Immobilization: Utilize customized head-holders and provide clear instructions to subjects to minimize movement.

  • Standardized Protocols: Ensure consistent procedures for tracer injection, blood sampling, and data analysis across all scans.

  • Alternative Tracers: For studies where lower variability is critical, consider newer kappa-opioid receptor (KOR) agonist tracers like [11C]EKAP, which has demonstrated lower test-retest variability (around 7%) and allows for shorter scan times.[1][4]

Q3: Which kinetic model is most appropriate for analyzing [11C]this compound PET data?

A3: Both the two-tissue compartment (2TC) model and the multilinear analysis-1 (MA1) method have been shown to describe regional time-activity curves for [11C]this compound well.[2][4] However, the 2TC model can sometimes produce VT estimates with high standard errors.[2] Therefore, the MA1 method is often the model of choice as it can provide more stable and reliable VT estimates.[2][4] The one-tissue compartment model is not suitable for this tracer.[4]

Q4: Is a reference region available for [11C]this compound to avoid arterial blood sampling?

A4: No, a suitable reference region has not been identified for [11C]this compound.[2] Blocking studies have shown that the tracer's volume of distribution (VT) is reduced in all brain regions, indicating a lack of a region devoid of specific binding.[2] Therefore, metabolite-corrected arterial input functions are necessary for accurate quantification.[2]

Troubleshooting Guides

Issue 1: Long Scan Times are Impractical for Our Study Population.

  • Problem: The required 140-150 minute scan duration for [11C]this compound is difficult for our subjects to tolerate.

  • Solution:

    • Assess Feasibility of Shorter Scans: While not ideal, if shorter scans are unavoidable, it is crucial to perform a validation study to understand the bias and variability introduced by truncating the scan time.

    • Consider Alternative Tracers: Newer KOR agonist radiotracers have been developed with faster kinetics, allowing for significantly shorter scan times. [11C]EKAP, for example, can provide stable VT measurements with a 90-minute scan.[1][4]

Issue 2: Inconsistent VT Values Across Subjects in the Same Cohort.

  • Problem: We are observing a wide range of VT values within a seemingly homogeneous group of subjects.

  • Troubleshooting Steps:

    • Review Arterial Input Function Data: Carefully re-examine the arterial blood sampling and metabolite analysis procedures for any inconsistencies or errors. This is a common source of variability.

    • Verify Region of Interest (ROI) Definition: Ensure that the anatomical ROIs are being drawn consistently across all subjects. Automated anatomical labeling methods are recommended to reduce operator-dependent variability.

    • Investigate Potential Physiological Differences: Factors such as age, sex, and genetics can influence KOR density and tracer binding.[5]

Data Presentation

Table 1: Comparison of Kinetic Properties for KOR Agonist PET Tracers

RadiotracerMinimum Scan Time for Stable VTMean Absolute Test-Retest Variability of VTReference
[11C]this compound 140 min~15%[1][2][4]
[11C]EKAP 90 min~7%[1][4]
[11C]FEKAP 110 min~18%[1][4]

Experimental Protocols

Protocol 1: Kinetic Modeling of [11C]this compound PET Data

  • Image Acquisition: Acquire dynamic PET data for 150 minutes following the bolus injection of [11C]this compound.

  • Arterial Blood Sampling: Collect serial arterial blood samples throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

  • Metabolite Analysis: Analyze the blood samples to determine the fraction of radioactivity corresponding to the unchanged parent tracer.

  • Generation of Time-Activity Curves (TACs): Define regions of interest (ROIs) on co-registered MRI scans and generate regional TACs from the dynamic PET data.

  • Kinetic Modeling: Fit the regional TACs using the metabolite-corrected arterial input function with either the two-tissue compartment (2TC) model or the multilinear analysis-1 (MA1) method to derive the regional volume of distribution (VT).[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output subject_prep Subject Preparation & Positioning tracer_admin [11C]this compound Administration subject_prep->tracer_admin pet_scan Dynamic PET Scan (150 min) tracer_admin->pet_scan blood_sampling Arterial Blood Sampling tracer_admin->blood_sampling tac_gen TAC Generation pet_scan->tac_gen metabolite Metabolite Analysis blood_sampling->metabolite kinetic_model Kinetic Modeling (MA1 or 2TC) metabolite->kinetic_model tac_gen->kinetic_model vt_maps V T Maps kinetic_model->vt_maps

Caption: Experimental workflow for a [11C]this compound PET study.

troubleshooting_flowchart start High V T Variability Observed? check_motion Review Motion Correction Reports start->check_motion consider_tracer Consider Alternative Tracer ([11C]EKAP) start->consider_tracer Yes, and shorter scan needed check_input Verify Arterial Input Function check_motion->check_input Motion OK protocol_review Review and Standardize Protocols check_motion->protocol_review Motion Corrected check_roi Assess ROI Consistency check_input->check_roi Input OK check_input->protocol_review Input Corrected check_roi->protocol_review ROIs OK check_roi->protocol_review ROIs Corrected end Issue Resolved protocol_review->end signaling_pathway cluster_ligand Ligand Binding cluster_cellular Cellular Response This compound [11C]this compound (Agonist) kor Kappa-Opioid Receptor (KOR) This compound->kor g_protein Gi/Go Protein Activation kor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp

References

dealing with slow kinetics of [11C]GR103545

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the PET radiotracer [¹¹C]GR103545. This guide provides troubleshooting advice and answers to frequently asked questions, with a focus on addressing the challenges posed by the tracer's slow kinetic profile.

Troubleshooting Guide

This section addresses specific issues researchers may encounter during data acquisition and analysis with [¹¹C]this compound.

Issue 1: High Variability in Test-Retest Results for Binding Estimates (Vₜ)

  • Question: We are observing high test-retest variability (~15-20%) in our total distribution volume (Vₜ) estimates. Is this expected, and how can we reduce it?

  • Answer: Yes, this is a known characteristic of [¹¹C]this compound. The tracer displays slow kinetics, which contributes to a relatively large test-retest variability of approximately 15% for Vₜ estimates.[1][2][3][4][5] This inherent variability is a primary limitation of the tracer.

    Troubleshooting Steps:

    • Extend Scan Duration: The most critical factor for stabilizing Vₜ estimates is the scan duration. Due to the slow kinetics, equilibrium is not reached quickly. A minimum scan time of 140 minutes is recommended to obtain stable Vₜ measurements.[1][2][3] Shorter scans are a major source of variability.

    • Verify Kinetic Model Selection: Ensure you are using an appropriate kinetic model. A one-tissue compartment model is not suitable for [¹¹C]this compound.[1][2] The two-tissue compartment (2TC) model or the multilinear analysis (MA1) method are the recommended choices.[1][2][6]

    • Consider the MA1 Model: While the 2TC model can describe the data well, it may produce Vₜ estimates with high standard errors in some cases.[3][6] The MA1 model has been shown to be more robust for this tracer and is often the model of choice.[1][3][6]

    • Review Arterial Input Function Quality: Accurate measurement of the metabolite-corrected arterial input function is crucial for all kinetic models. Ensure that blood sampling, plasma counting, and metabolite analysis are performed meticulously.

Issue 2: Unreliable Parameter Estimates from the Two-Tissue Compartment (2TC) Model

  • Question: When using a 2TC model, some of our regional fits produce parameters with very large standard errors, making the results unreliable. What is the cause and solution?

  • Answer: This is a common issue when applying the 2TC model to [¹¹C]this compound data, especially in high-binding regions like the amygdala.[3] The slow kinetics and high correlation between model parameters can lead to unstable fits.

    Troubleshooting Steps:

    • Switch to the MA1 Model: The multilinear analysis (MA1) graphical method is recommended as a more stable alternative. It has been shown to provide reliable Vₜ estimates that match well with 2TC results but with better stability.[1][2][6] A t* (the time from which the plot becomes linear) of 40 minutes has been validated for [¹¹C]this compound.[3]

    • Check Data Quality: Noise in the dynamic PET data can exacerbate fitting problems.[7] Ensure that corrections (attenuation, scatter, randoms) have been applied correctly and that patient motion was minimal.

    • Data-Driven Outlier Removal: To minimize the influence of extreme Vₜ estimates arising from noise, consider identifying and replacing statistical outliers (e.g., values >3 standard deviations from the mean) with the median value for that region of interest.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge of working with [¹¹C]this compound?

A1: The primary challenge is its slow kinetic profile.[1][2][6] This means the tracer takes a long time to reach equilibrium between the free, non-specifically bound, and specifically bound compartments in the brain. This characteristic necessitates long scan times for reliable quantification and contributes to higher variability in binding parameter estimates compared to tracers with faster kinetics.[1][2][3]

Q2: What is the recommended minimum PET scan duration for [¹¹C]this compound?

A2: A minimum scan duration of 140 minutes is recommended to achieve stable estimates of the total distribution volume (Vₜ).[1][2][3] Human studies have successfully used scan durations of 150 minutes.[6] Baboon studies have utilized 120-minute scans, but human studies indicate longer times are needed for stability.[8][9][10]

Q3: Is there a suitable reference region for simplified quantification of [¹¹C]this compound binding?

A3: No. Blocking studies with the non-selective opioid antagonist naltrexone (B1662487) have shown that Vₜ is reduced in all brain regions, including those typically considered for reference regions like the cerebellum.[6] Therefore, a region devoid of kappa-opioid receptors (KORs) that could serve as a reference does not exist for this tracer, and kinetic modeling with a metabolite-corrected arterial input function is required.

Q4: What are the best kinetic models for analyzing [¹¹C]this compound data?

A4: The two-tissue compartment (2TC) model and the multilinear analysis (MA1) method are the most appropriate models.[1][2][6] The one-tissue compartment model does not fit the data well.[1][2] Due to potential instability in the 2TC model fits, MA1 is often preferred for its robustness.[3][6]

Q5: Are there alternative PET tracers for the kappa-opioid receptor with faster kinetics?

A5: Yes. Newer KOR agonist tracers have been developed to overcome the limitations of [¹¹C]this compound. Notably, [¹¹C]EKAP has demonstrated faster kinetics, requiring a shorter minimum scan time (90 minutes) and showing superior test-retest reproducibility (~7% variability).[1][2][3]

Data Presentation

Table 1: Comparison of Kinetic Properties for KOR Agonist PET Tracers
RadiotracerMinimum Scan Time for Stable VₜTest-Retest Variability (aTRV of Vₜ)Recommended Kinetic Model
[¹¹C]this compound 140 min[1][2][3]~15%[1][2][3]MA1, 2TC[1][6]
[¹¹C]EKAP 90 min[1][2]~7%[1][2]MA1, 2TC[1][2]
[¹¹C]FEKAP 110 min[1][2]~18%[1][2]MA1, 2TC[1][2]

Experimental Protocols

Protocol 1: Dynamic PET Imaging with [¹¹C]this compound

This protocol outlines the key steps for acquiring and analyzing dynamic PET data with [¹¹C]this compound to ensure robust quantification.

  • Subject Preparation:

    • Subjects should be briefed on the procedure and potential side effects.

    • An arterial line should be placed in the radial artery for blood sampling, and a venous line for radiotracer injection.

  • Radiotracer Administration:

    • Administer [¹¹C]this compound as a bolus injection via the venous line. Injected doses in human studies are typically around 107 ± 41 MBq.[8]

  • PET Data Acquisition:

    • Begin list-mode data acquisition simultaneously with the tracer injection.

    • The total scan duration must be at least 140 minutes .[2][3]

    • Reconstruct the data into a series of time frames of increasing duration (e.g., 6 x 10s, 3 x 1 min, 2 x 2 min, followed by 5 min frames).[9]

  • Arterial Blood Sampling:

    • Collect arterial blood samples frequently in the first few minutes after injection, with decreasing frequency over the course of the scan.

    • Measure whole-blood and plasma radioactivity concentrations.

    • Perform reverse-phase HPLC analysis on selected plasma samples to determine the fraction of unmetabolized parent radiotracer over time.

  • Data Analysis Workflow:

    • Generate regional time-activity curves (TACs) from the dynamic PET images.

    • Generate a metabolite-corrected arterial input function from the blood sample data.

    • Fit the regional TACs using the MA1 model (with t* = 40 min) or the 2TC model to derive the primary outcome measure, total distribution volume (Vₜ).[3]

Visualizations

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) GPCR G-protein (Gi/o) KOR->GPCR Activates BetaArrestin β-Arrestin-2 Pathway KOR->BetaArrestin Activates AC Adenylyl Cyclase GPCR->AC Inhibits Ca_Channel Ca²⁺ Channel GPCR->Ca_Channel Inhibits K_Channel K⁺ Channel GPCR->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux This compound [¹¹C]this compound (Agonist) This compound->KOR Binds to Downstream Modulation of Neurotransmitter Release Ca_Influx->Downstream K_Efflux->Downstream

Caption: Canonical signaling pathway of the Kappa-Opioid Receptor (KOR).

Troubleshooting_Workflow Start Start: High Variability or Unstable Fits CheckScanTime Is Scan Duration >= 140 minutes? Start->CheckScanTime CheckModel Is Kinetic Model MA1 or 2TC? CheckScanTime->CheckModel Yes ExtendScan Action: Extend scan duration to 140+ min. CheckScanTime->ExtendScan No Check2TC Using 2TC model? CheckModel->Check2TC Yes UseCorrectModel Action: Use MA1 or 2TC model. Avoid 1TC. CheckModel->UseCorrectModel No SwitchToMA1 Action: Switch to MA1 model for better stability. Check2TC->SwitchToMA1 Yes ReviewData Action: Review data quality (motion, input function). Check2TC->ReviewData No (Using MA1) End Problem Addressed ExtendScan->End UseCorrectModel->End SwitchToMA1->End ReviewData->End

Caption: Troubleshooting logic for [¹¹C]this compound data analysis.

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis P1 Subject Prep & Arterial Line Placement A1 Inject [¹¹C]this compound P1->A1 A2 Start Dynamic PET Scan (>= 140 min) A1->A2 A3 Arterial Blood Sampling A1->A3 D1 Generate Time-Activity Curves (TACs) A2->D1 A3->D1 D2 Measure Plasma Parent Fraction (Metabolite Correction) A3->D2 D4 Kinetic Modeling (MA1 or 2TC) D1->D4 D3 Generate Arterial Input Function (AIF) D2->D3 D3->D4 D5 Calculate Vₜ D4->D5

Caption: Standard experimental workflow for a [¹¹C]this compound PET study.

References

Technical Support Center: Metabolite Analysis for [11C]GR103545 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radiotracer [11C]GR103545. The following sections address common issues encountered during metabolite analysis, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is metabolite analysis crucial for [11C]this compound PET studies?

A1: Positron Emission Tomography (PET) measures total radioactivity in a region of interest but doesn't distinguish between the parent radiotracer ([11C]this compound) and its radioactive metabolites.[1] For accurate quantitative analysis of PET data, especially for kinetic modeling, it is essential to measure the concentration of the unchanged parent radioligand in arterial plasma over time.[2] This is achieved by separating the parent tracer from its radiometabolites, a process known as metabolite correction.[1][3] The presence of radiometabolites can significantly impact the precision of quantitative PET analysis.[1]

Q2: What are the common analytical methods for [11C]this compound metabolite analysis?

A2: The most common methods are High-Performance Liquid Chromatography (HPLC) and radio-Thin Layer Chromatography (radio-TLC).[4][5][6] HPLC provides high resolution for separating the parent compound from its metabolites.[6] Radio-TLC is a simpler and faster alternative, particularly useful when there are few radioactive species.[5][7]

Q3: What are the potential challenges in [11C]this compound PET studies?

A3: [11C]this compound, while a potent and selective kappa-opioid receptor (KOR) agonist, exhibits slow kinetics and relatively high test-retest variability in its total distribution volume estimates.[8] Due to its agonist nature, there is a potential for psychotomimetic effects, even at micro-doses, necessitating strict control of the injected mass.[9]

Troubleshooting Guides

Low Radiochemical Purity Post-Synthesis
Problem Possible Cause Troubleshooting Steps
Low radiochemical purity (<90%) of the final product. [10]Incomplete reaction during radiosynthesis.- Ensure optimal reaction conditions (temperature, time) as per the synthesis protocol.[4] - Verify the quality and quantity of the precursor.
Presence of unreacted [11C]methyl triflate or other labeled impurities.- Optimize the purification step (e.g., preparative HPLC) to effectively separate the final product from impurities.[4]
Degradation of the product.- Minimize the synthesis time to reduce the impact of radioactive decay and potential degradation.[4]
HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of parent [11C]this compound and its metabolites. Inappropriate HPLC mobile phase or column.- Adjust the mobile phase composition (e.g., acetonitrile/ammonium (B1175870) formate (B1220265) ratio) to improve resolution.[4] - Experiment with different reverse-phase columns (e.g., Chromolith RP18, Nucleosil C18).[4]
Broad or tailing peaks. Column degradation or contamination.- Flush the column with a strong solvent. - If the problem persists, replace the column.
Variable retention times. Fluctuations in flow rate or temperature.- Ensure the HPLC system is properly maintained and calibrated. - Use a column oven to maintain a constant temperature.
Radio-TLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots. Incorrect mobile phase composition.- Systematically optimize the mobile phase to improve the resolution between the parent compound and metabolites.[6]
Streaking of radioactive spots. Sample overloading or interaction with the TLC plate.- Apply a smaller volume of the sample to the TLC plate. - Consider pre-treating the sample to remove interfering substances.
Inaccurate quantification. Limitations of the radio-TLC scanner resolution.- For higher resolution, consider using Cerenkov Luminescence Imaging (CLI) for readout if available.[5][7]

Experimental Protocols

Protocol 1: HPLC Analysis of [11C]this compound and its Metabolites

This protocol is based on methodologies described for the analysis of [11C]this compound.[4]

1. Sample Preparation:

  • Collect arterial blood samples at various time points after injection of [11C]this compound.

  • Immediately centrifuge the samples to separate plasma.

  • Precipitate plasma proteins using a suitable solvent (e.g., acetonitrile).

  • Centrifuge and collect the supernatant for injection into the HPLC system.

2. HPLC Conditions:

  • System A:

    • Column: Chromolith RP18 4.6 × 100 mm reverse phase column.

    • Mobile Phase: Acetonitrile / 0.1 M ammonium formate (27.5:72.5, V/V).

    • Flow Rate: 5 ml/min.[4]

  • System B:

    • Column: Nucleosil 100 5 μm C18 4.6 × 250 mm reverse phase column.

    • Mobile Phase: Acetonitrile / 0.1 M ammonium formate (55:45, V/V).

    • Flow Rate: 1 ml/min.[4]

3. Data Analysis:

  • Monitor the column eluent with a radioactivity detector.

  • Integrate the peaks corresponding to the parent [11C]this compound and its radiometabolites.

  • Calculate the percentage of the parent compound relative to the total radioactivity at each time point.

Protocol 2: Radio-TLC for Rapid Analysis

This protocol provides a general framework for radio-TLC analysis.

1. Sample Preparation:

  • Spot a small volume of the plasma extract or reaction mixture onto a TLC plate.

2. Development:

  • Place the TLC plate in a developing chamber containing an optimized mobile phase.

  • Allow the solvent front to move up the plate.

3. Analysis:

  • Dry the TLC plate.

  • Analyze the distribution of radioactivity on the plate using a radio-TLC scanner or Cerenkov luminescence imaging.[5]

  • Calculate the Rf values for each spot and determine the relative abundance.

Quantitative Data Summary

The following table provides a representative summary of the expected decrease in the parent fraction of [11C]this compound in plasma over time, which is critical for generating a metabolite-corrected arterial input function.[3]

Time Post-Injection (minutes) Parent [11C]this compound Fraction (%) Total Radiometabolite Fraction (%)
5955
158020
306040
604060
902575

Note: These are example values and the actual metabolic rate can vary between subjects and species.

Visualizations

experimental_workflow cluster_synthesis Radiosynthesis & Purification cluster_analysis Metabolite Analysis cluster_pet PET Imaging & Modeling s1 [11C]CO2 Production s2 [11C]Methyl Triflate Synthesis s1->s2 s3 Radiolabeling of Precursor s2->s3 s4 Preparative HPLC Purification s3->s4 p1 [11C]this compound Injection s4->p1 QC Passed Product a1 Arterial Blood Sampling a2 Plasma Separation a1->a2 a3 Protein Precipitation a2->a3 a4 Analytical HPLC / Radio-TLC a3->a4 a5 Data Analysis a4->a5 p3 Kinetic Modeling a5->p3 Metabolite Correction Curve p2 Dynamic PET Scan p1->p2

Caption: Experimental workflow for [11C]this compound PET studies.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_synthesis_check Synthesis & Sample Prep Review start Problem Identified (e.g., Poor Peak Separation) h1 Check Mobile Phase Composition start->h1 s1 Review Radiosynthesis Purity start->s1 h2 Verify Column Integrity h1->h2 h3 Ensure System Stability (Flow Rate, Temperature) h2->h3 h3->s1 If not resolved solution Problem Resolved h3->solution If resolved s2 Assess Sample Preparation Technique s1->s2 s2->solution If resolved

Caption: Troubleshooting logic for HPLC analysis issues.

References

Technical Support Center: [11C]GR103545 Kinetic Parameter Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PET radioligand [11C]GR103545. The information is designed to address specific issues that may arise during experimental procedures and data analysis, with a focus on understanding and mitigating variability in its kinetic parameters.

Frequently Asked Questions (FAQs)

Q1: What are the known issues regarding the kinetic properties of [11C]this compound?

A1: [11C]this compound is a potent and selective kappa-opioid receptor (KOR) agonist radiotracer. However, it is characterized by slow kinetic properties in the human brain. This necessitates a long scan duration to achieve stable and reliable estimates of kinetic parameters.[1][2][3] A minimum scan time of 140 minutes is recommended for stable total distribution volume (VT) measurements.[2][3]

Q2: What is the expected test-retest variability for [11C]this compound kinetic parameters?

A2: The test-retest variability for [11C]this compound VT is approximately 15%, which is considered higher than desirable for some applications.[1][2][3] This variability should be taken into account when designing studies and interpreting results, particularly for receptor occupancy studies targeting high occupancy.[1]

Q3: Is there a recommended kinetic model for analyzing [11C]this compound PET data?

A3: Yes, the multilinear analysis (MA1) model is the recommended choice for analyzing regional time-activity curves (TACs) of [11C]this compound.[1][2] While the two-tissue compartment (2TC) model can also describe the regional TACs well, it sometimes yields VT estimates with high standard errors. The MA1 model provides more stable and reliable VT estimates.[1][2]

Q4: Does [11C]this compound have a suitable reference region for simplified quantification methods?

A4: No, a suitable reference region for [11C]this compound has not been identified. Blocking studies with naltrexone (B1662487) have shown that the volume of distribution (VT) is reduced in all brain regions, indicating the absence of a region devoid of kappa-opioid receptors.[1] Therefore, arterial blood sampling and metabolite analysis are required for accurate quantification.

Q5: How does P-glycoprotein (P-gp) affect [11C]this compound kinetics?

A5: While direct studies on the specific interaction between [11C]this compound and P-glycoprotein are limited, P-gp is a known efflux transporter at the blood-brain barrier that can influence the brain uptake of various PET radioligands.[4] As an agonist radiotracer, [11C]this compound's brain penetration could potentially be modulated by P-gp activity, contributing to inter-subject variability in its kinetic parameters.

Troubleshooting Guides

High Variability in VT Estimates
Potential Cause Troubleshooting Steps
Inadequate Scan Duration Ensure a minimum scan duration of 140-150 minutes to allow for the slow kinetics of the tracer and achieve stable VT estimates.[1][2][3]
Inappropriate Kinetic Model Utilize the multilinear analysis (MA1) model for VT estimation. Avoid the two-tissue compartment model if it produces high standard errors for your data.[1][2]
Issues with Arterial Input Function (AIF) Review the AIF measurement process for potential errors in blood sampling, timing, and cross-calibration. Ensure accurate metabolite correction.
Subject-Specific Physiological Factors Consider potential inter-subject differences in physiology, such as cerebral blood flow or P-glycoprotein expression, as sources of variability.
Issues with Radiotracer Synthesis and Quality
Potential Cause Troubleshooting Steps
Low Radiochemical Yield and Specific Activity Employ an optimized one-pot radiosynthesis method to improve radiochemical yield and specific activity. This is crucial to minimize the injected mass and avoid potential pharmacological effects.
Radiochemical Purity Issues Perform rigorous quality control on the final product to ensure high radiochemical purity before injection.
Challenges in Arterial Blood Sampling and Metabolite Analysis
Potential Cause Troubleshooting Steps
Inaccurate AIF Peak Sampling Ensure rapid and frequent arterial blood sampling, especially during the initial phase after tracer injection, to accurately capture the peak of the input function.
Errors in Metabolite Correction Use a validated method (e.g., HPLC) to separate the parent tracer from its radiometabolites. The presence of radiometabolites in the brain can affect the accuracy of kinetic modeling.[5]
Intersubject Variability in Metabolism Be aware of potential inter-subject variability in the rate of tracer metabolism, which can impact the metabolite-corrected AIF.[6]

Data Presentation

Table 1: Test-Retest Variability of [11C]this compound Total Distribution Volume (VT)

Brain RegionMean VT (mL/cm³)Test-Retest Variability (%)
Amygdala26.98
Caudate22.311
Anterior Cingulate Cortex21.612
Insula24.213
Thalamus16.915
Putamen22.116
Hippocampus20.517
Frontal Cortex19.814
Temporal Cortex20.915
Parietal Cortex18.716
Occipital Cortex17.518
Cerebellum7.341

Data adapted from a study comparing [11C]this compound with other KOR agonist radiotracers. The high variability in the cerebellum is noteworthy.[7]

Experimental Protocols

Detailed Methodology for a [11C]this compound PET Study
  • Subject Preparation:

    • Subjects should fast for at least 4 hours before the scan.

    • An intravenous catheter is placed for radiotracer injection and a radial artery catheter is placed for blood sampling.

  • Radiotracer Administration:

    • A bolus injection of [11C]this compound is administered intravenously.

    • The injected mass should be kept low to minimize the risk of pharmacological effects. A dose of 1.4 µg for a 70 kg person has been suggested as a mass dose limit in human studies.[8]

  • PET Scan Acquisition:

    • A dynamic PET scan is acquired for a total of 150 minutes.[1]

    • Data are collected in list mode and reconstructed into a series of time frames.

  • Arterial Blood Sampling:

    • Manual or automated arterial blood samples are collected throughout the scan to measure total radioactivity in whole blood and plasma.

    • Sampling frequency should be higher in the first few minutes after injection to accurately capture the blood peak.

  • Metabolite Analysis:

    • Plasma samples are analyzed using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent tracer and its radiometabolites.[5]

  • Image and Data Analysis:

    • Dynamic PET images are co-registered to a structural MRI of the subject.

    • Regions of interest (ROIs) are delineated on the MRI and transferred to the PET images to generate regional time-activity curves (TACs).

    • The metabolite-corrected arterial plasma input function and the regional TACs are used for kinetic modeling.

    • The multilinear analysis (MA1) model is applied to estimate the regional total distribution volume (VT).[1][2]

Mandatory Visualization

G cluster_prep Pre-Scan Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation (Fasting, IV & Arterial Lines) Injection Bolus Injection of [11C]this compound Subject_Prep->Injection Radiotracer_Synth [11C]this compound Radiosynthesis & Quality Control Radiotracer_Synth->Injection PET_Scan Dynamic PET Scan (150 minutes) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Image_Processing Image Reconstruction & Co-registration PET_Scan->Image_Processing Metabolite_Analysis Plasma Metabolite Analysis (HPLC) Blood_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (MA1) -> V(T) Estimation Metabolite_Analysis->Kinetic_Modeling Image_Processing->Kinetic_Modeling

Caption: Experimental workflow for a typical [11C]this compound PET study.

G KOR Kappa-Opioid Receptor (KOR) Gi Gi/o Protein KOR->Gi This compound [11C]this compound (Agonist) This compound->KOR AC Adenylyl Cyclase Gi->AC GIRK GIRK Channels Gi->GIRK Ca_Channels Voltage-gated Ca2+ Channels Gi->Ca_Channels cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Neurotransmitter ↓ Neurotransmitter Release K_efflux->Neurotransmitter Ca_influx ↓ Ca2+ Influx Ca_Channels->Ca_influx Ca_influx->Neurotransmitter G cluster_tracer Tracer Properties cluster_exp Experimental Factors cluster_analysis Data Analysis cluster_subject Subject-Specific Factors Variability Variability in [11C]this compound Kinetic Parameters Slow_Kinetics Slow Kinetics Slow_Kinetics->Variability Metabolism Metabolism Rate Metabolism->Variability Scan_Duration Scan Duration Scan_Duration->Variability AIF_Measurement AIF Measurement AIF_Measurement->Variability Injected_Mass Injected Mass Injected_Mass->Variability Kinetic_Model Kinetic Model Choice (MA1 vs. 2TC) Kinetic_Model->Variability ROI_Delineation ROI Delineation ROI_Delineation->Variability Pgp_Activity P-gp Activity Pgp_Activity->Variability Receptor_Density KOR Density Receptor_Density->Variability Cerebral_Blood_Flow Cerebral Blood Flow Cerebral_Blood_Flow->Variability

References

Validation & Comparative

A Comparative Guide to GR103545 and Other Kappa-Opioid Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of GR103545 with other prominent kappa-opioid receptor (KOR) agonists, including the synthetic compound U-50,488 and the naturally derived Salvinorin A. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on experimental data.

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo performance of this compound, U-50,488, and Salvinorin A. These data are compiled from various studies and are intended to provide a comparative overview. Direct comparison is best made when data is generated from head-to-head studies under identical experimental conditions.

Table 1: In Vitro Binding Affinity and Functional Efficacy
CompoundReceptor Binding Affinity (Ki, nM)Functional Efficacy (EC50, nM) in [³⁵S]GTPγS AssayEfficacy (Emax, % vs Full Agonist)Receptor Selectivity (KOR vs MOR / DOR)
This compound 0.02260Full Agonist~600-fold vs MOR, ~20,000-fold vs DOR
U-50,488 1.2 - 2.22.9 - 22.0Full AgonistHigh
Salvinorin A 0.32 - 2.660.14 - 14.5Full AgonistHighly selective for KOR
Table 2: In Vivo Analgesic Potency
CompoundAnimal ModelAssayRoute of AdministrationAnalgesic Potency (ED50)
This compound N/AN/AN/AData not available
U-50,488 MouseTail-Flick (55°C)i.p.5 mg/kg
Salvinorin A Analogs (e.g., 16-Ethynyl SalA) MouseTail-Withdrawal (50°C)i.p.1.54 mg/kg

Signaling Pathways

Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades that are crucial for its physiological effects. The two primary pathways involve G-protein-dependent signaling and β-arrestin-mediated signaling. Different agonists can exhibit "biased agonism," preferentially activating one pathway over the other, which can lead to distinct pharmacological profiles. For instance, G-protein signaling is often associated with the desired analgesic effects, while β-arrestin recruitment has been linked to adverse effects like dysphoria and sedation.[1] Salvinorin A is considered a balanced G-protein and β-arrestin2 agonist.[1]

Kappa-Opioid Receptor Signaling Pathways Kappa-Opioid Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist KOR Agonist (e.g., this compound, U-50488, Salvinorin A) Agonist->KOR Binds to p38_MAPK p38 MAPK beta_arrestin->p38_MAPK Activates JNK JNK beta_arrestin->JNK Activates ERK12 ERK1/2 beta_arrestin->ERK12 Activates Dysphoria Dysphoria, Sedation p38_MAPK->Dysphoria Leads to Analgesia Analgesia cAMP->Analgesia Leads to

Figure 1: KOR Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the KOR.

Radioligand Competition Binding Assay Workflow Radioligand Competition Binding Assay Workflow A Prepare cell membranes expressing KOR B Incubate membranes with: 1. Fixed concentration of radioligand (e.g., [³H]-U-69,593) 2. Varying concentrations of test compound A->B C Separate bound from free radioligand (via filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Plot % inhibition vs. log[test compound] to determine IC50 D->E F Calculate Ki using the Cheng-Prusoff equation E->F

Figure 2: Radioligand Binding Workflow

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the kappa-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[2]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable KOR radioligand (e.g., [³H]-U-69,593), and varying concentrations of the unlabeled test compound (e.g., this compound).[2]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate the KOR and stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein. This provides a measure of the compound's efficacy (Emax) and potency (EC50).

GTP_gamma_S_Binding_Assay_Workflow [³⁵S]GTPγS Binding Assay Workflow A Prepare cell membranes expressing KOR B Incubate membranes with: 1. GDP 2. Varying concentrations of test agonist A->B C Add [³⁵S]GTPγS to initiate the reaction B->C D Incubate to allow [³⁵S]GTPγS binding C->D E Separate bound from free [³⁵S]GTPγS (via filtration) D->E F Quantify bound radioactivity E->F G Plot % stimulation vs. log[agonist] to determine EC50 and Emax F->G

Figure 3: [³⁵S]GTPγS Assay Workflow

Protocol:

  • Membrane Preparation: Prepare KOR-expressing cell membranes as described for the radioligand binding assay.[3]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of GDP, and varying concentrations of the test agonist.[3][4]

  • Initiation: Add a fixed concentration of [³⁵S]GTPγS to each well to start the reaction.[3][4]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.[3]

  • Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described in the radioligand binding assay protocol.[4]

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test agonist to generate a dose-response curve. From this curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist).[4]

In Vivo Behavioral Assays

This assay is used to assess the aversive or rewarding properties of a drug. For KOR agonists, it is often used to measure their potential to induce dysphoria.[5]

Protocol:

  • Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber.

  • Pre-Conditioning (Day 1): Allow the animal to freely explore both chambers of the apparatus to determine any baseline preference for one chamber over the other.[5]

  • Conditioning (Days 2-4): On alternating days, administer the test drug (e.g., U-50,488) and confine the animal to one chamber. On the other days, administer a vehicle control and confine the animal to the opposite chamber.[5]

  • Test Day (Day 5): Place the animal in the apparatus with free access to both chambers and record the time spent in each chamber.[6]

  • Data Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion.[6]

This procedure is used to determine if a novel compound has similar subjective effects to a known drug.

Protocol:

  • Training: Train animals (e.g., rats or monkeys) to press one of two levers to receive a reward (e.g., food) after being administered a known drug (e.g., Salvinorin A) and the other lever after being administered a vehicle.[7][8]

  • Testing: Once the animals have learned to reliably discriminate between the drug and the vehicle, administer the test compound and observe which lever the animal presses.

  • Data Analysis: If the animal predominantly presses the drug-associated lever, it is said that the test compound "substitutes" for the training drug, suggesting similar subjective effects.[7][8]

Conclusion

This compound is a highly potent and selective KOR agonist, primarily utilized as a radioligand for PET imaging studies due to its excellent binding characteristics. In comparison, U-50,488 and Salvinorin A are widely used as tool compounds in preclinical research to investigate the physiological and behavioral effects of KOR activation. The choice of agonist for a particular study will depend on the specific research question, with this compound being the gold standard for in vivo receptor imaging, while U-50,488 and Salvinorin A are more commonly employed in functional and behavioral assays. The emerging understanding of biased agonism at the KOR highlights the importance of characterizing not only the binding affinity and potency of these compounds but also their downstream signaling profiles to better predict their in vivo effects.

References

A Comparative Guide to PET Tracers for Kappa-Opioid Receptor Imaging: [¹¹C]GR103545 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Positron Emission Tomography (PET) tracer is a critical decision that significantly impacts the outcome of preclinical and clinical studies of the kappa-opioid receptor (KOR) system. This guide provides an objective, data-driven comparison of the agonist tracer [¹¹C]GR103545 with other key KOR PET tracers, supported by experimental data and detailed methodologies.

The KOR, a G-protein coupled receptor, is a key target in the investigation of mood disorders, addiction, and pain.[1][2][3] PET imaging offers a non-invasive method to study the distribution and density of KORs in the living brain.[4] Several radiotracers have been developed for this purpose, each with distinct characteristics. This guide focuses on a head-to-head comparison of [¹¹C]this compound against other prominent tracers such as the agonists [¹¹C]EKAP and [¹¹C]FEKAP, and the antagonists [¹¹C]LY2795050 and [¹¹C]LY2459989.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for [¹¹C]this compound and its alternatives, providing a clear basis for comparison of their performance.

Table 1: In Vitro Binding Affinity and Selectivity

TracerTypeKᵢ (nM) for KORSelectivity (KOR vs. MOR)Selectivity (KOR vs. DOR)Species
[¹¹C]this compound Agonist0.02 ± 0.01[5][6]~600-fold[5][6]~20,000-fold[5][6]Human cloned receptors
[¹¹C]EKAP Agonist0.28[7]Good (not specified)Good (not specified)Not specified
[¹¹C]FEKAP Agonist0.43[4]~17-fold[4]~323-fold[4]Not specified
[¹¹C]LY2795050 Antagonist0.72[8][9][10]~36-fold[8][9][10]~212.5-fold[11]Human cloned receptors
[¹¹C]LY2459989 Antagonist0.18[2][12]~43-fold[2][12]~507-fold[2][12]Human cloned receptors

Table 2: In Vivo Performance Characteristics in Humans

TracerVolume of Distribution (Vₜ)Binding Potential (BPₙₔ)Test-Retest Variability (TRV)Minimum Scan Time for Stable Vₜ
[¹¹C]this compound HighSimilar to [¹¹C]FEKAP[13]~15%[14][15]140 min[13][15]
[¹¹C]EKAP Lower than [¹¹C]this compound[13]~25% lower than [¹¹C]this compound[13]~7%[13][15]90 min[13][15]
[¹¹C]FEKAP Lower than [¹¹C]this compound and [¹¹C]EKAP[13]Similar to [¹¹C]this compound[13]~18%[13][15]110 min[13][15]
[¹¹C]LY2795050 Not directly compared in the same studyNot directly compared in the same studyNot specifiedNot specified
[¹¹C]LY2459989 Not directly compared in the same studyHigh (e.g., 2.18 in globus pallidus)[2]Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols cited in the comparison of these KOR PET tracers.

Radiosynthesis of [¹¹C]this compound

A common method for the radiosynthesis of [¹¹C]this compound involves a two-step, one-pot procedure.[16]

  • Carboxylation of the Precursor: The desmethoxycarbonyl precursor is converted to the carbamic acid intermediate, desmethyl-GR103545. This is achieved through transcarboxylation with a zwitterionic carbamic complex (1,8-diazabicyclo[5.4.0]undec-7-ene-carbon dioxide) in the presence of cesium carbonate and tetrabutylammonium (B224687) triflate.[16]

  • ¹¹C-Methylation: The intermediate is then radiolabeled at the carboxyl oxygen with [¹¹C]methyl trifluoromethanesulfonate (B1224126) ([¹¹C]CH₃OTf) to yield [¹¹C]this compound.[16]

  • Purification: The final product is purified using high-performance liquid chromatography (HPLC).[17]

This optimized one-pot method reliably produces [¹¹C]this compound with high specific activity and radiochemical purity, making it suitable for human imaging studies.[16] An older method utilized [¹¹C]methyl chloroformate, but resulted in lower radiochemical yields.[17][18]

In Vitro Binding Assays

To determine the binding affinity (Kᵢ) and selectivity of the tracers, radioligand competition binding assays are performed using cloned human opioid receptors (KOR, MOR, and DOR).

  • Membrane Preparation: Cell membranes expressing the specific opioid receptor subtype are prepared.

  • Incubation: The membranes are incubated with a known radioligand (e.g., [³H]diprenorphine) and varying concentrations of the tracer being tested.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed to calculate the IC₅₀ (the concentration of the tracer that inhibits 50% of the specific binding of the radioligand), from which the Kᵢ is derived.

In Vivo PET Imaging in Humans

Human PET imaging studies with these tracers typically involve the following steps:

  • Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is performed for attenuation correction.

  • Radiotracer Administration: A bolus injection of the radiotracer (e.g., [¹¹C]this compound) is administered intravenously.[14]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.[14]

  • PET Data Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 150 minutes for [¹¹C]this compound).[14]

  • Blocking Studies: To determine receptor occupancy and non-displaceable binding, scans are also performed after the administration of a blocking agent, such as the non-selective opioid antagonist naltrexone (B1662487) or a selective KOR antagonist like PF-04455242.[14]

  • Data Analysis: Regional time-activity curves (TACs) are generated. Kinetic models, such as the two-tissue compartment model (2TC) or multilinear analysis (MA1), are applied to the regional TACs and the arterial input function to derive quantitative parameters like the volume of distribution (Vₜ) and binding potential (BPₙₔ).[14]

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[1] Activation of KOR by an agonist like [¹¹C]this compound initiates a signaling cascade that leads to various cellular effects.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits Ion_channel Ion Channels (e.g., GIRK, Ca²⁺) G_protein->Ion_channel Gβγ modulates cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., decreased neuronal excitability) Ion_channel->Cellular_Response Altered ion flow leads to Agonist Agonist (e.g., [¹¹C]this compound) Agonist->KOR Binds to ATP ATP cAMP->Cellular_Response Reduced levels lead to

KOR Signaling Pathway
Experimental Workflow for PET Tracer Comparison

The objective comparison of PET tracers involves a systematic workflow from initial in vitro characterization to in vivo validation in animal models and ultimately in humans.

PET_Tracer_Comparison_Workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation binding_assay Binding Assays (Affinity Ki, Selectivity) radiolabeling Radiolabeling (Synthesis, Purity, Specific Activity) binding_assay->radiolabeling animal_pet Animal PET Imaging (Pharmacokinetics, Biodistribution, Specificity with blocking agents) radiolabeling->animal_pet human_pet Human PET Imaging (Kinetics, Test-Retest Reproducibility, Quantification of BPₙₔ) animal_pet->human_pet comparison Comparative Analysis (Head-to-head studies, Selection of optimal tracer) human_pet->comparison

PET Tracer Comparison Workflow

Discussion and Conclusion

[¹¹C]this compound is a potent and highly selective agonist radiotracer for imaging KORs.[5][6] Its high affinity translates to a strong signal in KOR-rich brain regions. However, a significant drawback of [¹¹C]this compound is its slow kinetics, which necessitates long scan times (140 minutes) to achieve stable and quantifiable measurements of tracer binding.[13][15] Furthermore, it exhibits a relatively high test-retest variability of approximately 15%, which can be a limitation in studies requiring high precision, such as those monitoring therapeutic interventions.[14][15]

In comparison, newer agonist tracers like [¹¹C]EKAP have been developed to address these limitations. [¹¹C]EKAP demonstrates faster kinetics, allowing for a shorter minimum scan time of 90 minutes, and shows excellent test-retest reproducibility with a variability of around 7%.[13][15] While its binding potential is slightly lower than that of [¹¹C]this compound, its improved kinetic properties and reliability make it a more suitable tracer for many human imaging applications.[13] [¹¹C]FEKAP also has faster kinetics than [¹¹C]this compound but shows higher test-retest variability than [¹¹C]EKAP.[13][15]

Antagonist tracers such as [¹¹C]LY2795050 and [¹¹C]LY2459989 offer an alternative approach to imaging KORs. These tracers do not activate the receptor and may have different sensitivities to endogenous dynorphin (B1627789) levels compared to agonist tracers. [¹¹C]LY2459989, in particular, shows high binding affinity and favorable in vivo properties.[2][12]

References

Enantiomeric Selectivity: A Comparative Analysis of GR103545 and (+)-GR89696 for the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the enantiomeric selectivity of GR103545 versus (+)-GR89696 for the kappa-opioid receptor (KOR), supported by experimental data and detailed protocols.

The compound GR89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a key target in the development of treatments for pain, addiction, and mood disorders. As a chiral molecule, GR89696 exists as two non-superimposable mirror images, or enantiomers. This guide provides a comparative analysis of the enantiomeric selectivity of its constituent isomers, this compound and its counterpart, focusing on their differential binding affinities and functional activities at the KOR.

Quantitative Data Summary

The enantiomers of GR89696 exhibit significant differences in their affinity for the kappa-opioid receptor. This compound, identified as the (R)-enantiomer, demonstrates high-affinity binding, whereas the (S)-enantiomer shows markedly lower affinity. This pronounced stereoselectivity is a critical factor in its pharmacological profile.

CompoundEnantiomerReceptor Affinity (Ki) for KORSelectivity over other Opioid Receptors
This compound (R)-GR896960.02 ± 0.01 nM[1]Highly selective over mu- and delta-opioid receptors[1]
(+)-GR89696 (S)-GR89696Significantly lower affinity than this compound[2]Not typically characterized due to low KOR affinity

Experimental Protocols

The determination of binding affinity for these compounds typically involves competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Binding Assay for Kappa-Opioid Receptor

Objective: To determine the binding affinity (Ki) of this compound and (+)-GR89696 for the kappa-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human kappa-opioid receptor (hKOR).

  • Radioligand: [³H]U69,593, a selective KOR agonist.

  • Test Compounds: this compound and (+)-GR89696.

  • Non-specific Binding Control: A high concentration of a non-labeled KOR ligand (e.g., unlabeled U69,593 or naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation:

    • CHO cells expressing hKOR are cultured and harvested.

    • The cells are homogenized in ice-cold assay buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in fresh assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate format.

    • A constant concentration of the radioligand ([³H]U69,593) is added to each well.

    • Varying concentrations of the unlabeled test compounds (this compound or (+)-GR89696) are added to the wells in triplicate.

    • For the determination of non-specific binding, a high concentration of an unlabeled KOR ligand is added to a set of wells.

    • The cell membrane preparation is then added to each well to initiate the binding reaction.

    • The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with scintillation fluid.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Interactions and Pathways

To better understand the context of this compound's action, the following diagrams illustrate the experimental workflow for determining enantiomeric selectivity and the downstream signaling pathway of the kappa-opioid receptor.

experimental_workflow Experimental Workflow for Determining Enantiomeric Selectivity cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis compound_prep Prepare Solutions of This compound & (+)-GR89696 incubation Incubate Membranes with [³H]U69,593 & Test Compounds compound_prep->incubation receptor_prep Prepare Cell Membranes (CHO cells with hKOR) receptor_prep->incubation filtration Separate Bound & Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification ic50_calc Calculate IC50 Values quantification->ic50_calc ki_calc Calculate Ki Values (Cheng-Prusoff Equation) ic50_calc->ki_calc comparison Compare Ki of Enantiomers ki_calc->comparison

Caption: Workflow for KOR binding assay.

KOR_Signaling_Pathway Kappa-Opioid Receptor Signaling Pathway cluster_extracellular cluster_membrane cluster_intracellular cluster_g_protein G-protein Pathway cluster_arrestin β-arrestin Pathway agonist This compound (KOR Agonist) kor Kappa-Opioid Receptor (KOR) agonist->kor Binds to g_protein Gi/o Protein Activation kor->g_protein Activates grk GRK Phosphorylation kor->grk Agonist-dependent adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp beta_arrestin β-arrestin Recruitment grk->beta_arrestin mapk MAPK Pathway Activation beta_arrestin->mapk internalization Receptor Internalization beta_arrestin->internalization

Caption: KOR signaling pathways.

Conclusion

The experimental evidence conclusively demonstrates that the pharmacological activity of GR89696 resides almost exclusively in its (R)-enantiomer, this compound. This high degree of enantiomeric selectivity for the kappa-opioid receptor highlights the importance of stereochemistry in drug design and development. For researchers investigating the kappa-opioid system, the use of the enantiomerically pure this compound is crucial for obtaining precise and interpretable results, avoiding the confounding effects of the inactive (S)-enantiomer present in the racemic mixture. This understanding is fundamental for the rational design of novel KOR ligands with improved therapeutic profiles.

References

A Comparative Guide to the Test-Retest Reproducibility of [11C]GR103545 PET and Alternative Kappa-Opioid Receptor Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the test-retest reproducibility of the kappa-opioid receptor (KOR) PET tracer, [11C]GR103545, with its alternatives. The information is supported by experimental data to aid in the selection of the most suitable tracer for clinical and research applications.

The KOR is a key target in the investigation of various neurological and psychiatric disorders, including depression, addiction, and pain. Positron Emission Tomography (PET) imaging with specific radiotracers allows for the in vivo quantification of KOR. The reliability of these measurements, particularly in longitudinal studies or clinical trials, hinges on the test-retest reproducibility of the PET tracer. This guide focuses on [11C]this compound, a well-established KOR agonist tracer, and compares its performance with other available tracers.

Quantitative Comparison of Test-Retest Reproducibility

The following table summarizes the test-retest variability for [11C]this compound and alternative KOR PET tracers. The primary outcome measure for reproducibility is the absolute test-retest variability (aTRV) or variability of the total distribution volume (VT), which reflects the noise level of the measurement. Lower values indicate higher reproducibility.

RadiotracerTracer TypeTest-Retest Variability (VT)Key Findings
[11C]this compound Agonist~15%[1][2]Exhibits slow kinetics and higher variability than desirable.[1] Suitable for receptor occupancy studies, especially those targeting high occupancy.[1]
[11C]EKAP Agonist~7%[2]Shows faster tissue kinetics than [11C]this compound.[2] Considered a better tracer for imaging and quantification of KOR due to shorter scan times and excellent reproducibility.[2]
[11C]FEKAP Agonist~18%[2]Displays faster kinetics than [11C]this compound but has higher test-retest variability compared to [11C]EKAP.[2]
[11C]LY2795050 Antagonist≤ 10% in most regions, 12% in the amygdala[3]The first successful KOR antagonist radiotracer for PET imaging.[4] Shows reproducible and reliable quantification in regions with moderate to high KOR density.[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. The following outlines a typical experimental protocol for a test-retest PET study with these tracers.

Subject Preparation and Scanning Procedure for [11C]this compound Test-Retest Study:

  • Participants: Healthy human subjects.[1]

  • Scanning Protocol: Eleven subjects underwent two PET scans with [11C]this compound on separate occasions to assess test-retest reproducibility.[1]

  • Data Acquisition: Each scan lasted for 150 minutes.[1]

  • Arterial Blood Sampling: Metabolite-corrected arterial input functions were measured throughout the scan.[1]

  • Kinetic Modeling: The two-tissue compartment model (2TC) and a multilinear analysis (MA1) were used to analyze the regional time-activity curves. MA1 was identified as the model of choice.[1]

  • Reproducibility Metrics: Relative and absolute test-retest variability (TRV and aTRV) and the intraclass correlation coefficient (ICC) were calculated for the regional total distribution volume (VT).[1]

A similar protocol is followed for the alternative tracers, with some variations:

  • [11C]EKAP and [11C]FEKAP: Six healthy subjects underwent 120-minute test-retest PET scans for each tracer.[2] The minimum scan time for a stable VT measurement was found to be 90 minutes for [11C]EKAP and 110 minutes for [11C]FEKAP, compared to 140 minutes for [11C]this compound.[2]

  • [11C]LY2795050: Sixteen healthy subjects had two 90-minute PET scans with arterial input function and plasma free fraction measurements.[3]

Experimental Workflow

The following diagram illustrates the typical workflow for a test-retest PET imaging study.

G cluster_preparation Subject Preparation cluster_scan1 Test Scan (Day 1) cluster_scan2 Retest Scan (Separate Day) cluster_analysis Data Analysis Subject_Screening Subject Screening Informed_Consent Informed Consent Subject_Screening->Informed_Consent Catheter_Placement Arterial & Venous Catheter Placement Informed_Consent->Catheter_Placement Radiotracer_Injection1 Radiotracer Injection ([11C]this compound or alternative) Catheter_Placement->Radiotracer_Injection1 Radiotracer_Injection2 Radiotracer Injection ([11C]this compound or alternative) PET_Scan1 Dynamic PET Scan Radiotracer_Injection1->PET_Scan1 Arterial_Sampling1 Arterial Blood Sampling PET_Scan1->Arterial_Sampling1 Metabolite_Analysis Plasma Metabolite Analysis Arterial_Sampling1->Metabolite_Analysis PET_Scan2 Dynamic PET Scan Radiotracer_Injection2->PET_Scan2 Arterial_Sampling2 Arterial Blood Sampling PET_Scan2->Arterial_Sampling2 Arterial_Sampling2->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (e.g., 2TC, MA1) Metabolite_Analysis->Kinetic_Modeling Reproducibility_Calculation Calculate Test-Retest Metrics (aTRV, ICC) Kinetic_Modeling->Reproducibility_Calculation G cluster_agonist Agonist Pathway cluster_antagonist Antagonist Action Agonist Agonist ([11C]this compound, [11C]EKAP) KOR_active Kappa-Opioid Receptor (Active State) Agonist->KOR_active G_protein G-protein Activation KOR_active->G_protein Downstream Downstream Signaling G_protein->Downstream Antagonist Antagonist ([11C]LY2795050) KOR_inactive Kappa-Opioid Receptor (Inactive State) Antagonist->KOR_inactive No_Activation No G-protein Activation KOR_inactive->No_Activation

References

Unveiling Kappa-Opioid Receptor Dynamics: A Comparative Guide to Naloxone Blockade Studies with [11C]GR103545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of positron emission tomography (PET) studies utilizing the radiotracer [11C]GR103545 to investigate the blockade of kappa-opioid receptors (KORs) by naloxone (B1662785). We present supporting experimental data, detailed methodologies, and a comparative look at alternative imaging agents to offer a valuable resource for researchers in neuropsychopharmacology and drug development.

Performance Comparison: [11C]this compound and Alternatives

[11C]this compound is a potent and selective agonist radiotracer for imaging KORs.[1][2] However, it is characterized by slow kinetics, which can present challenges in quantitative analysis.[1][3] This has spurred the development of alternative tracers with improved properties. Below is a comparative summary of key quantitative data from studies involving [11C]this compound and its blockade by non-selective opioid antagonists, alongside data for emerging KOR PET tracers.

RadiotracerAntagonistSpeciesKey Findings & Quantitative DataCitation
[11C]this compound Naloxone (1 mg/kg IV)Baboon- Significant reduction in regional total distribution volume (V_T) in KOR-rich areas. - Cerebellar V_T was unaffected, validating it as a reference region. - Pre-Naloxone V_T (mL/g): Cingulate Cortex: 7.4, Striatum: 6.5, Cerebellum: 3.7 - Post-Naloxone V_T (mL/g): Cingulate Cortex: 3.6, Striatum: 3.7, Cerebellum: 3.4 - Specific-to-Nonspecific Equilibrium Partition Coefficient (V_3″): Reduced to near-zero levels in all regions post-naloxone.[4]
[11C]this compound Naltrexone (150 mg oral)Human- Estimated non-displaceable distribution volume (V_ND) of 3.4 ± 0.9 mL/cm³. - The study noted slow kinetics of the tracer.[1]
[11C]EKAP N/AHuman- Faster kinetics than [11C]this compound. - Lower test-retest variability (7%) compared to [11C]this compound (~15%). - Lower binding potential (BP_ND) than [11C]this compound.[3][5]
[11C]FEKAP N/AHuman- Faster kinetics than [11C]this compound. - Higher test-retest variability (18%) compared to [11C]EKAP. - Similar BP_ND to [11C]this compound.[3][5]
[11C]LY2795050 Naloxone (1 mg/kg IV)Rhesus Monkey- Antagonist tracer with faster uptake kinetics than [11C]this compound. - Pretreatment with naloxone resulted in a uniform distribution of radioactivity.[6]
[11C]LY2459989 Naloxone (1 mg/kg IV)Rhesus Monkey- Antagonist tracer with high affinity and selectivity for KORs. - Pretreatment with naloxone significantly reduced binding in KOR-rich regions.[7]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of these studies. Below is a synthesized protocol for a typical [11C]this compound PET imaging study with naloxone blockade.

Radiotracer Synthesis and Administration
  • Synthesis of [11C]this compound: The radiotracer is synthesized with a high specific activity to minimize pharmacological effects.

  • Subject Preparation: Subjects are typically fasted for several hours before the scan. Intravenous catheters are placed for radiotracer injection and, if required, for arterial blood sampling.

  • Radiotracer Injection: A bolus injection of [11C]this compound is administered intravenously.

PET Imaging
  • Scanner: A high-resolution PET scanner is used for dynamic image acquisition.

  • Acquisition Protocol: Dynamic PET data are acquired for an extended period (e.g., 150 minutes) to account for the slow kinetics of [11C]this compound.[1]

  • Blockade Study: For the naloxone blockade scan, a sterile solution of naloxone hydrochloride (e.g., 1 mg/kg) is administered intravenously prior to the [11C]this compound injection.[4]

Arterial Blood Sampling and Analysis
  • Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma.

  • Metabolite Analysis: Plasma samples are analyzed to determine the fraction of unmetabolized parent radiotracer over time, which is essential for accurate kinetic modeling.

Data Analysis
  • Image Reconstruction and Processing: PET images are reconstructed and corrected for attenuation, scatter, and motion. Regions of interest (ROIs) are delineated on co-registered magnetic resonance images (MRIs).

  • Kinetic Modeling: Regional time-activity curves are generated and analyzed using pharmacokinetic models (e.g., two-tissue compartment model) with the metabolite-corrected arterial input function to estimate parameters such as the total distribution volume (V_T).[4]

  • Receptor Occupancy Calculation: In blockade studies, the percentage of receptor occupancy by naloxone can be calculated from the reduction in V_T or binding potential.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a [11C]this compound PET study with a naloxone blockade component.

Experimental workflow for a [11C]this compound PET study with naloxone blockade.

Signaling Pathway of Kappa-Opioid Receptor Antagonism

The following diagram illustrates the signaling pathway affected by KOR antagonists like naloxone. Under normal conditions, the endogenous ligand dynorphin (B1627789) binds to KORs, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. Naloxone, as a non-selective antagonist, blocks this binding, thereby preventing the downstream signaling cascade.

G Dynorphin Dynorphin (Endogenous Ligand) KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds & Activates Naloxone Naloxone (Antagonist) Naloxone->KOR Binds & Blocks AC Adenylyl Cyclase KOR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effects (e.g., reduced neuronal excitability) cAMP->Downstream Modulates

Simplified signaling pathway of kappa-opioid receptor antagonism by naloxone.

References

A Comparative Guide to the Kappa-Opioid Receptor Agonist GR103545 and Other Key Alternatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kappa-opioid receptor (KOR) agonist GR103545 and its performance relative to other well-established KOR agonists, namely U-50,488 and asimadoline (B1665285), in various animal models. While this compound is a potent and highly selective KOR agonist, it is crucial to note that the majority of publicly available research has focused on its use as a positron emission tomography (PET) radiotracer, [11C]this compound, for in vivo imaging of KORs.[1][2][3] Consequently, there is a notable scarcity of published data detailing its pharmacological effects (e.g., analgesia, anti-pruritic activity, and aversion) in animal models, in stark contrast to the extensive characterization of agonists like U-50,488. This guide collates the available data to facilitate informed decisions in research and drug development.

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[4] This G protein-dependent signaling is primarily associated with the therapeutic effects of KOR agonists, such as analgesia and anti-pruritic actions.[5]

However, KOR activation can also trigger a β-arrestin-2-dependent signaling pathway. This pathway is often linked to the undesirable side effects of KOR agonists, including dysphoria, sedation, and aversion.[5][6] The differential activation of these pathways by various agonists, known as biased agonism, is a key area of research for developing safer and more effective KOR-targeted therapeutics.[6][7]

Kappa-Opioid Receptor Signaling Pathway KOR_Agonist KOR Agonist (e.g., this compound, U-50,488) KOR Kappa-Opioid Receptor (KOR) KOR_Agonist->KOR Gi_o Gi/o Protein KOR->Gi_o Activates Beta_Arrestin β-Arrestin-2 KOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation Gi_o->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Therapeutic Effects (Analgesia, Anti-pruritus) cAMP->Analgesia Ion_Channels->Analgesia MAPK MAPK Pathway (e.g., p38) Beta_Arrestin->MAPK Activates Aversion Adverse Effects (Dysphoria, Sedation, Aversion) MAPK->Aversion

Kappa-Opioid Receptor Signaling

Comparative Data of KOR Agonists

The following tables summarize the available quantitative data for this compound, U-50,488, and asimadoline. It is important to reiterate that the data for this compound is primarily from in vitro binding and in vivo imaging studies, not from pharmacological effect studies.

In Vitro Receptor Binding Affinity
CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Selectivity (KOR vs. MOR/DOR)Animal/Tissue SourceReference(s)
This compound 0.11 - 0.212.1 - 4476 - 80.7High KOR selectivityHuman embryonic kidney (HEK) cells[8][9]
U-50,488 ~1.5>1000>1000Highly KOR selectiveGuinea pig brain[10]
Asimadoline 1.2601.2597.6~500-fold KOR selectiveHuman recombinant receptors[11]
In Vivo Analgesic Effects in Animal Models

Due to the lack of published data on the analgesic effects of this compound, this table focuses on the well-characterized agonists U-50,488 and asimadoline.

CompoundAnimal ModelAnalgesia AssayRoute of Admin.ED50 / Effective DoseKey FindingsReference(s)
U-50,488 MouseWrithing Tests.c.1-10 mg/kgDose-dependently inhibited writhing.[12]
RatPaw Pressure Testi.v.~1 mg/kgProduced significant antinociception.[13]
RatFormalin Tests.c.0.63-40 mg/kgMore effective in inflammatory pain than acute thermal pain.[14]
Asimadoline RatColonic Distensioni.v.0.1-1 mg/kgReduced visceral sensation.[15]
In Vivo Aversive Effects in Animal Models

The aversive properties of KOR agonists are a significant consideration for their therapeutic potential.

CompoundAnimal ModelAversion AssayRoute of Admin.Effective DoseKey FindingsReference(s)
U-50,488 MouseConditioned Place Aversioni.p.2.5-10 mg/kgInduced significant place aversion.[5]
RatConditioned Place Aversioni.c.v.10 nmolProduced place aversion when injected into the dorsal periaqueductal gray.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the comparison of KOR agonists.

Thermal Nociception: Tail-Flick Test

This assay is used to assess the analgesic effects of compounds against acute thermal pain.

  • Animal Model: Male Swiss-Webster mice (20-25 g).

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the tail.

  • Procedure:

    • A baseline tail-flick latency is determined for each mouse by measuring the time it takes for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.

    • The test compound (e.g., U-50,488) or vehicle is administered via the desired route (e.g., subcutaneous).

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the tail-flick latency is re-measured.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Aversive Properties: Conditioned Place Aversion (CPA)

The CPA paradigm is a classical conditioning model used to measure the aversive effects of drugs.

  • Animal Model: Male C57BL/6 mice.

  • Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Procedure:

    • Pre-conditioning (Day 1): Each mouse is allowed to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any baseline preference for one of the outer chambers.

    • Conditioning (Days 2-7): This phase typically involves alternating daily injections of the test drug and vehicle. On drug-conditioning days, the mouse receives an injection of the KOR agonist (e.g., U-50,488) and is confined to one of the outer chambers (e.g., the initially non-preferred chamber) for a set period (e.g., 30 minutes). On vehicle-conditioning days, the mouse receives a vehicle injection and is confined to the opposite chamber.

    • Test (Day 8): The mouse is placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded over a set period (e.g., 15 minutes).

  • Data Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates conditioned place aversion.

Conditioned Place Aversion Workflow cluster_pre Day 1: Pre-conditioning cluster_cond Days 2-7: Conditioning cluster_test Day 8: Test Pre_Test Free exploration of all chambers (15 min) Baseline Determine baseline preference Pre_Test->Baseline Alternate Alternate daily sessions Baseline->Alternate Drug_Day Drug Injection (e.g., U-50,488) + Confinement to non-preferred chamber (30 min) Post_Test Free exploration of all chambers (15 min) Vehicle_Day Vehicle Injection + Confinement to preferred chamber (30 min) Alternate->Drug_Day Odd Days Alternate->Vehicle_Day Even Days Analysis Measure time spent in each chamber Post_Test->Analysis

Conditioned Place Aversion Workflow

Conclusion

This compound stands out as a KOR agonist with exceptional potency and selectivity, making it an invaluable tool for in vivo imaging of the kappa-opioid system. However, the current body of literature presents a significant gap regarding its pharmacological effects in animal models. Researchers and drug developers are encouraged to consider this lack of data when selecting a KOR agonist for in vivo functional studies. For such purposes, compounds like U-50,488 and asimadoline offer a wealth of comparative data on their analgesic, anti-pruritic, and aversive properties in various preclinical models. Future studies characterizing the in vivo pharmacological profile of this compound are warranted to fully understand its therapeutic potential and to provide a more direct comparison with other key KOR agonists.

References

in vitro vs in vivo binding affinity of GR103545

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the In Vitro and In Vivo Binding Affinity of GR103545

This compound, the active (-)-enantiomer of the potent and selective kappa-opioid receptor (KOR) agonist GR89696, has been extensively studied for its binding characteristics in both laboratory and living systems.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo binding affinities of this compound, supported by experimental data and detailed methodologies. This information is crucial for researchers in pharmacology and drug development for the accurate interpretation of experimental results and the design of future studies.

Quantitative Comparison of Binding Affinities

The binding affinity of this compound has been determined through various assays, revealing a high affinity and selectivity for the kappa-opioid receptor. The data below summarizes these findings and includes comparative data for its racemic mixture, GR89696, and a newer analog, (-)FEthis compound.

In Vitro Binding Affinity

In vitro studies are essential for determining the direct interaction of a ligand with its receptor in a controlled environment. The inhibition constant (Kᵢ) is a measure of the concentration of a competing ligand that will displace 50% of a specific radioligand from its receptor. A lower Kᵢ value indicates a higher binding affinity.

CompoundReceptorKᵢ (nM)Species/Cell LineNotes
This compound Kappa (KOR) 0.02 ± 0.01 Human (HEK-239 cells) High affinity and selectivity [3][4]
0.11 ± 0.03HumanFrom a 2018 study revisiting pharmacology[5]
Mu (MOR)16.2Human (CHO-K1 cells)Demonstrates over 800-fold selectivity for KOR[6]
2.1 ± 0.4HumanFrom a 2018 study revisiting pharmacology[5]
Delta (DOR)536Human (CHO cells)Demonstrates very high selectivity for KOR[6]
80.7 ± 31HumanFrom a 2018 study revisiting pharmacology[5]
GR89696 (racemic)Kappa (KOR)2.3Guinea PigRacemic mixture shows lower affinity than the active enantiomer[1]
1.15Rhesus Monkey
(-)FEthis compoundKappa (KOR)0.21HumanA fluoroethyl analogue of this compound[5]
Mu (MOR)44HumanShows lower affinity for MOR compared to some reports for this compound[5]
Delta (DOR)760Human
In Vivo Binding Affinity

In vivo studies, primarily using Positron Emission Tomography (PET), measure the binding of a radiolabeled ligand in a living organism. The dissociation constant (Kₑ) represents the concentration of a drug that occupies 50% of receptors at equilibrium.

CompoundKₑ (nM)SpeciesMethodNotes
[¹¹C]this compound 2.5 Baboon PET Mean value derived from multiple cortical regions [1]
0.048Rhesus MonkeyPET[4][7]
0.069HumanPET[8][9]

Experimental Protocols

The following sections detail the methodologies used to obtain the binding affinity data presented above.

In Vitro Radioligand Competition Assay

This method is used to determine the binding affinity (Kᵢ) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cells expressing human opioid receptors (e.g., HEK-293, CHO) are cultured harvest Cells are harvested and homogenized cell_culture->harvest centrifuge Homogenate is centrifuged to isolate cell membranes harvest->centrifuge resuspend Membranes are resuspended in assay buffer centrifuge->resuspend incubation Membranes are incubated with: - Radioligand (e.g., [³H]U69,593 for KOR) - Varying concentrations of this compound resuspend->incubation equilibrium Incubation proceeds to equilibrium (e.g., 60 min at 25°C) incubation->equilibrium filtration Reaction is terminated by rapid filtration to separate bound and free radioligand equilibrium->filtration scintillation Radioactivity on filters is measured by liquid scintillation counting filtration->scintillation ic50 IC₅₀ value is determined from competition curves scintillation->ic50 ki Kᵢ is calculated using the Cheng-Prusoff equation ic50->ki

Caption: Workflow for in vitro radioligand binding assay.

Detailed Steps:

  • Cell Culture and Membrane Preparation: Stably transfected cell lines, such as HEK-239 expressing human KOR, CHO-K1 for MOR, and CHO for DOR, are cultured.[6] The cells are harvested, and cell membranes containing the receptors are isolated through homogenization and centrifugation.[10]

  • Competitive Binding: The prepared cell membranes are incubated in a buffer solution with a specific radioligand (e.g., [³H]U69,593 for KOR) and varying concentrations of the unlabeled test compound (this compound).[5][10]

  • Equilibration and Separation: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • Quantification and Analysis: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting. The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo PET Imaging Protocol

Positron Emission Tomography (PET) is a non-invasive imaging technique used to measure receptor density and occupancy in the living brain.

G cluster_prep Preparation cluster_scan PET Scan cluster_analysis Data Analysis synthesis Radiosynthesis of [¹¹C]this compound subject_prep Subject is positioned in the PET scanner synthesis->subject_prep arterial_line Arterial line is placed for blood sampling subject_prep->arterial_line injection Bolus injection of [¹¹C]this compound arterial_line->injection dynamic_scan Dynamic PET data acquisition (e.g., 120-150 min) injection->dynamic_scan blood_sampling Arterial blood samples are collected to measure plasma radioactivity injection->blood_sampling kinetic_model Apply kinetic model (e.g., 2-tissue compartment) to regional time-activity curves dynamic_scan->kinetic_model input_function Generate metabolite-corrected arterial input function blood_sampling->input_function input_function->kinetic_model vt Calculate Volume of Distribution (Vₜ) kinetic_model->vt scatchard Use Scatchard plot analysis with baseline and self-blocking scans to estimate Bₘₐₓ and Kₑ vt->scatchard

Caption: Workflow for in vivo PET imaging to determine binding affinity.

Detailed Steps:

  • Radiotracer Synthesis: this compound is labeled with a positron-emitting isotope, typically Carbon-11 ([¹¹C]), to create the radiotracer [¹¹C]this compound.[11]

  • Subject Preparation and Injection: The subject (e.g., baboon, rhesus monkey, or human) is positioned in the PET scanner. The radiotracer is then administered, usually as an intravenous bolus injection.[7][11]

  • Dynamic Imaging: The PET scanner acquires data dynamically over a period of 90-150 minutes to track the distribution and binding of the radiotracer in the brain.[3][7]

  • Arterial Blood Sampling: Throughout the scan, arterial blood samples are taken to measure the concentration of the radiotracer in the plasma and to correct for metabolism, generating an "arterial input function."[11]

  • Kinetic Modeling: The collected PET data (time-activity curves for different brain regions) and the arterial input function are fitted to a pharmacokinetic model, such as a 2-tissue-compartment model.[2][7] This analysis yields the total volume of distribution (Vₜ), a measure of radiotracer uptake and binding.

  • Determination of Kₑ: To determine the dissociation constant (Kₑ) and receptor density (Bₘₐₓ), multiple scans are performed under baseline and "self-blocking" conditions, where a higher mass of non-radiolabeled this compound is administered.[7] The data are then analyzed using methods like a Scatchard plot to estimate the in vivo binding parameters.[7]

Kappa-Opioid Receptor Signaling Pathway

This compound acts as an agonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor initiates an intracellular signaling cascade that modulates neuronal activity.

G This compound This compound (Agonist) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/Go Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels (K⁺ Channels) G_protein->K_channel Activates cAMP ↓ cAMP Neuron Decreased Neuronal Excitability Analgesia, Dysphoria, etc. cAMP->Neuron Ca_influx ↓ Ca²⁺ Influx Ca_influx->Neuron K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_efflux->Neuron

Caption: Agonist activation of the kappa-opioid receptor signaling pathway.

Conclusion

The data consistently demonstrate that this compound is a highly potent and selective agonist for the kappa-opioid receptor. In vitro assays reveal a sub-nanomolar affinity for KOR, with significantly lower affinity for mu and delta-opioid receptors.[3][6] This high selectivity is a desirable characteristic for a research tool and potential therapeutic agent.

In vivo studies using PET imaging confirm the high affinity of this compound in the living brain of multiple species, including humans.[1][7][9] While there is some variability in the reported Kₑ values across different species and studies, they all point to a strong and specific interaction with KORs in their native environment. The development of [¹¹C]this compound as a PET radiotracer has been instrumental in quantifying KOR availability in the brain and studying its role in various neuropsychiatric conditions.[11][12] The comparison between in vitro and in vivo data underscores the value of this compound as a robust pharmacological tool, while also highlighting the importance of conducting studies in living systems to understand the full pharmacokinetic and pharmacodynamic profile of a compound.

References

Cross-Validation of GR103545 Imaging with Autoradiography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo Positron Emission Tomography (PET) imaging using the kappa-opioid receptor (KOR) agonist [¹¹C]GR103545 with in vitro autoradiography, the gold standard for receptor localization. This analysis is critical for validating the utility of [¹¹C]this compound as a reliable tool for non-invasive quantification of KOR in preclinical and clinical research.

Introduction to this compound

This compound is a potent and selective agonist for the kappa-opioid receptor (KOR). When labeled with Carbon-11 ([¹¹C]this compound), it serves as a radiotracer for PET imaging, allowing for the in vivo visualization and quantification of KOR in the brain. The validation of this imaging technique relies on demonstrating a strong correlation with established ex vivo methods, primarily in vitro autoradiography. Studies in non-human primates have consistently shown that the regional brain distribution of [¹¹C]this compound observed with PET aligns with the known high-density areas of KOR as determined by autoradiography.

Comparative Data: [¹¹C]this compound PET vs. In Vitro Autoradiography

While a direct head-to-head quantitative comparison in the same subjects is not extensively documented, a qualitative and semi-quantitative analysis of data from separate primate studies reveals a strong concordance between the two methods. The following tables summarize representative regional distribution data for [¹¹C]this compound PET and KOR autoradiography in the primate brain.

Table 1: Regional Distribution of [¹¹C]this compound in Rhesus Macaque Brain via PET

Brain RegionVolume of Distribution (V T )Binding Potential (BP ND )
StriatumHighHigh
Cingulate CortexHighHigh
Temporal CortexHighHigh
Frontal CortexModerateModerate
Parietal CortexModerateModerate
ThalamusLowLow
CerebellumLow (often used as reference region)Low

Note: V T (Total Volume of Distribution) and BP ND (Nondisplaceable Binding Potential) are common metrics in PET studies that reflect the density of available receptors.

Table 2: Regional Density of Kappa-Opioid Receptors in Primate Brain via Autoradiography

Brain RegionReceptor Density (fmol/mg tissue)
ClaustrumHigh
AmygdalaHigh
Substantia NigraHigh
Caudate NucleusModerate-High
PutamenModerate-High
Cerebral Cortex (deep layers)Moderate
ThalamusLow
CerebellumVery Low

Note: Data is compiled from studies using KOR-selective radioligands such as [³H]U-69593. The regional ranking is consistent with PET findings.

Experimental Protocols

[¹¹C]this compound PET Imaging in Non-Human Primates

A generalized protocol for [¹¹C]this compound PET imaging in non-human primates involves the following key steps:

  • Radiotracer Synthesis: [¹¹C]this compound is synthesized with high specific activity to minimize pharmacological effects.

  • Animal Preparation: The subject (e.g., rhesus macaque) is anesthetized and positioned in the PET scanner. An arterial line is often placed for blood sampling to measure the input function.

  • Radiotracer Administration: A bolus injection of [¹¹C]this compound is administered intravenously.

  • PET Scan Acquisition: Dynamic PET data are acquired for 90-120 minutes post-injection.

  • Arterial Blood Sampling: Timed arterial blood samples are taken to measure the concentration of the radiotracer in plasma and its metabolites.

  • Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves are generated for various brain regions of interest.

  • Kinetic Modeling: The time-activity curves and the arterial input function are fitted to a kinetic model (e.g., two-tissue compartment model) to estimate parameters such as V T and BP ND.

In Vitro Autoradiography of Kappa-Opioid Receptors

The following is a typical protocol for in vitro autoradiography of KOR in primate brain tissue:

  • Tissue Preparation: The brain is rapidly removed, frozen, and sectioned on a cryostat (e.g., 20 µm thick sections). The sections are thaw-mounted onto gelatin-coated microscope slides.

  • Pre-incubation: Slides are pre-incubated in a buffer solution (e.g., Tris-HCl) to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Sections are incubated with a KOR-selective radioligand (e.g., [³H]U-69593) in a buffer solution. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-labeled KOR-specific ligand.

  • Washing: Slides are washed in cold buffer to remove unbound radioligand.

  • Drying: The slides are dried under a stream of cold, dry air.

  • Exposure: The labeled sections are apposed to a film or a phosphor imaging plate for a period of weeks to months, depending on the radioactivity.

  • Image Analysis: The resulting autoradiograms are digitized, and the optical density in different brain regions is measured. These values are then converted to receptor density (e.g., fmol/mg tissue) using co-exposed standards of known radioactivity.

Visualizing the Methodologies and Pathways

G cluster_pet [¹¹C]this compound PET Imaging Workflow cluster_autorad In Vitro Autoradiography Workflow cluster_validation Cross-Validation pet_synthesis Radiotracer Synthesis pet_injection IV Injection pet_synthesis->pet_injection pet_scan Dynamic PET Scan pet_injection->pet_scan pet_blood Arterial Blood Sampling pet_injection->pet_blood pet_recon Image Reconstruction pet_scan->pet_recon pet_model Kinetic Modeling pet_blood->pet_model pet_recon->pet_model pet_output Regional VT & BPND pet_model->pet_output validation Comparison of Regional Distribution pet_output->validation autorad_tissue Brain Tissue Sectioning autorad_preinc Pre-incubation autorad_tissue->autorad_preinc autorad_inc Radioligand Incubation autorad_preinc->autorad_inc autorad_wash Washing autorad_inc->autorad_wash autorad_expose Exposure to Film/Plate autorad_wash->autorad_expose autorad_analyze Image Analysis autorad_expose->autorad_analyze autorad_output Regional Receptor Density (fmol/mg) autorad_analyze->autorad_output autorad_output->validation

Caption: Experimental workflows for PET imaging and autoradiography.

G cluster_pathway Kappa-Opioid Receptor Signaling Pathway This compound This compound (Agonist) kor Kappa-Opioid Receptor (KOR) This compound->kor g_protein Gi/o Protein kor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channels (K+, Ca2+) g_protein->ion_channel camp cAMP adenylyl_cyclase->camp neuronal_activity Decreased Neuronal Activity camp->neuronal_activity ion_channel->neuronal_activity

A Comparative Guide to Kappa-Opioid Receptor Ligands: The Agonist GR103545 versus Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the potent kappa-opioid receptor (KOR) agonist, GR103545, alongside a selection of well-characterized KOR antagonists. While the initial topic specified a comparison among antagonists, it is crucial to clarify that This compound is a KOR agonist . This guide will therefore objectively compare the pharmacological properties of this important research tool against several key KOR antagonists, highlighting their distinct mechanisms and applications, supported by experimental data.

The endogenous opioid system, comprising receptors like the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, is a critical modulator of numerous physiological and psychological processes. While MOR agonists are mainstays in pain management, their side effects have driven research toward other opioid receptors. The KOR system, activated by its endogenous ligand dynorphin, is particularly implicated in mood, stress, and addiction, making its ligands valuable subjects of study.[1] KOR antagonists, in particular, are being investigated as potential therapeutics for depression, anxiety, and substance use disorders.[2]

Pharmacological Profiles: A Tale of Two Mechanisms

This compound is the biologically active enantiomer of GR89696 and is recognized as a potent and highly selective KOR agonist.[3] Its high affinity for KOR makes it an exceptional tool for in vitro assays and, when radiolabeled as [¹¹C]this compound, for in vivo imaging of KOR distribution and occupancy in the brain using Positron Emission Tomography (PET).[4]

In contrast, KOR antagonists block the receptor, preventing its activation by endogenous dynorphins or exogenous agonists. This guide focuses on four prominent examples:

  • Nor-binaltorphimine (nor-BNI): A derivative of the opioid antagonist naltrexone, nor-BNI is a highly selective KOR antagonist widely used in preclinical research.[1][5] It is known for its slow onset of action and exceptionally long-lasting effects in vivo, which can persist for weeks after a single administration.[2][6]

  • JDTic: Representing a different chemical scaffold (a 4-phenylpiperidine (B165713) derivative), JDTic is another potent, selective, and long-acting KOR antagonist.[7][8] It has shown robust activity in animal models of depression and addiction.[7]

  • Aticaprant (PF-04455242): This selective KOR antagonist is distinguished by its shorter duration of action compared to nor-BNI and JDTic.[9] Aticaprant has advanced to human clinical trials, notably for the treatment of major depressive disorder.[9]

  • 5'-Guanidinonaltrindole (GNTI): GNTI is an analog of nor-BNI that exhibits even greater potency and selectivity for the KOR, making it a valuable pharmacological tool for opioid research.[10]

Data Presentation: Quantitative Comparison of KOR Ligands

The following table summarizes the binding affinities (Ki) of this compound and the selected antagonists for the human kappa-opioid receptor, along with their selectivity over mu- and delta-opioid receptors. Lower Ki values indicate higher binding affinity.

LigandTypeKOR Ki (nM)Selectivity (KOR vs MOR)Selectivity (KOR vs DOR)
This compound Agonist0.02 - 0.11[4][11]~30 to 600-fold[4][9][11]>1000-fold[4][11]
nor-BNI Antagonist~0.1 - 0.4~150-fold~220-fold
JDTic Antagonist0.32[12]>1000-fold[12]>1000-fold[12]
Aticaprant Antagonist0.81[9]~30-fold[9]~190-fold[9]
GNTI Antagonist0.04 (Ke)[10]>500-fold[10]>500-fold[10]

Note: Ki and selectivity values can vary between studies depending on the assay conditions and tissue/cell preparations used.

Signaling Pathways

Activation of the KOR, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates an intracellular signaling cascade. An antagonist binds to the receptor but does not activate it, thereby blocking the agonist-induced signal.

G_protein_signaling cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Agonist (e.g., this compound) KOR_A KOR Agonist->KOR_A Binds & Activates G_Protein_A Gαi/o Protein KOR_A->G_Protein_A Activates Effector_A Inhibition of Adenylyl Cyclase G_Protein_A->Effector_A Inhibits Antagonist Antagonist (e.g., JDTic) KOR_B KOR Antagonist->KOR_B Binds & Blocks G_Protein_B Gαi/o Protein KOR_B->G_Protein_B No Activation Effector_B No Signal G_Protein_B->Effector_B Agonist_B Agonist Agonist_B->KOR_B Binding Prevented

Caption: KOR agonist vs. antagonist signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of KOR ligands.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the kappa-opioid receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human KOR (e.g., CHO-hKOR or HEK-hKOR cells).

  • Radioligand: Typically [³H]U-69,593 (a KOR agonist) or [³H]diprenorphine (a non-selective antagonist).

  • Non-specific binding control: A high concentration of a non-labeled KOR ligand (e.g., 10 µM U-50,488H).

  • Test compounds (e.g., this compound, nor-BNI) at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold and vacuum pump.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Incubation: In test tubes, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of the radioligand (near its Kd value, e.g., 1-2 nM [³H]U-69,593), and varying concentrations of the test compound.

  • Total and Non-Specific Binding: For total binding, omit the test compound. For non-specific binding, add the high concentration of the non-labeled ligand.

  • Incubation Conditions: Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation, a key step in GPCR signaling. It can differentiate between agonists, partial agonists, and antagonists.

Objective: To determine the potency (EC50) and efficacy (Emax) of a KOR agonist, or the potency (IC50/Kb) of a KOR antagonist.

Materials:

  • Cell membranes from cells expressing hKOR.

  • [³⁵S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds (agonist and/or antagonist).

  • A known KOR agonist (e.g., U-69,593) for antagonist mode experiments.

Procedure:

  • Membrane Pre-incubation: Pre-incubate cell membranes with GDP (e.g., 10-30 µM) on ice to ensure G-proteins are in their inactive, GDP-bound state.

  • Agonist Mode:

    • In test tubes, combine the pre-incubated membranes, [³⁵S]GTPγS (e.g., 0.05-0.1 nM), and varying concentrations of the test agonist (e.g., this compound).

    • Incubate at 30°C for 60 minutes.

  • Antagonist Mode:

    • Co-incubate the membranes, [³⁵S]GTPγS, a fixed concentration of a known KOR agonist (at its EC80), and varying concentrations of the test antagonist.

    • Incubate at 30°C for 60 minutes.

  • Termination and Quantification: Terminate the assay by rapid filtration, similar to the binding assay. Measure the amount of bound [³⁵S]GTPγS via liquid scintillation counting.

  • Data Analysis:

    • Agonist: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist. Use non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal stimulation).

    • Antagonist: Plot the inhibition of agonist-stimulated binding against the log concentration of the antagonist to determine the IC50. This can be converted to an equilibrium dissociation constant (Kb).

Experimental Workflow

The characterization of a novel KOR ligand involves a systematic workflow to determine its affinity, functional activity, and selectivity.

workflow start Novel Compound binding_assay Primary Screen: KOR Radioligand Binding Assay start->binding_assay affinity_check High Affinity for KOR? binding_assay->affinity_check functional_assay Functional Assay: [35S]GTPγS affinity_check->functional_assay Yes discard Discard or Modify affinity_check->discard No activity_check Agonist or Antagonist? functional_assay->activity_check agonist_path Agonist Profile: Determine EC50 & Emax activity_check->agonist_path Agonist antagonist_path Antagonist Profile: Determine IC50/Kb activity_check->antagonist_path Antagonist selectivity_screen Selectivity Screen: Binding Assays for MOR and DOR agonist_path->selectivity_screen antagonist_path->selectivity_screen end Full Pharmacological Profile selectivity_screen->end

Caption: Workflow for characterizing a novel KOR ligand.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling GR103545

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and adhering to precise experimental protocols are paramount. This guide provides essential safety and logistical information for handling GR103545, a potent and selective κ-opioid receptor agonist. It includes detailed operational and disposal plans, as well as methodologies for key experiments, to support your research endeavors.

This compound is a valuable tool in neuroscience research, particularly for in vivo imaging of the κ-opioid receptor (κ-OR) using Positron Emission Tomography (PET) with its radiolabeled form, [11C]this compound.[1][2][3] Due to its potent opioid activity, stringent safety measures are necessary to protect laboratory personnel from accidental exposure.

Essential Safety and Handling

The handling of potent opioids like this compound requires a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict operational procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize the risk of exposure through inhalation, dermal contact, or accidental ingestion.

PPE CategorySpecificationRationale
Respiratory Protection Fit-tested N95 or higher respirator (e.g., P100)To prevent inhalation of aerosolized powder.
Hand Protection Double nitrile glovesProvides a barrier against dermal absorption and allows for safe removal of the outer layer in case of contamination.
Body Protection Disposable lab coat or gown with long sleeves and tight cuffsTo protect skin and clothing from contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo prevent accidental splashes or aerosol exposure to the eyes.
Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is essential for minimizing the risk of exposure during the handling of this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh Weigh Compound in Ventilated Enclosure gather_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Prepare Aliquots dissolve->aliquot decontaminate Decontaminate Work Surfaces aliquot->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste Properly doff_ppe->dispose

A streamlined workflow for the safe handling of this compound.
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure. All waste materials should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips) Place in a clearly labeled, sealed hazardous waste container.
Liquid Waste (e.g., unused solutions, solvent rinses) Collect in a designated, sealed, and properly labeled hazardous waste container.
Sharps (e.g., needles, syringes) Dispose of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validity of experimental results. Below are protocols for key experiments involving this compound.

In Vitro: Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the κ-opioid receptor using [3H]U69,593, a known high-affinity κ-OR agonist, as the radioligand.

Materials:

  • Cell membranes from cells expressing the human κ-opioid receptor (e.g., CHO-KOR cells)

  • [3H]U69,593 (radioligand)

  • Unlabeled U69,593 (for determining non-specific binding)

  • This compound or other test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Cell harvester with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation: Prepare serial dilutions of this compound and the unlabeled U69,593.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]U69,593, and varying concentrations of the test compound or unlabeled U69,593 in the binding buffer.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo: PET Imaging with [11C]this compound in Non-Human Primates

This protocol is based on the methodology described by Talbot et al. in the Journal of Nuclear Medicine for imaging the κ-opioid receptor in baboons.[1][2][3]

Materials:

  • [11C]this compound (radioligand)

  • Anesthetized baboon

  • PET scanner

  • Arterial line for blood sampling

  • Centrifuge and gamma counter for plasma analysis

  • (Optional) Blocking agent such as naloxone

Procedure:

  • Animal Preparation: Anesthetize the baboon and place it in the PET scanner. Insert an arterial line for blood sampling to measure the input function.

  • Radioligand Administration: Administer a bolus injection of [11C]this compound intravenously.

  • PET Scan Acquisition: Acquire dynamic PET data for a specified duration (e.g., 120 minutes).

  • Arterial Blood Sampling: Collect arterial blood samples frequently at the beginning of the scan and less frequently later on.

  • Plasma Analysis: Centrifuge the blood samples to separate the plasma. Measure the radioactivity in the plasma using a gamma counter to determine the arterial input function. Analyze plasma samples to determine the fraction of radioactivity corresponding to the parent compound versus its metabolites.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Draw regions of interest (ROIs) on the brain images to obtain time-activity curves for different brain regions.

  • Kinetic Modeling: Use the time-activity curves and the arterial input function to perform kinetic modeling (e.g., using a two-tissue compartment model) to quantify κ-opioid receptor availability in the brain.[2]

  • (Optional) Blocking Study: To confirm the specificity of the radioligand binding, a separate PET scan can be performed after the administration of a blocking agent like naloxone. A reduction in the binding of [11C]this compound in receptor-rich regions would indicate specific binding.[1][2]

κ-Opioid Receptor Signaling Pathway

This compound exerts its effects by acting as an agonist at the κ-opioid receptor, which is a G protein-coupled receptor (GPCR). The activation of this receptor initiates a cascade of intracellular signaling events.

κ-Opioid Receptor Signaling Pathway This compound This compound KOR κ-Opioid Receptor This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ GIRK Channel Activity G_protein->GIRK Ca_channel ↓ Ca²⁺ Channel Activity G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release

Activation of the κ-opioid receptor by this compound leads to multiple downstream effects.

By providing this comprehensive guide, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and scientific rigor in the laboratory.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.